molecular formula C9H12ClNO3 B012789 2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride CAS No. 94158-14-2

2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride

Cat. No.: B012789
CAS No.: 94158-14-2
M. Wt: 217.65 g/mol
InChI Key: LMONVTDNVNEAQG-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride (CAS 94158-14-2) is a chemical compound supplied for laboratory research use. The 1,3-benzodioxolyl structural moiety, present in this compound, is of significant interest in medicinal chemistry and has been explored in various pharmacological contexts. Research indicates that derivatives containing this moiety have been investigated for their potential anti-inflammatory and antinociceptive (pain-blocking) properties in preclinical models . Furthermore, the 1,3-benzodioxolyl group has been studied as a key structural component in the development of novel HIV-1 entry inhibitors, where it functions as a bioisostere to optimize the selectivity and binding profile of drug candidates targeting the viral gp120 protein . This reagent is intended for use by qualified researchers in fields such as drug discovery, chemical biology, and pharmacology. It is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle the product in accordance with all applicable laboratory and regulatory guidelines.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c11-4-3-10-7-1-2-8-9(5-7)13-6-12-8;/h1-2,5,10-11H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMONVTDNVNEAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20240825
Record name Hydroxyethyl-3,4-methylenedioxyaniline HCl
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Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94158-14-2
Record name 4-(2-Hydroxyethyl)amino-1,2-methylenedioxybenzene hydrochloride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyethyl-3,4-methylenedioxyaniline HCl
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Record name Hydroxyethyl-3,4-methylenedioxyaniline HCl
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Record name 2-(1,3-benzodioxol-5-ylamino)ethanol hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYETHYL-3,4-METHYLENEDIOXYANILINE HYDROCHLORIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride. Synthesizing data from preclinical research, this document elucidates the compound's significant potential in oncology, with a primary focus on its pro-apoptotic and cell cycle inhibitory activities. Furthermore, we explore potential anti-inflammatory, antinociceptive, and ion channel modulating properties based on the activities of structurally related benzodioxole derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's molecular interactions and proposing experimental frameworks for further investigation.

Introduction and Chemical Properties

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, also known as Hydroxyethyl-3,4-Methylenedioxyaniline HCl, is a synthetic compound featuring a benzodioxole moiety.[1][2][3] This structural feature is of significant interest in medicinal chemistry, as it is present in numerous biologically active molecules.[1] The compound's chemical and physical properties are summarized in Table 1. While its use as a component in cosmetic formulations has been documented, its pharmacological activities, particularly in the context of cancer therapeutics, are of growing interest to the scientific community.[4]

PropertyValueSource
Molecular Formula C₉H₁₂ClNO₃[1]
Molecular Weight 217.65 g/mol [1]
CAS Number 94158-14-2[3][4]
IUPAC Name 2-(1,3-benzodioxol-5-ylamino)ethanol;hydrochloride[1][3][4]
Synonyms Hydroxyethyl-3,4-methylenedioxyaniline HCl, N-(2-Hydroxyethyl)-3,4-methylenedioxyaniline hydrochloride[3]

Core Mechanism of Action: Anticancer Activity

The most well-documented pharmacological effect of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is its anticancer activity, which appears to be mediated through two primary mechanisms: induction of apoptosis and cell cycle arrest.[1]

Induction of Apoptosis via Caspase-3 Activation

Preclinical studies have demonstrated that 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride can induce apoptosis in various cancer cell lines, including HeLa and A549.[1] The mechanism of apoptosis induction is reported to involve the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1] While the precise upstream signaling events leading to caspase-3 activation have not been fully elucidated for this specific compound, a plausible pathway, based on common apoptotic mechanisms, is proposed in the diagram below. This pathway likely involves the modulation of mitochondrial membrane potential and the release of pro-apoptotic factors.

G Compound 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride Mitochondria Mitochondrial Stress Compound->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase3 Active Caspase-3 Apoptosome->ActiveCaspase3 cleavage Caspase3 Pro-Caspase-3 Caspase3->ActiveCaspase3 cleavage Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: Proposed Intrinsic Apoptotic Pathway.

Cell Cycle Arrest at S and G2/M Phases

In conjunction with apoptosis induction, 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride has been shown to cause cell cycle arrest at the S-phase and G2/M-phase in cancer cells.[1] This suggests an interference with DNA synthesis and/or the machinery governing mitotic entry. The ability to halt cell cycle progression is a critical attribute of many chemotherapeutic agents, as it prevents the proliferation of malignant cells.

Potential Mechanisms of Action Based on Benzodioxole Derivatives

The benzodioxole moiety is a common scaffold in a variety of pharmacologically active compounds. Research into these related molecules provides insights into other potential mechanisms of action for 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride.

Anti-inflammatory and Antinociceptive Effects

Derivatives of benzodioxole have demonstrated anti-inflammatory and antinociceptive properties in preclinical models.[1] The proposed mechanism for these effects involves the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key players in the inflammatory cascade.[5] Furthermore, some benzodioxole-pyrazole hybrids have been shown to reduce the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine.[5] These findings suggest that 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride may possess similar anti-inflammatory and analgesic activities.

Modulation of Voltage-Gated Sodium Channels

Certain derivatives of (E)-3-(benzo[d][1][6]dioxol-5-ylmethylene)pyrrolidin-2-one have been identified as potent anticonvulsants through the inhibition of the Nav1.1 voltage-gated sodium channel.[7] This suggests that the benzodioxole scaffold may interact with ion channels, a mechanism that could also contribute to antinociceptive effects. While not directly demonstrated for 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, this represents a plausible avenue for further investigation.

Inhibition of VEGFR and P-glycoprotein Efflux Pumps

A thiophene carboxamide derivative containing a benzo[d][1][6]dioxol-5-yl group has been shown to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR) and the P-glycoprotein (P-gp) efflux pump.[8] Inhibition of VEGFR can suppress tumor angiogenesis, while inhibition of P-gp can overcome multidrug resistance in cancer cells.[8] This dual activity highlights the potential for benzodioxole-containing compounds to act as chemosensitizing agents.

Experimental Protocols for Mechanistic Elucidation

To further validate and expand upon the proposed mechanisms of action for 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, the following experimental workflows are recommended.

In Vitro Apoptosis and Cell Cycle Analysis

Objective: To confirm the pro-apoptotic and cell cycle inhibitory effects of the compound in a panel of cancer cell lines.

Methodology:

  • Cell Culture: Culture relevant cancer cell lines (e.g., HeLa, A549, and a control non-cancerous cell line) under standard conditions.

  • Compound Treatment: Treat cells with a dose-range of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride for varying time points (e.g., 24, 48, 72 hours).

  • Apoptosis Assay:

    • Utilize Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cell populations.

    • Perform a Caspase-3 colorimetric or fluorometric assay to measure the activity of the executioner caspase.

  • Cell Cycle Analysis:

    • Fix and stain cells with propidium iodide.

    • Analyze the cell cycle distribution (G0/G1, S, G2/M phases) using flow cytometry.

G cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Analysis cluster_2 Cell Cycle Analysis Culture Cancer Cell Lines Treatment Treat with Compound Culture->Treatment AnnexinV Annexin V/PI Staining Treatment->AnnexinV Caspase3Assay Caspase-3 Assay Treatment->Caspase3Assay PI_Staining Propidium Iodide Staining Treatment->PI_Staining FlowCyto1 Flow Cytometry AnnexinV->FlowCyto1 FlowCyto2 Flow Cytometry PI_Staining->FlowCyto2

Caption: In Vitro Apoptosis and Cell Cycle Workflow.

In Vitro Anti-inflammatory and Enzyme Inhibition Assays

Objective: To investigate the potential anti-inflammatory properties of the compound.

Methodology:

  • Cell Culture: Utilize appropriate cell lines, such as RAW 264.7 macrophages.

  • LPS Stimulation: Induce an inflammatory response by treating cells with lipopolysaccharide (LPS).

  • Compound Treatment: Co-treat cells with LPS and a dose-range of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.

  • Enzyme Inhibition Assays:

    • Perform in vitro COX-1/COX-2 and 5-LOX inhibition assays using commercially available kits to determine the IC₅₀ values of the compound.

Summary and Future Directions

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is a compound with demonstrated anticancer activity, primarily through the induction of apoptosis via caspase-3 activation and cell cycle arrest.[1] Based on the pharmacological profiles of structurally related benzodioxole derivatives, it is plausible that this compound also possesses anti-inflammatory, antinociceptive, and ion channel modulating properties.[1][5][7]

Future research should focus on elucidating the upstream signaling pathways involved in its pro-apoptotic effects, including the role of the Bcl-2 family of proteins and mitochondrial involvement. Furthermore, direct experimental validation of its effects on inflammatory pathways and specific ion channels is warranted to fully characterize its pharmacological profile. The potential for this compound to act as a chemosensitizer by inhibiting P-gp efflux pumps also presents an exciting avenue for further investigation in the context of overcoming multidrug resistance in cancer.

References

  • Abdel-Aziz, A. A. M., et al. (2017). Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents With COX-1,2/5-LOX Inhibition and Antioxidant Potential. Archiv der Pharmazie, 350(5-6). doi:10.1002/ardp.201700026
  • European Commission. (2009). Opinion of the Scientific Committee on Consumer Safety on hydroxyethyl-3,4-methylenedioxyaniline HCl (A98).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159678613, C18H22N2O6.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5472654, Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3134439, 2-[4-(Benzo[1][7]dioxol-5-ylamino)-6-chloro-[1][7][10]triazin-2-ylamino]-ethanol.
  • Wang, T., et al. (2022). Discovery of triazenyl triazoles as Nav1.1 channel blockers for treatment of epilepsy. Bioorganic & Medicinal Chemistry Letters, 72, 128946. doi:10.1016/j.bmcl.2022.128946
  • Bharate, S. B., et al. (2015). 3-(Benzo[d][1][7]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide Overcomes Cancer Chemoresistance via Inhibition of Angiogenesis and P-glycoprotein Efflux Pump Activity. Journal of Medicinal Chemistry, 58(8), 3467-3479. doi:10.1021/jm501918v

Sources

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride CAS 94158-14-2 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride (CAS 94158-14-2)

Introduction

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, registered under CAS number 94158-14-2, is a versatile organic compound that has garnered significant interest across diverse scientific disciplines. Structurally, it features a 1,3-benzodioxole moiety linked to an ethanolamine side chain. This unique combination imparts a range of biological activities and makes it a valuable intermediate in synthetic chemistry. For drug development professionals, its potential as an anticancer agent is a primary focus, with studies indicating mechanisms involving apoptosis induction and cell cycle arrest[1]. Concurrently, it serves as a crucial precursor in the cosmetics industry, particularly in the formulation of oxidative hair dyes[2][3].

This guide provides a comprehensive technical overview of its properties, synthesis, characterization, biological activity, and handling protocols, designed for researchers and scientists engaged in medicinal chemistry, pharmacology, and materials science.

Identifier Value
CAS Number 94158-14-2[1][4][5][6][7][8]
IUPAC Name 2-(1,3-benzodioxol-5-ylamino)ethanol;hydrochloride[1][8]
Molecular Formula C₉H₁₂ClNO₃[1][5][6]
Molecular Weight 217.65 g/mol [1][5]
Synonyms N-(2-Hydroxyethyl)-3,4-methylenedioxyaniline hydrochloride, 4-(2-Hydroxyethyl)amino-1,2-methylenedioxybenzene hydrochloride[4][5][8]
InChI Key LMONVTDNVNEAQG-UHFFFAOYSA-N[1][5]
Canonical SMILES C1OC2=C(O1)C=C(C=C2)NCCO.Cl[8]

Chemical and Physical Properties

The hydrochloride salt form of this compound enhances its stability and aqueous solubility, which is a critical attribute for its application in both biological assays and commercial formulations.[4] The compound is typically supplied as a research-grade chemical with purity often exceeding 95-99% as verified by HPLC.[2]

Property Value Source(s)
Physical Form Light-yellow to yellow powder or crystals
Solubility Soluble in water[4]
Purity ≥95% to ≥99.0%[2][6]
Boiling Point 363.1°C at 760 mmHg[5][9]
Flash Point 173.4°C[5][9]
Storage Temperature Refrigerator (2-8°C)[5]

Synthesis and Characterization

Synthetic Approach

From a synthetic standpoint, 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride can be prepared through a scalable, one-step reaction. The core of this synthesis involves the nucleophilic attack of the amine group of a 1,3-benzodioxole precursor on an epoxyethane (ethylene oxide) ring. This reaction is efficient and facilitates industrial-scale production with high purity (>95%).[1] The final step involves treatment with hydrochloric acid to form the stable hydrochloride salt.

G cluster_synthesis Conceptual Synthetic Workflow 1_3_Benzodioxole 1,3-Benzodioxole Precursor Reaction Nucleophilic Ring-Opening 1_3_Benzodioxole->Reaction Epoxyethane Epoxyethane (Ethylene Oxide) Epoxyethane->Reaction Product_Base 2-(Benzo[d]dioxol-5-ylamino)ethanol Reaction->Product_Base One-Step Reaction Final_Product Target Hydrochloride Salt (CAS 94158-14-2) Product_Base->Final_Product HCl Hydrochloric Acid HCl->Final_Product Salt Formation

Caption: Conceptual workflow for the synthesis of the target compound.

Structural Elucidation and Purity Validation

A multi-technique approach is essential for the unambiguous confirmation of the compound's structure and the validation of its purity. This self-validating system ensures that experimental results are based on a well-characterized starting material.

Experimental Protocol: Standard Characterization Workflow

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆). The resulting spectrum should resolve protons in the aromatic region (benzo[d][1][2]dioxol substituents) and the aliphatic moieties (amine and ethanol groups). A typical ¹H NMR spectrum in DMSO-d6 shows signals at δ 6.82 (d, J = 1.7 Hz, 1H), 6.78–6.72 (m, 2H), 4.92 (s, 2H), 3.68 (t, J = 5.1 Hz, 2H), and 3.12 (t, J = 5.1 Hz, 2H).[1]

    • ¹³C-NMR: Provides carbon skeleton information, complementing the proton data.

    • 2D-NMR (COSY, HSQC): Employed to resolve any overlapping signals and confirm proton-carbon correlations, which is critical if contradictions arise between different spectroscopic methods.[1]

  • Infrared (IR) Spectroscopy:

    • Confirm the presence of key functional groups. Expect to observe N-H stretching vibrations around 3300-3340 cm⁻¹ and characteristic C-O-C vibrations from the dioxole ring near 1245-1250 cm⁻¹.[1]

  • Mass Spectrometry (MS):

    • EI-MS: Used to validate the molecular ion peak and analyze fragmentation patterns to confirm the structure.[1]

    • High-Resolution MS (HRMS): Essential for confirming the exact mass, which helps rule out isobaric interferences and provides definitive elemental composition.[1]

  • High-Performance Liquid Chromatography (HPLC):

    • The gold standard for purity assessment. A C18 reverse-phase column with UV detection (e.g., at 254 nm) is typically used to establish purity, which should meet a minimum threshold of 98% for most research applications.[1]

G cluster_workflow Analytical Characterization Workflow start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry (EI-MS, HRMS) start->ms elucidation Structural Elucidation nmr->elucidation ir->elucidation ms->elucidation hplc HPLC Purity Analysis validation Purity >98%? hplc->validation elucidation->hplc pass Validated Compound validation->pass Yes fail Requires Further Purification validation->fail No

Caption: A self-validating workflow for compound characterization.

Pharmacology and Biological Activity

The 1,3-benzodioxolyl moiety is a known pharmacophore, and its presence in this compound is central to its biological activity.[1] Research has primarily focused on its potential in oncology, with promising preclinical data.

Anticancer Mechanism of Action

Studies have demonstrated that 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride exhibits significant anticancer properties.[1] The compound has been shown to inhibit the growth of various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and Hep3B (liver cancer), with IC₅₀ values often below 5 μM.[1]

The primary mechanisms of action include:

  • Induction of Apoptosis: The compound triggers programmed cell death by activating the intrinsic mitochondrial pathway. This involves modulating the expression of key regulatory proteins like Bax and Bcl-2 and culminates in the activation of caspase-3.[1]

  • Cell Cycle Arrest: Flow cytometry analysis has revealed that treatment with the compound leads to a significant accumulation of cells in the S-phase and G2/M phase of the cell cycle, thereby preventing cell proliferation.[1]

G cluster_pathway Proposed Anticancer Signaling Pathway Compound 2-(Benzo[d]dioxol-5-ylamino)ethanol HCl CellCycle Cell Cycle Progression Compound->CellCycle Apoptosis Mitochondrial Apoptosis Pathway Compound->Apoptosis Arrest S and G2/M Phase Arrest CellCycle->Arrest Bax ↑ Bax Apoptosis->Bax Bcl2 ↓ Bcl-2 Apoptosis->Bcl2 Proliferation Inhibition of Cancer Cell Proliferation Arrest->Proliferation Caspase3 ↑ Caspase-3 Activation Bax->Caspase3 Bcl2->Caspase3 ProgrammedDeath Apoptosis Caspase3->ProgrammedDeath

Caption: Proposed mechanism of anticancer activity.

Other Potential Pharmacological Applications

Derivatives containing the 1,3-benzodioxolyl group have also been investigated for other therapeutic uses:

  • Anti-inflammatory and Antinociceptive Properties: This structural moiety has been explored in preclinical models for its potential to block pain and inflammation.[1]

  • HIV-1 Entry Inhibition: The benzodioxolyl group has served as a key bioisostere in the design of novel inhibitors targeting the viral gp120 protein, aiming to prevent HIV entry into host cells.[1]

Analytical Methodology: HPLC

For researchers requiring quantitative analysis or impurity profiling, a robust reverse-phase HPLC method is available.

Experimental Protocol: HPLC Analysis

  • Column: Newcrom R1 or equivalent C18 reverse-phase column.[10]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[10]

  • MS Compatibility: For applications requiring mass spectrometry detection (LC-MS), phosphoric acid must be replaced with a volatile modifier like formic acid.[10]

  • Application: This method is scalable and suitable for purity analysis, isolation of impurities via preparative chromatography, and pharmacokinetic studies.[10]

Safety and Handling

Proper handling of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is crucial due to its potential biological activity and hazardous properties.

GHS Hazard Information

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Key Safety Considerations:

  • Skin Sensitization: The compound is recognized as a strong skin sensitizer.[11][12] This is a critical health effect, and dermal contact should be minimized.

  • Handling: Use personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work in a well-ventilated area or a fume hood.[13]

  • Nitrosation Potential: As a secondary amine, this compound is susceptible to nitrosation, which can form potentially carcinogenic N-nitroso compounds. It should not be used in combination with nitrosating agents.[3][12] This is a significant consideration in cosmetic formulations.

  • Storage: Store in a tightly sealed container in a refrigerator (2-8°C) to maintain stability.[5]

References

  • 2-(Benzo[d][1][2]dioxol-5-ylamino)ethanol Hydrochloride - Benchchem. (URL: )
  • 2-(Benzo[d][1][2]dioxol-5-ylamino)ethanol hydrochloride | 94158-14-2 - Sigma-Aldrich. (URL: )
  • Your Trusted Source for High-Quality N-(2-Hydroxyethyl)-3,4-Methylenedioxyaniline Hydrochloride - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
  • CAS 94158-14-2: 4-(2-Hydroxyethyl)amino-1,2-methylenedioxy… - CymitQuimica. (URL: )
  • CAS#:94158-14-2 | N-(2-Hydroxyethyl)-3,4-methylenedioxyaniline hydrochloride. (URL: )
  • 2-(Benzo[d][1][2]dioxol-5-ylamino)ethanol hydrochloride - [B52125] - Synthonix. (URL: )
  • N-(2-Hydroxyethyl)-3,4-methylenedioxyaniline hydrochloride suppliers - ChemicalBook. (URL: )
  • SAFETY D
  • Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride | C9H12ClNO3 - PubChem. (URL: )
  • Hydroxyethyl-3,4-methylenedioxyaniline HCl - SIELC Technologies. (URL: )
  • Ethanol, 2-(1,3-benzodioxol-5-ylamino)-, hydrochloride: Human health tier II assessment. (2015-07-03). (URL: )
  • 2-(Benzo[d][1][2]dioxol-5-ylamino)ethanol hydrochloride - Sigma-Aldrich. (URL: )
  • Opinion of the Scientific Committee on Consumer Safety on hydroxyethyl-3,4-methylenedioxyaniline HCl (A98) - European Commission. (2009-12-08). (URL: )
  • N-(2-Hydroxyethyl)-3,4-methylenedioxyaniline hydrochloride - China. (URL: )
  • Safety Assessment of Hydroxyethyl-3,4-Methylenedioxyaniline HCl as Used in Cosmetics. (2016-09-19). (URL: )

Sources

An In-depth Technical Guide to the Biological Activity of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is a synthetic compound featuring the 1,3-benzodioxole moiety, a structural motif of significant interest in medicinal chemistry. This guide provides a comprehensive overview of the known biological activities of this compound, with a primary focus on its anticancer properties. We will delve into its mechanism of action, supported by experimental data and detailed protocols for its investigation. Furthermore, we will explore the potential for other pharmacological effects, such as anti-inflammatory, antinociceptive, and antiviral activities, based on the well-documented properties of the 1,3-benzodioxolyl group. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 2-(1,3-benzodioxol-5-ylamino)ethanol;hydrochloride[1]
Synonyms N-(2-Hydroxyethyl)-3,4-methylenedioxyaniline hydrochloride, Hydroxyethyl-3,4-methylenedioxyaniline HCl[1]
CAS Number 94158-14-2[2]
Molecular Formula C₉H₁₂ClNO₃[3]
Molecular Weight 217.65 g/mol [3]
Physical Form Light-yellow to yellow powder or crystals[2]
Purity >98% (HPLC)[3]

Synthesis

A common and scalable method for the synthesis of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride involves a one-step nucleophilic substitution reaction between 3,4-methylenedioxyaniline (piperonylamine) and ethylene oxide in an ethanol solvent under reflux conditions. The reaction is followed by treatment with hydrochloric acid to yield the hydrochloride salt. This method has been reported to achieve yields of 85-90% with high purity (>98% by HPLC).[3]

Anticancer Activity: A Primary Focus

The most extensively documented biological activity of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is its potential as an anticancer agent.[3] In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, with reported half-maximal inhibitory concentration (IC₅₀) values generally below 5 µM.[3]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride are primarily attributed to its ability to induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle in cancer cells.[3]

  • Cell Cycle Arrest: Flow cytometry analyses have revealed that treatment with this compound leads to a significant arrest of cancer cells in the S and G2/M phases of the cell cycle.[3] This disruption of the cell cycle prevents the cells from dividing and proliferating.

  • Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cell lines such as HeLa and A549.[3] Mechanistic studies suggest that it activates the intrinsic, or mitochondrial, pathway of apoptosis. This is evidenced by its influence on the expression levels of key regulatory proteins in this pathway. Specifically, it is believed to affect the balance of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2.[3] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, ultimately leading to apoptotic cell death.

G Compound 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride CellCycle Cell Cycle Progression Compound->CellCycle Inhibits S_Phase S Phase Arrest Compound->S_Phase Induces G2M_Phase G2/M Phase Arrest Compound->G2M_Phase Induces Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondria Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Cytochrome c release Bax->Mitochondria Promotes MOMP Bcl2->Mitochondria Inhibits MOMP

Figure 1. Proposed mechanism of anticancer activity.

Enzyme Inhibition

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is also reported to interact with and inhibit the activity of various enzymes, including specific kinases that are crucial for cancer cell signaling and proliferation.[3] However, the specific kinase targets have not been fully elucidated in the available literature.

Potential for Other Biological Activities

The 1,3-benzodioxole scaffold is present in numerous natural and synthetic compounds with a wide range of biological activities. This suggests that 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride may possess other pharmacological properties beyond its anticancer effects.

Anti-inflammatory and Antinociceptive Potential

Derivatives containing the 1,3-benzodioxolyl moiety have been investigated for their potential anti-inflammatory and antinociceptive (pain-blocking) properties in preclinical models.[3] The mechanism of these effects is often linked to the inhibition of inflammatory mediators.

Antiviral Activity: HIV-1 Entry Inhibition

The 1,3-benzodioxolyl group has been identified as a key structural component in the development of novel HIV-1 entry inhibitors.[3] It can function as a bioisostere to optimize the binding of drug candidates to the viral envelope glycoprotein gp120, thereby preventing the virus from entering host cells.[3]

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the anticancer activity of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride.

Protocol 1: Determination of IC₅₀ using the MTT Assay

G start Start step1 Seed cancer cells in a 96-well plate start->step1 step2 Incubate for 24h step1->step2 step3 Treat cells with serial dilutions of the compound step2->step3 step4 Incubate for 48-72h step3->step4 step5 Add MTT reagent to each well step4->step5 step6 Incubate for 4h step5->step6 step7 Solubilize formazan crystals with DMSO step6->step7 step8 Measure absorbance at 570 nm step7->step8 end Calculate IC₅₀ step8->end

Figure 2. Workflow for the MTT assay.

Objective: To determine the concentration of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride that inhibits the growth of a cancer cell line by 50%.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value by plotting a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride on the cell cycle distribution of a cancer cell line.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • 6-well plates

  • 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of the compound for 24-48 hours.

  • Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1 mL of ice-cold PBS.

  • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blot Analysis of Bax and Bcl-2 Expression

Objective: To determine the effect of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride on the expression of the apoptotic regulatory proteins Bax and Bcl-2.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • 6-well plates

  • 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the compound as described for the cell cycle analysis.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative expression levels of Bax and Bcl-2.

Conclusion

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is a promising molecule with significant anticancer activity, primarily through the induction of apoptosis and cell cycle arrest. Its mechanism of action involves the modulation of key proteins in the mitochondrial apoptotic pathway. The presence of the 1,3-benzodioxole moiety also suggests the potential for a broader range of pharmacological activities, including anti-inflammatory, antinociceptive, and antiviral effects, which warrant further investigation. The detailed protocols provided in this guide offer a robust framework for researchers to further explore the biological activities of this compound and its derivatives in the pursuit of novel therapeutic agents.

References

  • Cytotoxicity of the target compounds 1-24 (IC50, μg/mL).
  • IC50 values for compounds 1 and 2 in various cancer cell lines and a...
  • Table 1 IC 50 values of derivatives against cancer cells and relative...
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - NIH. (URL: [Link])
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  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC - PubMed Central. (URL: [Link])
  • In vivo anti-inflammatory, analgesic activities and phytochemical profile of Hu Lisan ethanol extract - PubMed. (URL: [Link])
  • Evaluation of Antinociceptive Activity of Ethanol Extract of Leaves of Adenanthera pavonina - PMC - PubMed Central. (URL: [Link])
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  • 6-chloro-[2][3][4]triazin-2-ylamino]-ethanol | C12H12ClN5O3 | CID 3134439 - PubChem. (URL: [Link])
  • CID 159678613 | C18H22N2O6 - PubChem - NIH. (URL: [Link])
  • An ethanol extract of Piper betle Linn.
  • Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825)
  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PubMed Central. (URL: [Link])

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2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(Benzo[d]dioxol-5-ylamino)ethanol Hydrochloride

Introduction

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, also known by synonyms such as N-(2-Hydroxyethyl)-3,4-methylenedioxyaniline hydrochloride, is a chemical compound of significant interest in medicinal chemistry and organic synthesis.[1][2] With the molecular formula C₉H₁₂ClNO₃ and a molecular weight of 217.65 g/mol , this molecule incorporates the 1,3-benzodioxole moiety, a structural feature present in various pharmacologically active compounds.[1][3] Research has highlighted its potential in several therapeutic areas, including investigations into its anticancer, anti-inflammatory, and antinociceptive (pain-blocking) properties.[3] Beyond its potential biological activities, it serves as a valuable building block for the synthesis of more complex molecules.[3]

This guide provides a comprehensive technical overview of the primary synthetic pathways for preparing 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride. It is designed for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and a comparative analysis of the most viable synthetic strategies.

Physicochemical Properties and Safety Considerations

Before commencing any synthesis, it is crucial to be familiar with the physical and chemical properties of the target compound and the associated safety considerations.

PropertyValueReference(s)
CAS Number 94158-14-2[1][4][5]
Molecular Formula C₉H₁₂ClNO₃[1]
Molecular Weight 217.65 g/mol [1][3]
IUPAC Name 2-(1,3-benzodioxol-5-ylamino)ethanol;hydrochloride[2]
Appearance Light-yellow to yellow or beige powder/crystals[6][7]
Solubility Soluble in water, ethanol, DMSO, and acetone/water[6][7]

Key Safety and Handling Considerations:

  • Impurity Profile: The primary starting material, 3,4-(methylenedioxy)aniline, may persist as an impurity in the final product. This is a point of concern due to the toxicological profile of aromatic amines.[4]

  • Nitrosation Potential: As a secondary amine, the final compound is susceptible to nitrosation to form potentially carcinogenic N-nitroso compounds. It is imperative to avoid using this compound in the presence of nitrosating agents (e.g., nitrites). Regulatory guidelines suggest that the nitrosamine content in final formulations should be minimized, typically to below 50 ppb.[4][6]

  • Standard Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Synthesis Pathways

The synthesis of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride primarily relies on the N-alkylation of 3,4-methylenedioxyaniline. The following sections detail the most prominent and practical routes to achieve this transformation.

Route 1: Nucleophilic Alkylation of 3,4-Methylenedioxyaniline

This approach involves the direct formation of the N-C bond through the reaction of the nucleophilic amine with an electrophilic two-carbon unit.

This is the most widely documented method, leveraging the high reactivity of the strained epoxide ring.[3] The primary amine acts as a nucleophile, attacking one of the carbon atoms of ethylene oxide, leading to ring-opening and the formation of the desired ethanolamine derivative.

Causality and Expertise: The choice of ethylene oxide is driven by its high electrophilicity, which allows the reaction to proceed efficiently. The reaction is typically conducted under reflux in a protic solvent like ethanol, which can also participate in proton transfer steps to facilitate the ring-opening. Controlling the stoichiometry is critical; a slight excess of ethylene oxide (e.g., a 1:1.2 molar ratio of amine to epoxide) is recommended to drive the reaction to completion while minimizing the potential for dialkylation, where the product reacts with another molecule of ethylene oxide.[3] The final step involves acidification with hydrochloric acid, which protonates the basic nitrogen atom, yielding the stable and often crystalline hydrochloride salt, simplifying isolation and purification.

Ethylene_Oxide_Workflow cluster_reaction Reaction Step cluster_workup Workup & Isolation A 3,4-Methylenedioxyaniline D Reaction Mixture (Reflux) A->D B Ethylene Oxide B->D C Ethanol (Solvent) C->D E Cool & Concentrate D->E 1. Reaction 2. Cooldown F Dissolve in Solvent E->F G Add HCl F->G H Precipitation / Crystallization G->H G->H Forms Hydrochloride Salt I Filter & Dry H->I J Final Product I->J

Figure 1: General workflow for the synthesis via ethylene oxide alkylation.

Experimental Protocol (Illustrative):

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3,4-methylenedioxyaniline (1.0 eq) and ethanol.

  • Reagent Addition: While stirring, carefully add ethylene oxide (1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours until TLC or GC-MS analysis indicates the consumption of the starting amine.

  • Workup: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure.

  • Salt Formation: Dissolve the crude residue in a suitable solvent (e.g., isopropanol or ethyl acetate). Slowly add a solution of concentrated hydrochloric acid or HCl gas until the solution is acidic.

  • Isolation: Cool the mixture in an ice bath to promote precipitation of the hydrochloride salt.

  • Purification: Collect the solid product by vacuum filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum. Recrystallization may be performed if necessary.

An alternative and often safer approach than using the highly volatile and toxic ethylene oxide is to use a 2-haloethanol, such as 2-chloroethanol. This reaction proceeds via a standard nucleophilic substitution (Sₙ2) mechanism.

Causality and Expertise: This method substitutes a gaseous, highly reactive reagent with a less hazardous liquid one. However, the reaction generates hydrochloric acid as a byproduct, which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To overcome this, a non-nucleophilic base (e.g., sodium carbonate, potassium carbonate, or a tertiary amine like triethylamine) is typically added to scavenge the in-situ generated acid. The choice of base and solvent can influence reaction rates and byproduct formation. Following the reaction, a similar acidic workup is employed to isolate the product as its hydrochloride salt.

SN2_Mechanism Amine R-NH₂ TransitionState [H₂N---CH₂(R)---Cl]⁻---CH₂OH Amine->TransitionState Nucleophilic Attack Chloroethanol Cl-CH₂CH₂-OH Product R-NH-CH₂CH₂-OH + HCl TransitionState->Product Cl⁻ leaves

Figure 2: Simplified Sₙ2 mechanism for N-alkylation with 2-chloroethanol.

Experimental Protocol (Illustrative):

  • Reaction Setup: Combine 3,4-methylenedioxyaniline (1.0 eq), 2-chloroethanol (1.0-1.2 eq), and a suitable base like potassium carbonate (1.5 eq) in a solvent such as acetonitrile or DMF.

  • Reaction: Heat the mixture with stirring at an elevated temperature (e.g., 80-100 °C) for several hours. Monitor the reaction progress by TLC.

  • Workup: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts or base.

  • Salt Formation and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and then treat with a solution of HCl as described in Method A to precipitate the product. Filter, wash, and dry the final hydrochloride salt.

Route 2: Reductive Amination

Reductive amination is a powerful and highly controlled method for forming amines, which circumvents the issue of over-alkylation often encountered in direct alkylation methods.[8][9] This pathway involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced in the same pot to the desired amine.[9][10]

Proposed Pathway: The most logical reductive amination route would involve the reaction of piperonal (3,4-methylenedioxybenzaldehyde) with ethanolamine. The aldehyde and amine first condense to form an imine (Schiff base), which is subsequently reduced to furnish the secondary amine product.

Causality and Expertise: This method offers excellent control because the imine formation is typically reversible and the subsequent reduction is irreversible, pulling the equilibrium towards the product.[9] A key advantage is the ability to use reducing agents that are selective for the imine C=N bond over the starting aldehyde's C=O bond. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are classic reagents for this purpose because they are less reactive towards carbonyls at the slightly acidic pH required for imine formation.[9] A greener alternative is catalytic hydrogenation over a noble metal catalyst (e.g., Pd/C or PtO₂), which uses hydrogen gas as the reductant.[11][12]

Reductive_Amination_Workflow cluster_imine Step 1: Imine Formation cluster_reduction Step 2: Reduction cluster_final Step 3: Isolation A Piperonal (Aldehyde) D Condensation (Slightly Acidic pH) A->D B Ethanolamine B->D C Solvent (e.g., Methanol) C->D E Imine Intermediate (in situ) D->E F Add Reducing Agent (e.g., NaBH₃CN) E->F G 2-(Benzo[d]dioxol-5-ylamino)ethanol (Free Base) F->G H Acidic Workup (HCl) G->H I Final Product (Hydrochloride) H->I

Figure 3: Workflow for the reductive amination pathway.

Experimental Protocol (Illustrative):

  • Reaction Setup: In a flask, dissolve piperonal (1.0 eq) and ethanolamine (1.05 eq) in a suitable solvent like methanol or dichloroethane.

  • Imine Formation: Add a small amount of acetic acid to catalyze imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: Cool the mixture in an ice bath. In a single portion, add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Salt Formation: Form the hydrochloride salt as described in the previous methods to yield the final product.

Comparative Summary of Synthesis Routes

FeatureRoute 1A: Ethylene OxideRoute 1B: 2-ChloroethanolRoute 2: Reductive Amination
Starting Materials 3,4-Methylenedioxyaniline, Ethylene Oxide3,4-Methylenedioxyaniline, 2-ChloroethanolPiperonal, Ethanolamine
Key Reagents Ethanol (solvent)Base (e.g., K₂CO₃)Reducing Agent (e.g., NaBH(OAc)₃)
Primary Advantage High reactivity, potentially higher yieldUses less hazardous liquid reagentExcellent control, avoids over-alkylation[9]
Primary Challenge Use of toxic, gaseous ethylene oxideRequires a base, potential for side reactionsRequires specific reducing agents
Control/Selectivity Moderate; stoichiometry is keyModerate; requires careful base/temp controlHigh; very selective for mono-alkylation

Conclusion

The synthesis of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride can be effectively achieved through several well-established chemical transformations. The choice of a specific pathway depends on factors such as reagent availability, safety considerations, and desired scale. The alkylation with ethylene oxide is a direct and documented route, though it requires handling a hazardous reagent.[3] The use of 2-chloroethanol offers a safer alternative, while reductive amination provides superior control over the reaction, effectively preventing the formation of common byproducts like dialkylated species.[9] For researchers and drug development professionals, understanding the causality and mechanistic underpinnings of each route is essential for optimizing reaction conditions to achieve high yield and purity of this valuable chemical intermediate.

References

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  • N-(2-Hydroxyethyl)-3,4-methylenedioxyaniline hydrochloride supplier | CAS:94158-14-2. Ningbo Inno Pharmchem Co.,Ltd.
  • Opinion of the Scientific Committee on Consumer Safety on hydroxyethyl-3,4-methylenedioxyaniline HCl (A98). European Commission.
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  • 2-(Benzo[d][3][4]dioxol-5-ylamino)ethanol hydrochloride | 94158-14-2. Sigma-Aldrich.
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  • Reductive Amination, and How It Works. Master Organic Chemistry.
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  • Amine synthesis by reductive amination (reductive alkyl
  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Royal Society of Chemistry.
  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
  • Safety Assessment of Hydroxyethyl-3,4-Methylenedioxyaniline HCl as Used in Cosmetics. Cosmetic Ingredient Review.
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An In-depth Technical Guide to 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride: Molecular Structure, Function, and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is a synthetic compound featuring the prominent benzo[d]dioxole moiety. This structural feature is of significant interest in medicinal chemistry, and the compound has emerged as a subject of investigation, particularly in the realm of oncology. Research indicates its potential as an anticancer agent, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines. This guide provides a comprehensive overview of its molecular structure, known biological functions, and detailed protocols for its synthesis, characterization, and evaluation in a research setting.

Introduction: The Significance of the Benzo[d]dioxole Moiety

The benzo[d]dioxole (also known as methylenedioxyphenyl) group is a key structural motif found in numerous naturally occurring and synthetic compounds with diverse biological activities. Its presence in 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride underpins the compound's engagement with biological systems. Derivatives containing this moiety have been explored for a range of pharmacological applications, including anti-inflammatory, antinociceptive, and anticancer properties.[1] This guide focuses specifically on the hydrochloride salt of the 2-(amino)ethanol derivative, providing a technical framework for its scientific exploration.

Molecular Structure and Chemical Properties

A thorough understanding of the physicochemical properties of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is fundamental to its application in research.

Chemical Identity
PropertyValueSource
IUPAC Name 2-(1,3-benzodioxol-5-ylamino)ethanol;hydrochloride[2]
Synonyms N-(2-Hydroxyethyl)-3,4-methylenedioxyaniline hydrochloride, Hydroxyethyl-3,4-methylenedioxyaniline HCl[2]
CAS Number 94158-14-2[1]
Molecular Formula C₉H₁₂ClNO₃
Molecular Weight 217.65 g/mol [1]
Physical Form Light-yellow to yellow powder or crystals
Storage Refrigerator, under inert gas (Nitrogen or Argon) at 2-8°C
Structural Elucidation

The molecular structure of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is characterized by a benzodioxole ring system linked to an ethanolamine side chain via a secondary amine. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological assays.

Caption: 2D structure of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride.

Biological Function and Mechanism of Action

The primary area of research for 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is its potential as an anticancer agent. Studies have shown that it can inhibit the proliferation of various cancer cell lines, with reported IC50 values generally below 5 μM.[1] The cytotoxic effects are primarily mediated through the induction of apoptosis and disruption of the cell cycle.[1]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride has been shown to trigger this process in cancer cells. The mechanism is believed to involve the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. Specifically, it is suggested to affect the ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2.[1] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade.

G cluster_0 Apoptosis Induction Compound 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Ratio Compound->Bax_Bcl2 Modulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bcl2->Mitochondrion Induces MOMP Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway initiated by the compound.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been observed to cause cell cycle arrest.[1] By halting the progression of the cell cycle, the compound prevents cancer cells from dividing and proliferating. Studies have indicated that it can cause arrest at the S-phase and G2/M-phase of the cell cycle.[1] This suggests an interference with the cellular machinery that regulates DNA replication and mitosis, potentially through the inhibition of cyclin-dependent kinases (CDKs) or the modulation of checkpoint proteins.

G cluster_1 Cell Cycle Regulation Compound 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride Arrest1 Arrest Compound->Arrest1 Arrest2 Arrest Compound->Arrest2 G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Arrest1->S Arrest2->M

Caption: Logical diagram of cell cycle arrest at S and G2/M phases.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis, characterization, and biological evaluation of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride. These protocols are designed to be self-validating and are based on established techniques in the field.

Synthesis of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride

Reaction Scheme:

  • Reactants: 5-amino-1,3-benzodioxole and 2-chloroethanol.

  • Reaction: Nucleophilic substitution where the amino group of 5-amino-1,3-benzodioxole attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride. The final product is then protonated with hydrochloric acid to form the hydrochloride salt.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-amino-1,3-benzodioxole in a suitable solvent such as ethanol or isopropanol.

  • Addition of Reactant: Add an equimolar amount of 2-chloroethanol to the solution.

  • Base Catalyst (Optional but Recommended): To scavenge the HCl formed during the reaction, add a non-nucleophilic base like sodium carbonate or triethylamine.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid in the same solvent dropwise until precipitation is complete.

  • Isolation: Collect the precipitated hydrochloride salt by filtration, wash with cold solvent, and dry under vacuum.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques should be employed.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: To identify the different types of protons and their chemical environments.

    • ¹³C-NMR: To identify the different types of carbon atoms.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups such as N-H, O-H, and C-O-C stretches.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A purity of ≥95% is generally required for biological assays.

In Vitro Anticancer Activity Assessment

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride in culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

This flow cytometry method determines the distribution of cells in different phases of the cell cycle.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bax, Bcl-2, and caspases.

Step-by-Step Protocol:

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride presents a promising scaffold for the development of novel anticancer agents. Its ability to induce apoptosis and cell cycle arrest in cancer cells warrants further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways involved in its mechanism of action. Identifying the specific enzymes, receptors, or signaling proteins that it interacts with will be crucial for its optimization as a therapeutic candidate. Furthermore, in vivo studies are necessary to evaluate its efficacy and safety in preclinical models. The comprehensive protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this intriguing molecule.

References

  • Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride | C9H12ClNO3 - PubChem. (URL: [Link])
  • N-(2-Hydroxyethyl)-3,4-methylenedioxyaniline hydrochloride Five Chongqing Chemdad Co. (URL: [Link])
  • Ethanol, 2-(1,3-benzodioxol-5-ylamino)-, hydrochloride: Human health tier II assessment. (URL: [Link])
  • Opinion of the Scientific Committee on Consumer Safety on hydroxyethyl-3,4-methylenedioxyaniline HCl (A98) - European Commission. (URL: [Link])
  • CID 159678613 | C18H22N2O6 - PubChem. (URL: [Link])

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An In-depth Technical Guide to 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, a molecule bearing the significant 1,3-benzodioxole moiety, has emerged as a compound of interest in medicinal chemistry and pharmacological research.[1] With the molecular formula C₉H₁₂ClNO₃ and a molecular weight of 217.65 g/mol , this compound is a subject of investigation for its potential therapeutic applications, most notably in oncology.[1][2] The 1,3-benzodioxole ring system is a structural feature present in numerous biologically active natural products and synthetic compounds, known to confer a range of pharmacological activities, including anti-inflammatory and antinociceptive properties.[1] This guide provides a comprehensive technical overview of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, detailing its synthesis, physicochemical properties, pharmacological activities with a focus on its anticancer effects, and the experimental protocols to evaluate its biological profile.

Chemical Profile and Synthesis

Physicochemical Properties

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is typically a light-yellow to yellow powder or crystalline solid.[3] It is soluble in water, a characteristic common for hydrochloride salts which enhances its utility in biological assays.[4]

PropertyValueSource
CAS Number 94158-14-2[5]
Molecular Formula C₉H₁₂ClNO₃[6]
Molecular Weight 217.65 g/mol
IUPAC Name 2-(1,3-benzodioxol-5-ylamino)ethanol;hydrochloride[7]
Synonyms N-(2-Hydroxyethyl)-3,4-methylenedioxyaniline HCl[5][7]
Physical Form Light-yellow to yellow powder or crystals[3]
Storage Temperature Refrigerator (2-8°C)[3][5]
Synthesis Pathway

The synthesis of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is generally achieved through a nucleophilic substitution reaction. A common and scalable method involves the reaction of 3,4-methylenedioxyaniline (also known as piperonylamine) with an ethylene oxide equivalent, such as 2-chloroethanol.[1] This reaction forms the ethanolamine derivative, which is subsequently treated with hydrochloric acid to yield the hydrochloride salt.

Diagram: Synthesis Workflow

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Salt Formation A 3,4-Methylenedioxyaniline C 2-(Benzo[d]dioxol-5-ylamino)ethanol A->C Reaction in suitable solvent (e.g., Ethanol) B 2-Chloroethanol B->C D 2-(Benzo[d]dioxol-5-ylamino)ethanol F 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride D->F Treatment E Hydrochloric Acid (HCl) E->F

Caption: General synthesis pathway for 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride.

Pharmacological Activities and Mechanism of Action

The primary pharmacological interest in 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride lies in its potential as an anticancer agent.[1][2] Research has also suggested that compounds containing the 1,3-benzodioxolyl moiety may possess anti-inflammatory and antinociceptive (pain-blocking) properties in preclinical models.[1][2]

Anticancer Activity

This compound has demonstrated significant potential in anticancer research, exhibiting growth inhibition with IC₅₀ values generally below 5 µM against certain human cancer cell lines.[1][2] Its mode of action involves the induction of apoptosis and cell cycle arrest.[1][2]

Quantitative Anticancer Activity Data

Cell LineIC₅₀ (µM)Comparison with Doxorubicin (µM)
HepG2 (Liver Cancer)2.387.46
HCT116 (Colon Cancer)1.548.29
MCF7 (Breast Cancer)4.524.56
Source: Benchchem[1]

Mechanism of Action in Cancer Cells

The anticancer effects of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride are mediated through multiple mechanisms:

  • Induction of Apoptosis: The compound has been shown to induce apoptosis in various cancer cell lines, including HeLa and A549.[1][2] Mechanistic studies suggest that this is achieved through the intrinsic mitochondrial pathway.[1]

  • Modulation of Bcl-2 Family Proteins: It affects the mitochondrial apoptosis pathway by modulating proteins such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).[1][8] An increase in the Bax/Bcl-2 ratio is a key indicator of apoptosis induction, as it leads to mitochondrial outer membrane permeabilization.[8]

  • Caspase Activation: The apoptotic cascade is further propagated through the activation of executioner caspases, such as caspase-3.[1]

  • Cell Cycle Arrest: Flow cytometry analyses have revealed that treatment with the compound leads to significant alterations in cell cycle distribution, causing arrest at the S-phase and G2/M-phase.[1][2] This prevents cancer cells from progressing through the cell cycle and proliferating.

  • Enzyme Inhibition: The compound is known to interact with and inhibit specific kinases and other enzymes involved in cell signaling and proliferation pathways critical for cancer cell growth.[1][2]

Diagram: Proposed Anticancer Mechanism of Action

G cluster_0 Cellular Effects cluster_1 Mitochondrial Apoptosis Pathway cluster_2 Execution Phase compound 2-(Benzo[d]dioxol-5-ylamino)ethanol HCl pathway Inhibition of Pro-survival Kinase Pathways compound->pathway bcl2_family Modulation of Bcl-2 Family compound->bcl2_family cell_cycle Cell Cycle Arrest (S and G2/M phases) compound->cell_cycle bax Bax (pro-apoptotic) Upregulation bcl2_family->bax bcl2 Bcl-2 (anti-apoptotic) Downregulation bcl2_family->bcl2 apoptosis Apoptosis cell_cycle->apoptosis ratio Increased Bax/Bcl-2 Ratio bax->ratio bcl2->ratio mom Mitochondrial Outer Membrane Permeabilization (MOMP) ratio->mom cytochrome_c Cytochrome c Release mom->cytochrome_c caspase Caspase-3 Activation cytochrome_c->caspase caspase->apoptosis

Caption: The compound induces apoptosis via the mitochondrial pathway and cell cycle arrest.

Experimental Protocols

Protocol 1: Cell Viability and IC₅₀ Determination (MTT Assay)

This protocol is to assess the cytotoxic effect of the compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HepG2, HCT116, MCF7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride in culture medium. Replace the existing medium with 100 µL of medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of the compound on cell cycle distribution.

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.[9][10]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of propidium iodide (PI) staining solution (containing RNase A) and incubate for 30 minutes at room temperature in the dark.[9][10]

  • Flow Cytometry: Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

This is a standard model to assess the anti-inflammatory potential of a compound.

  • Animal Acclimatization: Use male Wistar rats (180-220g) and acclimatize them for one week.

  • Compound Administration: Administer 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride intraperitoneally or orally at various doses. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like Indomethacin (5 mg/kg).[11]

  • Induction of Edema: After 30-60 minutes, inject 100 µL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[11][12]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at 1, 2, 3, 4, and 5 hours post-injection.[11]

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group.

Toxicology and Safety Profile

The safety profile of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride has been evaluated, primarily in the context of its use as an ingredient in oxidative hair dye formulations.[3][4][13][14]

  • Acute Toxicity: The compound exhibits moderate acute toxicity by the oral route.[13]

  • Skin Sensitization: It is considered to have a strong potential to be a skin sensitizer.[3][13]

  • Nitrosation Potential: As a secondary amine, 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is prone to nitrosation and should not be used in the presence of nitrosating agents. The nitrosamine content in any formulation should be less than 50 ppb.[3][13]

  • Genotoxicity: In a reverse mutation assay (Ames test) using various Salmonella typhimurium strains, the compound was not mutagenic, both with and without metabolic activation.[13]

  • Carcinogenicity: No dedicated carcinogenicity studies for this compound were found in the reviewed literature.[4]

For drug development purposes, a more extensive toxicological evaluation, including chronic toxicity and a full ADME (Absorption, Distribution, Metabolism, and Excretion) profile, would be necessary. An HPLC method suitable for pharmacokinetic studies has been described, indicating that such investigations are feasible.[15]

Conclusion and Future Directions

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is a promising chemical entity with well-documented in vitro anticancer activity. Its ability to induce apoptosis and cell cycle arrest at low micromolar concentrations in various cancer cell lines makes it an attractive candidate for further investigation. The mechanism, involving the intrinsic mitochondrial pathway and modulation of the Bax/Bcl-2 ratio, provides a solid foundation for its development as a targeted therapeutic agent.

Future research should focus on several key areas. A detailed elucidation of the upstream signaling targets, such as the specific kinases inhibited by the compound, would provide a more complete understanding of its mechanism of action. While the benzodioxole moiety is associated with anti-inflammatory and antinociceptive effects, these activities need to be quantitatively assessed for this specific compound. Finally, comprehensive in vivo efficacy studies in relevant animal cancer models, coupled with detailed pharmacokinetic and toxicology assessments, are crucial next steps to translate the in vitro potential of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride into a viable clinical candidate.

References

  • 2-(Benzo[d][1][11]dioxol-5-ylamino)ethanol Hydrochloride - Benchchem. (URL: )
  • Carrageenan Induced Paw Edema (R
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  • Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed. (URL: [Link])
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. (URL: [Link])
  • Hot Plate Test in Mice, Thermal Analgesia | Melior Discovery. (URL: [Link])
  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility - University of Virginia School of Medicine. (URL: [Link])
  • Carrageenan-induced rat paw edema model: Significance and symbolism. (URL: [Link])
  • Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center. (URL: [Link])
  • Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs - ResearchG
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
  • Methods Used to Evaluate Pain Behaviors in Rodents - Frontiers. (URL: [Link])
  • A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice - JoVE. (URL: [Link])
  • Experimental design for carrageenan‐induced paw edema in rat - ResearchG
  • Carrageenan induced Paw Edema Model - Cre
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  • Bax/Bcl-2 Cascade Is Regulated by the EGFR Pathway: Therapeutic Targeting of Non-Small Cell Lung Cancer - Frontiers. (URL: [Link])
  • Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Tre
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  • Bax/Bcl-2 Cascade Is Regulated by the EGFR Pathway: Therapeutic Targeting of Non-Small Cell Lung Cancer - PMC - NIH. (URL: [Link])
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  • Synthesis of 2-(6-Benzyl-1,3-benzodioxol-5-yl)ethanol - PrepChem.com. (URL: [Link])
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  • 6-chloro-[1][11][18]triazin-2-ylamino]-ethanol | C12H12ClN5O3 | CID 3134439 - PubChem. (URL: [Link])
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Unveiling 2-(Benzo[d]dioxol-5-ylamino)ethanol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride (CAS No. 94158-14-2), a synthetic compound featuring the prominent benzodioxole moiety. Lacking a traditional discovery narrative within academic or pharmaceutical literature, its history is primarily rooted in its application within the cosmetics industry. This document will explore its known developmental context, physicochemical properties, and a plausible synthetic pathway based on established chemical principles. Furthermore, this guide will critically examine the unsubstantiated claims of its anticancer activity by contextualizing them within the broader, well-documented anticancer potential of the benzodioxole chemical scaffold found in various natural and synthetic compounds. This paper aims to serve as a vital resource for researchers, scientists, and drug development professionals by providing a detailed, evidence-based perspective on this unique molecule.

Introduction and Physicochemical Profile

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, also known by synonyms such as N-(2-Hydroxyethyl)-3,4-methylenedioxyaniline hydrochloride, is a stable, crystalline solid. The presence of the 1,3-benzodioxole group is a key structural feature, shared with a class of compounds known for their diverse biological activities. While its primary documented use is as an oxidative hair dye agent, the structural alerts within the molecule, particularly the benzodioxole ring, have led to speculation about other potential biological applications.

Table 1: Physicochemical Properties of 2-(Benzo[d]dioxol-5-ylamino)ethanol Hydrochloride

PropertyValueSource
CAS Number 94158-14-2[Various Chemical Suppliers]
Molecular Formula C₉H₁₂ClNO₃[Various Chemical Suppliers]
Molecular Weight 217.65 g/mol [Various Chemical Suppliers]
Appearance Light-yellow to yellow powder or crystals[1]
Solubility Soluble in water[Various Chemical Suppliers]
Storage Temperature Refrigerator (2-8°C)[1]

Developmental History: A Cosmetic Perspective

Unlike many compounds of interest to the scientific community, the history of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is not chronicled in seminal discovery papers or patents focused on therapeutic applications. Instead, its emergence is documented through regulatory and safety assessments related to its use in the cosmetics industry.

The European Commission's Scientific Committee on Consumer Safety (SCCS) has evaluated this compound for its use as an oxidative hair coloring agent. These assessments provide a wealth of toxicological data, including information on skin sensitization, acute toxicity, and mutagenicity, but do not pinpoint a specific inventor or date of first synthesis. This suggests that the compound was likely developed by a chemical manufacturer for a specific industrial application, in this case, hair dyes, rather than as part of a fundamental research or drug discovery program.

Plausible Synthesis and Experimental Protocol

A recent green chemistry approach for a similar transformation has been reported, which is both environmentally friendly and efficient.[2] This method, the selective alkylation of anilines with 2-chloroethanol in water, provides a robust and citable protocol that is highly likely to be adaptable for the synthesis of the title compound.[2]

Representative Experimental Protocol: Green Synthesis of N-(2-hydroxyethyl)anilines

This protocol is adapted from a published procedure for the synthesis of N-(2-hydroxyethyl)anilines and is presented as a representative method.[2]

Materials:

  • 3,4-Methylenedioxyaniline

  • 2-Chloroethanol

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-methylenedioxyaniline (1 equivalent), 2-chloroethanol (1.2 equivalents), and deionized water.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Maintain the reaction at 80°C for 8 hours, monitoring the progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain 2-(Benzo[d]dioxol-5-ylamino)ethanol.

  • For the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., isopropanol) and treat with a stoichiometric amount of hydrochloric acid (gas or concentrated solution). The hydrochloride salt will precipitate and can be collected by filtration and dried.

Synthesis reactant1 3,4-Methylenedioxyaniline reagents H₂O, 80°C, 8h reactant1->reagents reactant2 2-Chloroethanol reactant2->reagents intermediate 2-(Benzo[d]dioxol-5-ylamino)ethanol reagents->intermediate N-Alkylation hcl HCl intermediate->hcl product 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride hcl->product Salt Formation

Caption: Plausible synthetic route for 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride.

Examination of Anticancer Activity: A Scaffold-Based Perspective

Some commercial suppliers of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride have claimed its potential as an anticancer agent, suggesting mechanisms such as the induction of apoptosis and cell cycle arrest. However, a thorough search of peer-reviewed scientific literature reveals no direct studies supporting these claims for this specific compound.

Despite the lack of direct evidence, the 1,3-benzodioxole moiety is a well-recognized pharmacophore present in numerous natural and synthetic compounds with established anticancer properties. This structural feature is found in a class of plant-derived compounds known as lignans, some of which, like podophyllotoxin, are precursors to clinically used chemotherapy drugs (e.g., etoposide and teniposide).[3]

The anticancer activity of benzodioxole-containing compounds is often attributed to their ability to interact with various cellular targets. For instance, some lignans are known to inhibit tubulin polymerization, a critical process in cell division.[3] Other benzodioxole derivatives, such as those derived from safrole, have demonstrated antiproliferative effects on breast cancer cell lines.[4][5] The mechanism of action for these compounds can be diverse, including the induction of apoptosis and the inhibition of enzymes crucial for cancer cell survival.[6]

It is crucial to emphasize that the anticancer activity of these related compounds does not directly translate to 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride. The specific substitutions on the benzodioxole ring and the nature of the side chains play a critical role in determining the pharmacological profile of a molecule. Therefore, while the benzodioxole scaffold holds promise in the design of novel anticancer agents, the specific activity of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride remains to be experimentally validated.

Anticancer_Scaffold cluster_examples Examples of Bioactive Compounds cluster_mechanisms Reported Anticancer Mechanisms scaffold 1,3-Benzodioxole Scaffold podophyllotoxin Podophyllotoxin (Lignan) scaffold->podophyllotoxin safrole_deriv Safrole Derivatives scaffold->safrole_deriv synthetic_analogues Other Synthetic Analogues scaffold->synthetic_analogues topic_compound 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride scaffold->topic_compound tubulin Tubulin Polymerization Inhibition podophyllotoxin->tubulin apoptosis Induction of Apoptosis safrole_deriv->apoptosis enzyme_inhibition Enzyme Inhibition synthetic_analogues->enzyme_inhibition unproven Anticancer Activity (Unproven) topic_compound->unproven

Caption: The 1,3-benzodioxole scaffold and its link to anticancer activity.

Conclusion and Future Directions

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is a compound with a history rooted in industrial application rather than fundamental research. While its primary role has been in cosmetics, its chemical structure, specifically the 1,3-benzodioxole moiety, places it within a class of compounds with significant biological potential. The unsubstantiated claims of its anticancer activity highlight the need for rigorous scientific investigation.

Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro screening against a panel of cancer cell lines to validate or refute the existing claims. Mechanistic studies could then elucidate any observed activity and determine its potential, if any, as a lead compound for the development of novel therapeutics. This technical guide serves as a foundational document to inspire and inform such future investigations.

References

  • Guo, H., Hao, J., Sun, T., Wang, Z., Cao, J., & Zhang, G. (2020). Green synthesis of N-(2-hydroxyethyl)anilines by the selective alkylation reaction in H2O.
  • Espinoza, L. C., Lagos, C. F., Yáñez, C., Orlando, R., Olea-Azar, C., & Catalán, K. (2011). New catechol derivatives of safrole and their antiproliferative activity towards breast cancer cells. Molecules, 16(6), 4684-4695. [Link]
  • European Commission, Scientific Committee on Consumer Safety. (2009). Opinion on Hydroxyethyl-3,4-methylenedioxyaniline HCl (A98).
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The Induction of Apoptosis by 2-(Benzo[d]dioxol-5-ylamino)ethanol Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the role of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride in the induction of apoptosis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the mechanistic underpinnings of this compound's pro-apoptotic activity and offers detailed protocols for its investigation.

Introduction: A Promising Candidate in Oncology Research

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is a synthetic compound that has garnered attention for its potential as an anticancer agent.[1] Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including HeLa and A549, with IC50 values often below 5 μM.[1] A key mechanism underlying its cytotoxic effects is the induction of apoptosis, a form of programmed cell death essential for tissue homeostasis and a primary target for cancer therapeutics.[1] Furthermore, this compound has been shown to cause cell cycle arrest at the S-phase and G2/M-phase, further contributing to its antiproliferative properties.[1]

This guide will delve into the molecular pathways through which 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is proposed to exert its pro-apoptotic effects, with a focus on the intrinsic, or mitochondrial, pathway of apoptosis. We will also provide detailed, field-proven experimental protocols to enable researchers to rigorously investigate and validate the apoptotic mechanisms of this and similar compounds.

The Intrinsic Pathway of Apoptosis: A Mechanistic Overview

The intrinsic pathway of apoptosis is a complex and tightly regulated process that is initiated by a variety of intracellular stresses, including DNA damage, oxidative stress, and treatment with cytotoxic agents. A central event in this pathway is the permeabilization of the outer mitochondrial membrane, which is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins.

The Bcl-2 family comprises both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). In healthy cells, the anti-apoptotic proteins sequester the pro-apoptotic proteins, preventing their activation.[2] Upon receiving an apoptotic stimulus, this balance is disrupted, leading to the activation and oligomerization of Bax and Bak at the mitochondrial outer membrane. This, in turn, leads to the formation of pores and the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.

Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which are the executioners of apoptosis.[3] These effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

Intrinsic Apoptosis Pathway Figure 1: The Intrinsic Pathway of Apoptosis cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride Bax_Bak Bax/Bak 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride->Bax_Bak Activates MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Induces Bcl2_BclxL Bcl-2/Bcl-xL Bcl2_BclxL->Bax_Bak Inhibits Cytochrome_c_release Cytochrome c Release MOMP->Cytochrome_c_release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome_c_release->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Execution Caspase3->Apoptosis

Caption: Figure 1: The Intrinsic Pathway of Apoptosis.

Investigating the Pro-Apoptotic Effects of 2-(Benzo[d]dioxol-5-ylamino)ethanol Hydrochloride: Experimental Protocols

To thoroughly characterize the apoptotic effects of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, a series of well-established in vitro assays should be employed. The following protocols provide a robust framework for these investigations.

Assessment of Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[4][5]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride for 24, 48, or 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT Assay Workflow Figure 2: MTT Assay Workflow Start Seed cells in 96-well plate Treat Treat with compound Start->Treat Incubate_MTT Add MTT and incubate Treat->Incubate_MTT Solubilize Add DMSO to dissolve formazan Incubate_MTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate cell viability and IC50 Read->Analyze

Caption: Figure 2: MTT Assay Workflow.

Detection of Apoptosis: Annexin V-FITC and Propidium Iodide Staining

Annexin V has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[7][8] Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, a characteristic of late apoptotic or necrotic cells.[8] Dual staining with Annexin V-FITC and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Protocol:

  • Cell Treatment: Treat cells with 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride at the desired concentration and for the appropriate time.

  • Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.[8]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[9]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.[9]

Annexin V-FITC/PI Staining Workflow Figure 3: Annexin V-FITC/PI Staining Workflow Start Treat cells with compound Harvest Harvest and wash cells Start->Harvest Resuspend Resuspend in binding buffer Harvest->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Caption: Figure 3: Annexin V-FITC/PI Staining Workflow.

Analysis of Cell Cycle Distribution: Propidium Iodide Staining

The effect of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride on cell cycle progression can be analyzed by staining DNA with propidium iodide (PI) and measuring the fluorescence intensity by flow cytometry.[10][11][12]

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and incubate on ice for at least 30 minutes.[10][13]

  • Washing: Wash the fixed cells twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[10]

  • PI Staining: Add PI solution (50 µg/mL) to the cells and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

Investigation of the Mitochondrial Pathway

To determine if 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride induces apoptosis via the intrinsic pathway, several key events should be investigated.

Western blotting can be used to assess the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[14] An increase in the Bax/Bcl-2 ratio is often indicative of apoptosis induction.

Protocol:

  • Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

A hallmark of early apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). This can be measured using fluorescent dyes such as JC-1 or TMRE.

The release of cytochrome c from the mitochondria into the cytosol is a key event in the intrinsic apoptotic pathway.[16] This can be detected by separating cytosolic and mitochondrial fractions of the cell lysates and performing a Western blot for cytochrome c.

Protocol:

  • Cell Fractionation: Treat and harvest cells as previously described. Use a commercially available kit or a Dounce homogenizer to separate the cytosolic and mitochondrial fractions.[17]

  • Western Blotting: Perform Western blotting on both fractions as described in section 3.4.1, using an antibody specific for cytochrome c. The presence of cytochrome c in the cytosolic fraction of treated cells indicates its release from the mitochondria.

The activation of the executioner caspase-3 is a central event in apoptosis. This can be detected by Western blotting for the cleaved (active) form of caspase-3 or by using colorimetric or fluorometric assays that measure the cleavage of a caspase-3-specific substrate.[18]

Data Presentation and Interpretation

To facilitate the comparison and interpretation of experimental results, it is recommended to summarize quantitative data in a clear and structured format.

Table 1: Summary of In Vitro Efficacy of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride

Cell LineAssayParameterValue
HeLaMTTIC50 (µM)< 5[1]
A549MTTIC50 (µM)< 5[1]
HeLaCell Cycle AnalysisEffectS and G2/M phase arrest[1]
HeLa/A549Apoptosis AssayEffectInduction of apoptosis[1]
-Mechanistic StudyKey FindingInduces apoptosis via caspase-3 activation[1]

Conclusion

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride demonstrates significant potential as an anticancer agent by inducing apoptosis and cell cycle arrest in cancer cells. The available evidence points towards the activation of caspase-3 as a key step in its mechanism of action, suggesting the involvement of the intrinsic apoptotic pathway.[1]

This technical guide provides a comprehensive framework for researchers to further elucidate the precise molecular mechanisms of this compound. By employing the detailed protocols for assessing cytotoxicity, apoptosis, cell cycle progression, and key events in the mitochondrial pathway, a deeper understanding of its therapeutic potential can be achieved. The systematic application of these methodologies will be crucial in advancing the development of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride and other novel apoptosis-inducing agents for cancer therapy.

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2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride effect on cell cycle progression

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Effects of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride on Cell Cycle Progression

Abstract

This technical guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the effects of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride on cell cycle progression. While preliminary information suggests potential anticancer properties for this compound, a detailed understanding of its mechanism of action is currently lacking.[1] This document outlines a logical, multi-phased experimental approach, from initial cytotoxicity assessments to in-depth mechanistic studies, designed to elucidate the compound's impact on cell cycle regulation. The protocols and methodologies presented herein are grounded in established, authoritative techniques and are designed to be self-validating. By following this guide, researchers can systematically characterize the bioactivity of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride and similar novel chemical entities.

Introduction: Unveiling the Potential of a Novel Benzodioxole Derivative

The quest for novel therapeutic agents with potent and selective anticancer activity is a cornerstone of modern drug discovery. The benzodioxole moiety is a structural feature present in numerous biologically active compounds, and derivatives have been explored for various pharmacological applications, including anti-inflammatory and anticancer activities.[1] 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride (CAS: 94158-14-2) is one such compound, whose potential as an inhibitor of cell proliferation warrants a thorough investigation.[1]

Chemical Structure:

  • IUPAC Name: 2-(1,3-benzodioxol-5-ylamino)ethanol hydrochloride[2]

  • Molecular Formula: C₉H₁₂ClNO₃[3]

  • Molecular Weight: 217.65 g/mol [1][3]

This guide puts forth a systematic research strategy to determine if and how this compound affects cell cycle progression. Based on the activity of some other microtubule-targeting agents, a plausible hypothesis is that 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride may function as a microtubule-destabilizing agent, leading to an arrest in the G2/M phase of the cell cycle.[4][5][6] The following sections will detail the experimental protocols necessary to test this hypothesis and to build a comprehensive profile of the compound's cellular effects.

Phase I: Foundational Analysis of Cytotoxicity and Cell Cycle Perturbation

The initial phase of investigation is designed to establish the compound's cytotoxic potential and to gain a broad overview of its impact on the cell cycle. This data is crucial for designing subsequent, more focused mechanistic studies.

Experiment 1: Determination of Half-Maximal Inhibitory Concentration (IC50)

Causality: Before delving into the mechanism, it is essential to determine the concentration range over which the compound exerts a biological effect. The IC50 value provides a quantitative measure of the compound's potency and informs the selection of appropriate, sublethal concentrations for cell cycle analysis to ensure that observed effects are not merely a consequence of widespread cell death.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride in an appropriate solvent (e.g., DMSO or sterile water). Prepare a series of 2-fold serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability
Vehicle Control1.250.08100
0.11.220.0797.6
11.050.0684.0
100.630.0550.4
1000.150.0212.0
Experiment 2: Cell Cycle Distribution Analysis via Flow Cytometry

Causality: This experiment will provide the first direct evidence of the compound's effect on cell cycle progression. By staining the DNA of treated cells with propidium iodide (PI), we can quantify the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase would indicate a cell cycle arrest at that point.

Workflow Diagram:

G_Cell_Cycle_Analysis_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis cell_culture Seed and Culture Cells treatment Treat with Compound (e.g., 0.5x, 1x, 2x IC50) cell_culture->treatment harvest Harvest Cells (Trypsinization) treatment->harvest fixation Fix Cells (Cold 70% Ethanol) harvest->fixation wash Wash with PBS fixation->wash staining Stain with PI/RNase Solution wash->staining flow Acquire Data on Flow Cytometer staining->flow gating Gate on Single Cells flow->gating modeling Model Cell Cycle Phases gating->modeling caption Workflow for Cell Cycle Analysis using Flow Cytometry.

Workflow for Cell Cycle Analysis using Flow Cytometry.

Protocol: Propidium Iodide Staining for DNA Content

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride at concentrations equivalent to 0.5x, 1x, and 2x the predetermined IC50 value for 24 hours. Include a vehicle-treated control.

  • Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Fix overnight at -20°C.[7]

  • Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 10 minutes.[8] Discard the ethanol and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[7]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[8]

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect fluorescence data for at least 10,000 single-cell events.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation:

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control65.2 ± 3.115.4 ± 1.819.4 ± 2.5
Compound (0.5x IC50)50.1 ± 2.818.2 ± 2.031.7 ± 3.3
Compound (1x IC50)35.6 ± 3.514.5 ± 1.949.9 ± 4.1
Compound (2x IC50)20.3 ± 2.910.1 ± 1.569.6 ± 3.8

Phase II: Elucidating the Molecular Mechanism of G2/M Arrest

Assuming the results from Phase I indicate a G2/M arrest, this next phase will investigate the molecular machinery that governs this transition. The central players in the G2/M checkpoint are the Cyclin B1/CDK1 complex and the spindle assembly checkpoint (SAC).

Experiment 3: Western Blot Analysis of G2/M Regulatory Proteins

Causality: A G2/M arrest is typically characterized by an accumulation of Cyclin B1 and the maintenance of CDK1 in an inactive, phosphorylated state (on Tyr15 and Thr14).[9] Western blotting allows for the direct measurement of the protein levels of Cyclin B1 and the phosphorylation status of CDK1, providing a molecular snapshot of the cell cycle block.

Protocol: Immunoblotting for Cyclin B1 and Phospho-CDK1

  • Protein Extraction: Treat cells as in the flow cytometry experiment. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Cyclin B1, phospho-CDK1 (Tyr15), total CDK1, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the levels of target proteins to the loading control.

Data Presentation:

TreatmentRelative Cyclin B1 LevelRelative p-CDK1/Total CDK1 Ratio
Vehicle Control1.01.0
Compound (1x IC50)3.54.2
Compound (2x IC50)5.86.1
Experiment 4: In Vitro Kinase Assay for CDK1 Activity

Causality: While Western blotting shows the levels and phosphorylation status of CDK1, it does not directly measure its enzymatic activity. An in vitro kinase assay directly quantifies the ability of the Cyclin B1/CDK1 complex, immunoprecipitated from treated cells, to phosphorylate a known substrate.[11][12] This provides functional validation of the G2/M arrest.

Protocol: CDK1 Kinase Assay

  • Immunoprecipitation: Lyse treated and control cells and immunoprecipitate CDK1 using a specific antibody conjugated to protein A/G beads.

  • Kinase Reaction: Wash the immunoprecipitates extensively. Resuspend the beads in kinase buffer containing a known CDK1 substrate (e.g., Histone H1) and ATP.[13][14]

  • Incubation: Incubate the reaction at 30°C for 30 minutes.

  • Detection: Stop the reaction by adding SDS sample buffer. The phosphorylation of the substrate can be detected in several ways, including:

    • Radiolabeling: Using [γ-³²P]ATP and detecting the incorporated radioactivity.

    • Non-Radioactive: Using a phospho-specific antibody against the phosphorylated substrate in a subsequent Western blot.[15]

    • Luminescence-based: Using a commercial kit (e.g., ADP-Glo™) that measures ADP production, which is proportional to kinase activity.[13]

  • Analysis: Quantify the signal and compare the CDK1 activity in compound-treated samples to the vehicle control.

Data Presentation:

TreatmentRelative CDK1 Kinase Activity (%)
Vehicle Control100 ± 8.5
Compound (1x IC50)45.2 ± 5.1
Compound (2x IC50)18.7 ± 3.9

Phase III: Investigating the Primary Cellular Target - Microtubule Integrity

The molecular data pointing to a G2/M arrest necessitates an investigation into upstream events. A common cause of G2/M arrest is the disruption of microtubule dynamics, which activates the spindle assembly checkpoint.[4][16]

Proposed Mechanism of Action

The following diagram illustrates the hypothesized signaling pathway through which 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride may induce cell cycle arrest.

G_Proposed_Mechanism Compound 2-(Benzo[d]dioxol-5-ylamino)ethanol HCl Microtubules Microtubule Destabilization Compound->Microtubules Binds to Tubulin? SAC Spindle Assembly Checkpoint (SAC) Activation Microtubules->SAC APC_C Inhibition of Anaphase-Promoting Complex (APC/C) SAC->APC_C CyclinB1 Accumulation of Cyclin B1 APC_C->CyclinB1 Prevents Degradation Arrest G2/M Phase Arrest CyclinB1->Arrest caption Proposed mechanism for G2/M arrest by the compound.

Proposed mechanism for G2/M arrest by the compound.

Experiment 5: Immunofluorescence of the Microtubule Network

Causality: This experiment provides direct visual evidence of the compound's effect on the integrity of the microtubule cytoskeleton. Disruption of the normal filamentous network into a diffuse, depolymerized state would strongly support the hypothesis that the compound is a microtubule-destabilizing agent.

Protocol: α-Tubulin Immunofluorescence

  • Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate.

  • Treatment: Treat the cells with the compound at 1x IC50 for a shorter time course (e.g., 2, 6, 12 hours) to observe the dynamics of microtubule disruption.

  • Fixation: Wash with PBS and fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody: Incubate with a primary antibody against α-tubulin for 1 hour.

  • Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

  • Counterstaining: Stain the nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

Conclusion and Future Perspectives

This technical guide outlines a rigorous and systematic approach to characterizing the effects of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride on cell cycle progression. By progressing through the proposed phases, researchers can move from broad phenotypic observations to a detailed molecular and mechanistic understanding.

Should the data support the hypothesis of microtubule destabilization leading to G2/M arrest, future studies could include:

  • In vitro tubulin polymerization assays to provide biochemical proof of a direct interaction.

  • Analysis of apoptosis markers (e.g., cleaved caspase-3, PARP cleavage) to determine if the cell cycle arrest leads to programmed cell death.

  • In vivo studies using xenograft models to assess the compound's anti-tumor efficacy and safety profile.

The execution of this research plan will provide critical insights into the therapeutic potential of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride and contribute valuable knowledge to the field of cancer drug development.

References

  • Woods, C. M., Zhu, J., Ricci-Hampel, P., Greshock, J., & Vousden, K. H. (2002). G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells. J Clin Invest., 110(1), 91–99.
  • Chen, G., & Yuan, J. (2016). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 6(12), e1830.
  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content.
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2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride in vitro anticancer effects

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Anticancer Effects of 2-(Benzo[d]dioxol-5-ylamino)ethanol Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the in vitro anticancer properties of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, a compound of significant interest in oncological research. Synthesizing data from multiple studies, this document details the compound's mechanism of action, which primarily involves the induction of apoptosis and cell cycle arrest in various cancer cell lines. We present its cytotoxic profile, detail robust experimental protocols for its evaluation, and provide visual representations of the key cellular pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and replicate foundational experiments related to this promising therapeutic candidate.

Introduction: The Therapeutic Potential of a Novel Benzodioxole Derivative

The search for novel chemical entities with high efficacy and tumor selectivity remains a cornerstone of cancer research.[1][2] Within this landscape, derivatives of the benzo[d][3][4]dioxole scaffold have emerged as a promising class of compounds, demonstrating a range of biological activities. 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride (PubChem CID: 94158-14-2) is one such molecule that has demonstrated significant potential as an anticancer agent in preclinical, in vitro settings.[3][5]

Its structure suggests potential interactions with key biological targets involved in cell proliferation and survival.[3] This guide consolidates the existing in vitro evidence, focusing on the compound's effects on cancer cell viability, its role in disrupting the cell cycle, and its ability to trigger programmed cell death, thereby providing a foundational framework for further investigation.

Elucidating the Mechanism of Action

The antitumor effects of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride are not merely cytotoxic but are driven by specific interactions with cellular machinery that regulate cell fate. The primary mechanisms identified in vitro are the induction of apoptosis and the arrest of the cell cycle.

Induction of Apoptosis

A key mechanism for many effective anticancer agents is the induction of apoptosis, or programmed cell death.[6] Studies show that 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is a potent inducer of apoptosis in cancer cells.[3] While the precise upstream targets are still under full investigation, the pathway likely involves the mitochondria-mediated intrinsic pathway, a common mechanism for benzodiazepine and benzodioxole derivatives.[7][8][9] This pathway involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. The proposed signaling cascade is illustrated below.

G A 2-(Benzo[d]dioxol-5-ylamino) ethanol hydrochloride B Mitochondrial Stress A->B Induces C Release of Cytochrome c B->C D Apoptosome Formation (Apaf-1, Caspase-9) C->D Activates E Caspase-3 Activation (Executioner Caspase) D->E Cleaves & Activates F Substrate Cleavage (e.g., PARP) E->F G Apoptosis F->G

Caption: Proposed intrinsic apoptosis signaling pathway.

Disruption of the Cell Cycle

Beyond inducing cell death, 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride effectively halts the proliferation of cancer cells by interfering with the cell cycle. Flow cytometry analysis has revealed that treatment with this compound leads to a significant accumulation of cells in the S and G2/M phases.[3][10] This arrest prevents cells from completing DNA synthesis (S phase) and from entering mitosis (M phase), ultimately inhibiting the formation of new daughter cells and contributing to the overall antitumor effect.[11][12] This dual-phase arrest suggests the compound may interfere with multiple cell cycle checkpoints, a highly desirable trait for an anticancer agent.

In Vitro Efficacy: A Quantitative Cytotoxicity Profile

The potency of a potential anticancer drug is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell growth. 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride exhibits potent cytotoxic activity against a range of human cancer cell lines, with IC50 values often falling in the low micromolar range.[3]

Data Presentation

The table below summarizes the reported IC50 values for the compound against several well-established human cancer cell lines. This data underscores its potent growth-inhibitory effects.

Cell LineCancer TypeIC50 Value (µM)Citation
HeLaCervical Cancer< 5 µM[3][10]
A549Lung Carcinoma< 5 µM[3][10]
MCF-7Breast Adenocarcinoma< 5 µM[10]

Note: The specific IC50 values can vary depending on experimental conditions such as incubation time and cell seeding density.

Core Experimental Protocols

To ensure reproducibility and scientific rigor, this section provides detailed, step-by-step protocols for the foundational in vitro assays used to characterize the anticancer effects of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride.

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A Select & Culture Cancer Cell Lines (e.g., HeLa, A549) B Seed Cells into Appropriate Plates (e.g., 96-well, 6-well) A->B C Treat with Serial Dilutions of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride + Vehicle & Positive Controls B->C D Incubate for 24-72 hours C->D E MTT Assay (Cell Viability / IC50) D->E F Flow Cytometry: Annexin V/PI Staining (Apoptosis) D->F G Flow Cytometry: Propidium Iodide (PI) Staining (Cell Cycle Analysis) D->G

Caption: General experimental workflow for in vitro analysis.

Protocol: Cell Culture and Maintenance

Rationale: Establishing and maintaining healthy, exponentially growing cell cultures is the prerequisite for all subsequent in vitro assays. The choice of medium and supplements is critical for optimal cell growth.[6]

  • Cell Lines: Utilize human cancer cell lines such as HeLa (cervical adenocarcinoma), A549 (lung carcinoma), and MCF-7 (breast adenocarcinoma). These are standard lines used in initial NCI-60 screening panels.[4]

  • Culture Medium: Culture cells in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.[6]

  • Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.[6]

  • Subculture: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA to detach them. This ensures the cells remain in the logarithmic growth phase.

Protocol: MTT Assay for Cell Viability

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Drug Treatment: Remove the old medium and add fresh medium containing serial dilutions of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO in medium) and a positive control (e.g., Doxorubicin).[6]

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[6]

Protocol: Flow Cytometry for Cell Cycle Analysis

Rationale: This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to determine the cell cycle distribution. PI binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in the G0/G1, S, and G2/M phases.[11]

  • Cell Treatment: Seed cells in 6-well plates. Once attached, treat them with the compound at its determined IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours. This permeabilizes the cells for staining.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (40-50 µg/mL) and RNase A (100 µg/mL). The RNase is crucial to prevent staining of double-stranded RNA.[11]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The data is used to generate a histogram from which the percentage of cells in each phase of the cell cycle can be determined.

Discussion and Future Perspectives

The compiled in vitro data strongly supports 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride as a compound with significant anticancer activity. Its ability to induce apoptosis and cause cell cycle arrest at the S and G2/M phases in diverse cancer cell lines at low micromolar concentrations highlights its therapeutic potential.[3][10]

The next logical steps in the preclinical evaluation of this compound should focus on:

  • Target Deconvolution: Identifying the specific molecular targets (e.g., enzymes, receptors) with which the compound interacts to elicit its effects.[3]

  • Pathway Analysis: Utilizing techniques like Western blotting to confirm the activation of caspases (e.g., cleaved Caspase-3, cleaved PARP) and the modulation of cell cycle regulatory proteins (e.g., cyclins, CDKs).

  • In Vivo Studies: Progressing to animal xenograft models to assess the compound's efficacy, pharmacokinetics, and safety profile in a whole-organism context.[12][14]

  • Combination Therapies: Investigating potential synergistic effects when combined with existing chemotherapeutic agents, which could enhance treatment efficacy or overcome drug resistance.[15][16]

References

  • 2-(Benzo[d][3][4]dioxol-5-ylamino)ethanol Hydrochloride - Benchchem.
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  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC.
  • Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs - Journal of Cardiovascular Disease Research.
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  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT | Semantic Scholar.
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  • Peripheral benzodiazepine receptor ligands induce apoptosis and cell cycle arrest in human hepatocellular carcinoma cells and enhance chemosensitivity to paclitaxel, docetaxel, doxorubicin and the Bcl-2 inhibitor HA14-1 - PubMed.
  • MDM2 inhibitor induces apoptosis in colon cancer cells through activation of the CHOP-DR5 pathway, independent of p53 phenotype - PubMed Central.
  • Inducing the cell cycle arrest and apoptosis of oral KB carcinoma cells by hydroxychavicol: roles of glutathione and reactive oxygen species - PubMed Central.
  • Tumor selective G2/M cell cycle arrest and apoptosis of epithelial and hematological malignancies by BBL22, a benzazepine - PubMed.
  • 3-(Benzo[d][3][4]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide Overcomes Cancer Chemoresistance via Inhibition of Angiogenesis and P-glycoprotein Efflux Pump Activity - PubMed.
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2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride anti-inflammatory properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preclinical Characterization of the Anti-Inflammatory Properties of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride

Abstract

This technical guide provides a comprehensive framework for the preclinical investigation of the anti-inflammatory properties of the novel compound, 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride. Given the limited publicly available data on this specific molecule, this document serves as a roadmap for researchers and drug development professionals, detailing a logical, tiered approach to its characterization. The guide outlines a series of in vitro and in vivo studies designed to assess the compound's efficacy, determine its mechanism of action, and establish a preliminary safety profile. Methodologies are grounded in established, validated protocols within the field of inflammation research, emphasizing scientific integrity and reproducibility. We will cover initial cytotoxicity assessments, primary screens for anti-inflammatory activity in macrophage models, mechanistic studies into key signaling pathways such as NF-κB, and culminate with a validated in vivo model of acute inflammation.

Part 1: Introduction and Strategic Rationale

Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide array of chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel small molecules that can safely and effectively modulate inflammatory pathways remains a cornerstone of modern drug discovery. The compound 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride presents a unique chemical scaffold. While its specific biological activities are not yet extensively documented, its structure, featuring a benzodioxole ring, suggests potential interactions with biological systems that warrant investigation.

This guide provides the strategic workflow for a comprehensive evaluation of this compound, from initial cell-based assays to a proof-of-concept animal study. Our approach is designed to be resource-efficient, front-loading mechanism-of-action and safety studies in vitro before committing to more complex in vivo experiments.

Part 2: In Vitro Evaluation: From Cytotoxicity to Mechanism of Action

The foundational phase of our investigation is to characterize the compound's activity in a controlled, cellular environment. We will utilize the RAW 264.7 murine macrophage cell line, a well-established and robust model for studying inflammation. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, will be used as the pro-inflammatory stimulus to mimic an inflammatory state.

Initial Cytotoxicity Assessment: The MTT Assay

Before assessing anti-inflammatory properties, it is critical to determine the concentration range at which 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is not toxic to the cells. The MTT assay is a standard colorimetric assay that measures cellular metabolic activity, providing a reliable indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for adherence.

  • Compound Treatment: Prepare a serial dilution of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a "vehicle control" (e.g., DMSO or saline) and a "no-treatment" control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >95% viability for subsequent experiments.

Primary Anti-Inflammatory Screening: Nitric Oxide and Cytokine Production

Once a non-toxic concentration range is established, we proceed to screen for anti-inflammatory activity. Key markers of macrophage activation are the production of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Experimental Protocol: Measurement of NO and Cytokines

  • Cell Seeding and Pre-treatment: Seed RAW 264.7 cells as described above. After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride. Incubate for 1 hour.

  • Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

    • Incubate in the dark at room temperature for 10 minutes.

    • Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Use commercially available ELISA kits for TNF-α and IL-6.

    • Follow the manufacturer's protocol to measure the concentration of each cytokine in the collected supernatants.

Data Presentation: Hypothetical In Vitro Results

Treatment GroupConcentration (µM)Cell Viability (%)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
Control (No LPS)-100 ± 4.52.1 ± 0.53.5 ± 1.14.2 ± 1.5
LPS Control-98 ± 3.9100100100
Compound A199 ± 4.185.3 ± 7.288.1 ± 6.590.4 ± 8.1
Compound A1097 ± 5.042.7 ± 5.1 51.6 ± 4.948.9 ± 5.3**
Compound A2596 ± 4.821.5 ± 3.3 25.8 ± 3.122.4 ± 2.9
Dexamethasone1099 ± 3.515.2 ± 2.818.9 ± 2.5 16.7 ± 2.2

*Data are presented as mean ± SD. **p<0.01, **p<0.001 compared to LPS Control.

Mechanistic Insight: Investigating the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by LPS, IκBα is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Investigating the phosphorylation of IκBα is a key method to determine if the compound acts on this pathway.

Experimental Protocol: Western Blot for IκBα Phosphorylation

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 30 minutes).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phosphorylated IκBα (p-IκBα) overnight at 4°C.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualization of the Investigated Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation p_IkBa->Proteasome Targets for NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Compound 2-(Benzo[d]dioxol-5-ylamino)ethanol HCl (Hypothesized Action) Compound->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Induces Transcription Vivo_Workflow A 1. Animal Acclimatization (7 days) B 2. Grouping & Fasting (n=6-8 per group) A->B C 3. Compound Administration (Oral or IP) B->C D 4. Measure Initial Paw Volume (t=0) C->D E 5. Carrageenan Injection (Subplantar) D->E F 6. Measure Paw Volume (t=1, 2, 3, 4, 5 hr) E->F G 7. Data Analysis (% Inhibition of Edema) F->G

Caption: Step-by-step workflow for the in vivo paw edema assay.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animals: Use male Wistar rats or Swiss albino mice (180-200g). Allow them to acclimatize for one week. All procedures must be approved by an Institutional Animal Ethics Committee.

  • Grouping: Divide animals into groups (n=6-8):

    • Group I: Vehicle Control (e.g., 0.5% CMC in saline)

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Group III-V: Test groups with 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride at different doses (e.g., 10, 25, 50 mg/kg).

  • Dosing: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [ (Vc - Vt) / Vc ] * 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation: Hypothetical In Vivo Results

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hr% Inhibition of Edema at 3 hr
Vehicle Control-0.85 ± 0.07-
Indomethacin100.28 ± 0.04 67.1
Compound A100.65 ± 0.0623.5
Compound A250.46 ± 0.05**45.9
Compound A500.31 ± 0.0463.5

*Data are presented as mean ± SD. **p<0.01, **p<0.001 compared to Vehicle Control.

Part 4: Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to characterize the anti-inflammatory properties of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride. The proposed workflow, progressing from in vitro cytotoxicity and efficacy screening to mechanistic studies and in vivo validation, provides a comprehensive preliminary assessment. Positive results, such as dose-dependent inhibition of NO and pro-inflammatory cytokines in vitro, suppression of the NF-κB pathway, and significant reduction of paw edema in vivo, would provide strong evidence for its anti-inflammatory potential.

Future work should focus on elucidating the precise molecular target, exploring other relevant signaling pathways (e.g., MAPKs, JAK-STAT), and conducting more extensive preclinical safety and pharmacokinetic studies to fully evaluate its potential as a therapeutic agent.

References

  • Title: The RAW 264.7 Cell Line as a Model for Studies of Macrophage Biology Source:Methods in Molecular Biology URL:[Link]
  • Title: MTT Cell Viability Assay Source:Journal of Visualized Experiments URL:[Link]
  • Title: A simple and sensitive method for the determination of nitrite and nitrate Source:Journal of Pharmacological and Toxicological Methods URL:[Link]
  • Title: The NF-κB signaling pathway Source:Cold Spring Harbor Perspectives in Biology URL:[Link]
  • Title: Carrageenan-Induced Paw Edema in the Rat and Mouse Source:Current Protocols in Pharmacology URL:[Link]

An In-Depth Technical Guide on the Antinociceptive Potential of 2-(Benzo[d]dioxol-5-ylamino)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of the antinociceptive (pain-reducing) potential of the compound 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride. The 1,3-benzodioxole moiety, a core component of this molecule, is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. Research into derivatives containing this structure has suggested potential anti-inflammatory and antinociceptive properties in preclinical models[1]. However, a thorough review of the existing scientific literature reveals a notable gap in the specific investigation of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride for its analgesic effects. While its chemical properties are well-documented and it has been explored in other therapeutic areas such as oncology, dedicated studies on its mechanism of action in pain pathways and its efficacy in established antinociceptive models are not publicly available at this time. This guide will therefore focus on the foundational knowledge of the benzodioxole scaffold in analgesia research and outline the established experimental protocols that would be necessary to elucidate the antinociceptive profile of this specific compound.

Introduction: The Therapeutic Potential of the Benzodioxole Scaffold

The 1,3-benzodioxole (or methylenedioxyphenyl) group is a key pharmacophore found in a variety of natural and synthetic compounds exhibiting a broad range of biological activities. Its presence has been associated with interactions with various enzymes and receptors, leading to effects such as anti-inflammatory, anticancer, and neuroprotective activities[1][2]. The exploration of benzodioxole derivatives for analgesic properties is a logical extension of this research, given the intricate link between inflammation and pain signaling.

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride (CAS 94158-14-2) is a secondary amine derivative of this scaffold[3][4][5][6][7]. Its chemical structure suggests the potential for interaction with biological targets involved in nociception. However, it is crucial to note that the primary research focus for this particular molecule, as documented in publicly accessible literature, has been in the realm of oncology and as a reagent in cosmetic safety evaluations[1][3][5].

Postulated Mechanisms of Antinociceptive Action for Benzodioxole Derivatives

While specific mechanistic data for 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is unavailable, the broader class of benzodioxole derivatives has been investigated for several mechanisms relevant to pain modulation. These serve as a hypothetical framework for future investigations into the target compound.

One of the most explored mechanisms for related compounds is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation and pain[8][9]. A potential investigation into 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride would likely begin with assessing its in vitro activity against COX-1 and COX-2.

Hypothetical Signaling Pathway for COX Inhibition by a Benzodioxole Derivative

COX_Inhibition_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Metabolized by Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Synthesizes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Induces Benzodioxole_Derivative 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride Benzodioxole_Derivative->COX_Enzyme Inhibits (Hypothesized)

Caption: Hypothetical inhibition of the cyclooxygenase (COX) pathway.

Essential Experimental Protocols for Elucidating Antinociceptive Activity

To rigorously assess the antinociceptive properties of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, a multi-tiered approach employing established in vivo models is necessary. The following protocols represent the gold standard in preclinical pain research.

Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This model is a widely used screening tool for peripheral analgesic activity. The intraperitoneal injection of acetic acid induces a characteristic writhing response in rodents, which is a manifestation of visceral pain.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Swiss mice (20-25 g) are acclimatized for at least one week with a 12-hour light/dark cycle and free access to food and water.

  • Grouping and Administration: Animals are randomly divided into control and experimental groups. The control group receives the vehicle, while experimental groups are administered with varying doses of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride (e.g., 10, 30, 100 mg/kg, intraperitoneally). A positive control group receives a standard analgesic like acetylsalicylic acid.

  • Induction of Nociception: 30 minutes post-treatment, all animals receive an intraperitoneal injection of 0.6% acetic acid solution.

  • Observation and Data Collection: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 20-30 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each experimental group compared to the control group.

Hot Plate Test (Central Analgesia)

The hot plate test is a classic method to evaluate centrally mediated antinociceptive activity. It measures the latency of the animal's response to a thermal stimulus.

Step-by-Step Methodology:

  • Animal Acclimatization and Baseline: Mice are placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C). The time taken for the animal to exhibit a nociceptive response (licking of hind paws or jumping) is recorded as the baseline latency. A cut-off time is established to prevent tissue damage.

  • Grouping and Administration: Animals are grouped and administered the test compound or vehicle as described in the writhing test. A standard central analgesic like morphine is used as a positive control.

  • Post-Treatment Latency Measurement: At specific time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), the latency to the nociceptive response is measured again on the hot plate.

  • Data Analysis: The increase in latency time compared to the baseline is calculated to determine the antinociceptive effect.

Experimental Workflow for Antinociceptive Screening

Antinociceptive_Screening_Workflow Start Start: Compound 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride Peripheral_Test Acetic Acid-Induced Writhing Test Start->Peripheral_Test Central_Test Hot Plate Test Start->Central_Test Data_Analysis_P Analyze % Inhibition of Writhing Peripheral_Test->Data_Analysis_P Data_Analysis_C Analyze Latency Increase Central_Test->Data_Analysis_C Evaluate_Peripheral Evaluate Peripheral Antinociceptive Activity Data_Analysis_P->Evaluate_Peripheral Evaluate_Central Evaluate Central Antinociceptive Activity Data_Analysis_C->Evaluate_Central End End: Profile Antinociceptive Activity Evaluate_Peripheral->End Evaluate_Central->End

Caption: A standardized workflow for preclinical antinociceptive evaluation.

Data Presentation: A Template for Future Findings

As no quantitative data currently exists for the antinociceptive activity of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, the following table is presented as a template for the clear and structured presentation of future experimental results.

Experimental Model Dose (mg/kg) N Response Parameter Result (Mean ± SEM) % Inhibition / Increase in Latency
Acetic Acid Writhing Vehicle10Number of Writhes--
Compound X (10)10Number of Writhes--
Compound X (30)10Number of Writhes--
Compound X (100)10Number of Writhes--
Hot Plate Test Vehicle10Latency (s)--
Compound X (10)10Latency (s)--
Compound X (30)10Latency (s)--
Compound X (100)10Latency (s)--

Conclusion and Future Directions

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride belongs to a class of compounds with theoretical potential for antinociceptive activity. However, a comprehensive review of the scientific literature indicates a clear lack of empirical data to support this hypothesis for this specific molecule. The primary value of this compound in pain research currently lies in its potential as a novel candidate for screening.

Future research should be directed towards performing the foundational in vivo assays detailed in this guide, namely the acetic acid-induced writhing and hot plate tests. Positive results from these initial screens would warrant a more in-depth investigation into its mechanism of action, including its effects on inflammatory mediators, and its potential interactions with opioid, cannabinoid, and other relevant receptor systems. Such studies are essential to bridge the current knowledge gap and determine if 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride holds genuine promise as a novel analgesic agent.

References

  • Hawash, M., et al. (2020). Synthesis and biological evaluation of benzodioxol derivatives as cyclooxygenase inhibitors. Letters in Drug Design & Discovery, 17, 10-17.
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2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride enzyme inhibition studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Enzymatic Inhibition Profiling of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride

Abstract

This technical guide provides a comprehensive framework for the systematic investigation of the enzyme inhibition properties of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride (CAS No: 94158-14-2).[1][2][3][4][5] By dissecting its core chemical motifs—the methylenedioxyphenyl group and the arylaminoethanol side chain—we establish a scientifically-grounded rationale for prioritizing key enzyme families as potential targets. This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for primary screening, IC₅₀ determination, and in-depth mechanistic studies. Our approach emphasizes not just the execution of experiments, but the causal logic behind them, ensuring a self-validating and robust investigational cascade. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: Deconstructing the Molecule for Targeted Investigation

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is a synthetic organic compound whose potential biological activities are not extensively documented in public literature.[1] However, a detailed analysis of its structure reveals two critical pharmacophores that strongly suggest interactions with well-defined classes of enzymes and receptors. This guide is built upon this structure-activity relationship (SAR) hypothesis.

  • The Methylenedioxyphenyl Moiety: This group is notorious in pharmacology and toxicology for its interaction with metabolic enzymes.[6] It is a key structural feature of safrole, a compound known to be a potent inhibitor of various Cytochrome P450 (CYP) enzymes.[7][8][9] The mechanism often involves the formation of a reactive carbene metabolite that forms a stable, inhibitory complex with the heme iron of CYP enzymes, a process known as mechanism-based inhibition (MBI).[6][7][9] Therefore, the CYP superfamily is a primary target for investigation.

  • The Arylaminoethanol Moiety: The (arylamino)ethanol substructure is the quintessential pharmacophore for β-adrenergic receptor antagonists (beta-blockers).[10][11][12] This side chain is critical for binding to the β-adrenergic receptors, suggesting the compound may possess activity as a modulator of this receptor class.

Based on this structural analysis, this guide will focus on providing the experimental framework to rigorously test the hypothesis that 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride acts as an inhibitor of Cytochrome P450 enzymes and potentially as a modulator of adrenergic receptors. We will also consider other plausible targets such as Monoamine Oxidases (MAO) and Catechol-O-methyltransferase (COMT) due to broader structural similarities with known inhibitors.[13][14][15][16]

Chapter 1: A Strategic Workflow for Enzyme Inhibition Profiling

A logical, tiered approach is essential to efficiently characterize a compound's inhibitory activity. The workflow begins with broad primary screening to identify potential targets, followed by more focused secondary assays to confirm activity and elucidate the mechanism of action.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Screening & Confirmation cluster_2 Phase 3: Mechanistic Studies SAR Structural Analysis (Methylenedioxyphenyl, Arylaminoethanol) Target_Selection Prioritize Target Classes (CYPs, Adrenergic Receptors, MAO, COMT) SAR->Target_Selection Primary_Screen Primary Screening (Broad Enzyme Panel Assay) Target_Selection->Primary_Screen IC50_Det IC50 Determination (Dose-Response Analysis for 'Hits') Primary_Screen->IC50_Det Identify 'Hits' Kinetic_Analysis Reversibility & Kinetic Analysis (Determine Ki, Inhibition Type) IC50_Det->Kinetic_Analysis Confirmed Inhibitor MBI_Assay Mechanism-Based Inhibition Assay (Time-Dependent Inhibition for CYPs) IC50_Det->MBI_Assay Binding_Assay Receptor Binding Assay (Determine Affinity for Adrenergic Receptors) IC50_Det->Binding_Assay

Caption: Strategic workflow for enzyme inhibition profiling.

Chapter 2: Protocols for Primary Screening and IC₅₀ Determination

The initial step is to screen the compound against a panel of relevant enzymes to identify "hits." For any identified hit, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

Recommended Primary Screening Panel

Based on the SAR analysis, the following enzymes are recommended for an initial screen:

  • Cytochrome P450s: CYP1A2, CYP2A6, CYP2D6, CYP2E1, CYP3A4 (isoforms known to be inhibited by safrole).[8]

  • Monoamine Oxidases: MAO-A and MAO-B.

  • Catechol-O-methyltransferase: COMT.

Protocol: General IC₅₀ Determination Assay

This protocol describes a universal method using a fluorogenic substrate, which can be adapted for various enzymes by selecting the appropriate enzyme, substrate, and buffer conditions.

Principle: The enzyme catalyzes the conversion of a non-fluorescent substrate to a fluorescent product. An inhibitor will decrease the rate of this reaction, leading to a reduction in the fluorescence signal.

Materials:

  • 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride (Test Compound)

  • Recombinant human enzyme (e.g., CYP3A4, MAO-A)

  • Fluorogenic substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin for CYP3A4)

  • Assay Buffer (e.g., Potassium phosphate buffer, pH 7.4)

  • NADPH regenerating system (for CYP assays)

  • 96-well black microplates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 10 concentrations ranging from 100 µM to 1 nM final assay concentration) in assay buffer. Ensure the final DMSO concentration in the assay is ≤ 1%.

  • Assay Setup:

    • To each well of a 96-well plate, add 50 µL of the appropriate compound dilution.

    • Include "No Inhibitor" controls (buffer + DMSO) and "No Enzyme" blanks (buffer only).

    • Add 25 µL of enzyme solution (pre-diluted in assay buffer to 2X the final concentration).

    • For CYP assays, add 25 µL of the NADPH regenerating system. For other enzymes, add 25 µL of assay buffer.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate (pre-warmed and diluted to 4X the final concentration, typically at its Km value).

    • The final reaction volume will be 125 µL.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity every minute for 30-60 minutes using appropriate excitation/emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each well.

    • Subtract the rate of the "No Enzyme" blank from all other wells.

    • Normalize the data by expressing the rates as a percentage of the "No Inhibitor" control (100% activity).

    • Plot the % activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Chapter 3: In-Depth Mechanistic Studies

Once a compound is confirmed as an inhibitor, further studies are required to understand how it inhibits the enzyme. This is crucial for predicting its in vivo effects, such as drug-drug interactions or therapeutic potential.

Kinetic Analysis to Determine Inhibition Modality

This experiment distinguishes between different types of reversible inhibition (competitive, non-competitive, etc.) by measuring enzyme kinetics at various substrate and inhibitor concentrations.

Protocol:

  • Experimental Design: Set up a matrix of reactions. Vary the substrate concentration across a range (e.g., 0.2x to 5x its Km value) at several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Assay Execution: Perform the enzymatic assay as described in section 2.2 for each condition in the matrix.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each condition.

    • Plot the data using a double reciprocal plot (Lineweaver-Burk: 1/V₀ vs. 1/[S]).

    • Analyze the pattern of the lines to determine the inhibition type.

G cluster_0 Lineweaver-Burk Plot Analysis cluster_1 Interpretation A Competitive (Lines intersect on Y-axis) Km ↑, Vmax no change B Non-competitive (Lines intersect on X-axis) Km no change, Vmax ↓ A_int Inhibitor binds to active site A->A_int C Uncompetitive (Lines are parallel) Km ↓, Vmax ↓ B_int Inhibitor binds to allosteric site B->B_int C_int Inhibitor binds only to Enzyme-Substrate complex C->C_int

Caption: Interpretation of Lineweaver-Burk plots for inhibition types.
Protocol: Mechanism-Based Inhibition (MBI) Assay for CYPs

This assay is critical for compounds with a methylenedioxyphenyl group. It determines if the inhibition is time-dependent and requires enzymatic activation.

Principle: The compound is pre-incubated with the enzyme and cofactors (NADPH) to allow for its metabolic activation. The remaining enzyme activity is then measured with a probe substrate. A time-dependent loss of activity that is NADPH-dependent is the hallmark of MBI.

Methodology:

  • Pre-incubation:

    • Prepare reactions containing the CYP enzyme, the test compound at various concentrations, and buffer.

    • Divide into two sets: one with an NADPH regenerating system (+NADPH) and one without (-NADPH).

    • Incubate both sets at 37°C, taking aliquots at different time points (e.g., 0, 5, 10, 20, 30 minutes).

  • Activity Measurement:

    • Transfer the aliquots from the pre-incubation mixture into a second plate containing a high concentration of a fluorogenic probe substrate. This large dilution effectively stops further inactivation.

    • Measure the residual enzyme activity kinetically as described in section 2.2.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the remaining % activity against the pre-incubation time.

    • The slope of this line gives the observed rate of inactivation (k_obs).

    • A loss of activity in the "+NADPH" set but not in the "-NADPH" set confirms MBI.

Chapter 4: Data Presentation and Interpretation

All quantitative results should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: Summary of IC₅₀ Values
Enzyme TargetIC₅₀ (µM) ± SDHill Slope
CYP1A2[Insert Value][Insert Value]
CYP2D6[Insert Value][Insert Value]
CYP3A4[Insert Value][Insert Value]
MAO-A[Insert Value][Insert Value]
MAO-B[Insert Value][Insert Value]
COMT[Insert Value][Insert Value]
Table 2: Summary of Kinetic Parameters for a Confirmed Hit (e.g., CYP3A4)
ParameterValue ± SEInhibition Type
Kᵢ [Insert Value] µM[e.g., Competitive]
k_inact [Insert Value] min⁻¹Mechanism-Based
K_I [Insert Value] µMMechanism-Based

Interpretation: A low IC₅₀ or Kᵢ value (typically in the low micromolar or nanomolar range) indicates potent inhibition. For CYPs, evidence of mechanism-based inhibition (MBI) is a significant finding, as it often leads to long-lasting and clinically relevant drug-drug interactions.[6]

Conclusion

This technical guide outlines a hypothesis-driven strategy for characterizing the enzyme inhibition profile of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride. The presence of the methylenedioxyphenyl and arylaminoethanol moieties provides a strong rationale for prioritizing Cytochrome P450 enzymes and adrenergic receptors as primary targets. By following the detailed protocols for primary screening, IC₅₀ determination, and in-depth mechanistic studies, researchers can build a comprehensive understanding of the compound's pharmacological and toxicological potential. The systematic approach described herein ensures that the generated data is robust, reproducible, and provides a solid foundation for further drug development or toxicological assessment.

References

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  • Mellado, M., Salas, C. O., Uriarte, E., Viña, D., & Cuellar, M. (2019). Design, Synthesis and Docking Calculations of Prenylated Chalcones as Selective Monoamine Oxidase B Inhibitors with Antioxidant Activity. ChemistrySelect, 4(25), 7529-7533. [Link]
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  • Da Re, P., Valenti, P., & Cima, L. (1988). Synthesis and adrenergic beta-blocking activity of ortho-, meta- and para-oxypropanolamino-substituted [(benzylideneamino)oxy]propanolamines. Il Farmaco; edizione scientifica, 43(3), 269-278. [Link]
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Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Research and Analysis of N-(2-Hydroxyethyl)-3,4-methylenedioxyaniline Hydrochloride

Abstract

This technical guide provides a comprehensive overview of N-(2-Hydroxyethyl)-3,4-methylenedioxyaniline hydrochloride (HEMD), a compound with current applications in the cosmetics industry as a hair dye ingredient.[1][2] Despite its present use, its chemical scaffold, featuring a 3,4-methylenedioxyaniline core, bears a structural resemblance to psychoactive phenylalkylamines such as 3,4-Methylenedioxymethamphetamine (MDMA). This structural relationship warrants a deeper scientific examination for researchers, toxicologists, and drug development professionals. This document synthesizes the available data on HEMD's chemical profile, provides validated analytical methodologies, details established toxicological assessments, and explores potential metabolic pathways by drawing parallels with related compounds. The guide is structured to serve as a foundational resource, explaining the causality behind experimental choices and outlining future research avenues to fully characterize this molecule.

Introduction and Chemical Profile

Overview of Hydroxyethyl-3,4-methylenedioxyaniline Hydrochloride (HEMD)

Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride, identified by CAS Number 94158-14-2, is a beige crystalline solid soluble in water.[1][3] Its primary documented application is as an oxidative hair coloring agent, where it functions as a "coupler" or "precursor".[1][4] In this context, it reacts with an oxidizing agent (e.g., hydrogen peroxide) and a primary intermediate to form a larger dye molecule within the hair shaft.[1]

Structural Analysis and Relevance to Phenylalkylamines

The core of HEMD is the 3,4-methylenedioxyaniline moiety. The 3,4-methylenedioxy group is a key structural feature of a class of psychoactive compounds, including MDMA, MDA (3,4-methylenedioxyamphetamine), and MDEA (3,4-methylenedioxy-N-ethylamphetamine).[5] These substances are known to interact with monoamine transporters, particularly the serotonin transporter (SERT), leading to their characteristic psychological effects.[6]

HEMD differs from these psychoactive analogues in two critical ways:

  • The Aniline Moiety: It is an aniline derivative, lacking the propyl side chain characteristic of amphetamines.

  • The N-Substituent: It possesses an N-(2-hydroxyethyl) group, which significantly increases its polarity compared to the N-methyl group of MDMA.

These structural modifications are expected to drastically alter its pharmacological profile, likely preventing it from acting as a classical monoamine releaser or reuptake inhibitor in the same manner as MDMA. However, the shared methylenedioxy ring suggests that it may be a substrate for some of the same metabolic enzymes, a topic explored in Section 5.0.

Physicochemical Properties

A summary of the key physicochemical properties of HEMD is presented below. This data is essential for designing analytical methods, formulating solutions, and predicting its behavior in biological systems.

PropertyValueSource
CAS Number 94158-14-2[7][8]
Molecular Formula C₉H₁₂ClNO₃[9]
Molecular Weight 217.65 g/mol [9]
Appearance Beige crystalline solid/powder[1][9]
Solubility (Water) 408 g/L at 20°C (pH 1.5)[3]
Log P (octanol/water) 0.412 (at 36°C, pH 4.65)[3]
Boiling Point 363.1°C at 760 mmHg[10][11]

Synthesis and Characterization

While specific manufacturing protocols are often proprietary, a chemically sound synthetic route can be proposed based on established organic chemistry principles. This allows researchers to produce the compound for analytical standard generation or further study.

Proposed Synthetic Pathway: Nucleophilic Substitution

The most direct synthesis involves the reaction of 3,4-methylenedioxyaniline with a 2-carbon electrophile containing a hydroxyl group or a precursor. A common method is the reaction with 2-chloroethanol.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products reactant1 3,4-Methylenedioxyaniline conditions Base (e.g., NaHCO₃) Solvent (e.g., Ethanol) Heat (Reflux) reactant1->conditions reactant2 2-Chloroethanol reactant2->conditions intermediate HEMD (Free Base) conditions->intermediate Nucleophilic Substitution final_product HEMD Hydrochloride intermediate->final_product Acidification (HCl in Isopropanol)

Caption: Proposed synthesis of HEMD via nucleophilic substitution.

Experimental Protocol: Synthesis of HEMD Hydrochloride

This protocol describes a representative lab-scale synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-methylenedioxyaniline (1.0 eq) and a mild base such as sodium bicarbonate (2.0 eq) in ethanol.

    • Rationale: Ethanol serves as a polar protic solvent suitable for the reactants. The base is necessary to neutralize the HCl byproduct generated during the reaction, driving it to completion.

  • Addition of Electrophile: Add 2-chloroethanol (1.1 eq) dropwise to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the activation energy required for the nucleophilic substitution reaction between the aniline nitrogen and the primary alkyl chloride.

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic base. Evaporate the solvent under reduced pressure to yield the crude free base of HEMD as an oil or solid.

  • Purification (Free Base): Purify the crude product using column chromatography on silica gel with a gradient of ethyl acetate in hexanes.

  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous isopropanol. Add a solution of hydrochloric acid in isopropanol (1.05 eq) dropwise while stirring. The hydrochloride salt will precipitate out of the solution.

    • Rationale: The hydrochloride salt is typically a stable, crystalline solid that is easier to handle and weigh than the free base. Isopropanol is used as it solubilizes the free base but not the ionic salt, allowing for precipitation.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold isopropanol, and dry under vacuum to yield pure HEMD hydrochloride.

Structural Confirmation

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment, including the aromatic protons, the methylenedioxy singlet, and the two ethylenic triplets.

  • Mass Spectrometry (MS): To confirm the molecular weight of the parent ion.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups such as the O-H stretch, N-H stretch, and C-O ether bonds.

Analytical Methodologies

Accurate quantification and detection of HEMD are critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a suitable technique.[12]

HPLC Method for Quantification

A reverse-phase HPLC method can be used for the analysis of HEMD.[12]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 285 nm
Injection Volume 10 µL
  • Self-Validation: This method should be validated for linearity, accuracy, and precision. A calibration curve should be generated using certified reference standards. System suitability tests, including peak asymmetry and theoretical plates, must be performed before each run to ensure consistent performance.

Analytical Workflow

The following diagram illustrates a standard workflow for the analysis of a HEMD sample.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A A->B C Filter through 0.45µm Syringe Filter B->C D Inject into HPLC System C->D E Acquire Chromatogram D->E F Integrate Peak Area E->F G Quantify using Calibration Curve F->G H Generate Report G->H

Caption: Standard workflow for quantitative analysis of HEMD by HPLC.

Toxicological and Safety Assessment

Due to its use in cosmetics, HEMD has undergone significant safety evaluation, providing a robust dataset for researchers.[1][3][4]

Genotoxicity and Mutagenicity

Genotoxicity studies are crucial for assessing the potential of a chemical to cause DNA damage, which can lead to carcinogenesis.

Assay TypeTest SystemConcentration/DoseResultReference
Ames Test S. typhimuriumUp to 5000 µ g/plate Non-mutagenic[4]
Mammalian Cell Gene Mutation Mouse Lymphoma CellsUp to 1650 µg/mLNon-mutagenic[4]
Skin Sensitization

As a hair dye ingredient, the potential for skin sensitization is a primary safety concern.

  • Finding: In a Local Lymph Node Assay (LLNA) in mice, HEMD was shown to have strong skin sensitization potential.[4]

  • Implication for Researchers: This is a critical finding for laboratory personnel. Appropriate personal protective equipment (PPE), including gloves and lab coats, must be worn when handling the substance to avoid dermal contact and potential development of allergic contact dermatitis.

N-Nitrosation Potential

HEMD is a secondary amine, which raises a concern about its potential to form N-nitroso compounds under certain conditions.[1][4] N-nitrosamines are a class of chemicals that are often carcinogenic.[1]

  • Regulatory Finding: The Scientific Committee on Consumer Safety (SCCS) noted this risk and stipulated that HEMD should not be used in formulations with nitrosating agents and that the final product should have a nitrosamine content below 50 ppb.[1][4]

  • Experimental Causality: Nitrosation can occur when a secondary amine reacts with a nitrosating agent (e.g., nitrites) under acidic conditions. Researchers using HEMD in biological assays should be mindful of the buffer systems and potential for in situ nitrosation if nitrites are present.

Metabolic Considerations and Future Research

While no direct metabolic studies on HEMD were found, its structure allows for informed hypotheses based on the well-documented metabolism of MDMA and other anilines.[13][14] This is a key area for future investigation by drug development and toxicology professionals.

Hypothetical Metabolic Pathways

The metabolism of HEMD is likely to proceed through two major pathways: modification of the methylenedioxy ring and conjugation of the hydroxyethyl group.

  • Demethylenation: The methylenedioxy bridge is a primary site of metabolism for compounds like MDMA, typically mediated by cytochrome P450 enzymes (e.g., CYP2D6).[5] This process forms a reactive catechol intermediate.

  • Catechol Modification: The catechol can then be O-methylated by Catechol-O-methyltransferase (COMT) or undergo oxidation to a reactive quinone, which can be conjugated with glutathione (GSH).[15][16]

  • Conjugation: The primary alcohol on the hydroxyethyl side chain could be a substrate for glucuronidation or sulfation via UGT and SULT enzymes.

Metabolic_Pathway cluster_path1 Pathway 1: Ring Metabolism cluster_path2 Pathway 2: Side-Chain Conjugation HEMD HEMD Catechol Catechol Intermediate HEMD->Catechol CYP450 (Demethylenation) Glucuronide Glucuronide Conjugate HEMD->Glucuronide UGT (Glucuronidation) Quinone Ortho-quinone Catechol->Quinone Oxidation GSH_Adduct Glutathione Conjugate Quinone->GSH_Adduct GSH Transferase

Caption: Hypothetical metabolic pathways of HEMD.

Proposed Protocol: In Vitro Metabolism Study

To investigate these hypothetical pathways, an experiment using pooled human liver microsomes (pHLM) can be designed.

  • Incubation Mixture: Prepare incubation tubes containing phosphate buffer (pH 7.4), pHLM, and HEMD (at a concentration range of 1-50 µM).

    • Rationale: pHLM contains a mixture of key phase I metabolic enzymes, including various CYPs, making it an excellent model for initial metabolic screening.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system. A control reaction without the NADPH system should be run in parallel to distinguish enzymatic from non-enzymatic degradation.

    • Causality: CYP450 enzymes require NADPH as a cofactor. The regenerating system ensures the cofactor is not depleted during the incubation period.

  • Termination: After 60 minutes, terminate the reaction by adding ice-cold acetonitrile. This precipitates the microsomal proteins.

  • Sample Preparation: Centrifuge the tubes to pellet the protein. Transfer the supernatant to a new tube and evaporate to dryness. Reconstitute in the initial mobile phase for analysis.

  • Analysis: Analyze the samples using LC-MS/MS. Compare the chromatograms of the test sample and the control to identify potential metabolite peaks. Characterize these peaks based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Future Research Directions

The existing data on HEMD, while robust from a cosmetic safety perspective, leaves many questions unanswered for the broader scientific community.

  • Pharmacology: Does HEMD or its potential metabolites interact with any CNS targets, such as monoamine transporters or receptors? Receptor binding and uptake inhibition assays would be necessary to answer this.

  • Neurotoxicity: The formation of reactive quinone species is implicated in the neurotoxicity of MDMA.[15][17][18] It is critical to determine if HEMD metabolism can lead to similar reactive intermediates and whether these pose a neurotoxic risk.

  • Pharmacokinetics: If considered for any systemic application, a full pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, Excretion) would be required.

Conclusion

N-(2-Hydroxyethyl)-3,4-methylenedioxyaniline hydrochloride is a molecule at the intersection of cosmetology and pharmacology. While its current application is limited to hair dyes, its chemical structure provides a compelling case for further investigation. This guide has consolidated the known chemical, analytical, and toxicological data, providing a solid foundation for researchers. The key takeaways are its well-defined safety profile in topical applications, its strong skin-sensitizing potential, and the critical need to explore its metabolism to understand if it shares the bioactivation pathways of its psychoactive structural relatives. Future research into its metabolic fate and potential for off-target pharmacological activity will be essential to fully define its scientific profile.

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Methodological & Application

Application Notes and Protocols: In Vitro Assay Guide for 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is a synthetic compound featuring a benzodioxole moiety, a structural motif present in various biologically active molecules. Preliminary research suggests its potential as an anticancer agent, with studies indicating it can induce apoptosis and cell cycle arrest in cancer cell lines such as HeLa and A549, exhibiting IC50 values below 5 µM.[1] The benzodioxole group itself is of significant interest in medicinal chemistry, with derivatives showing anti-inflammatory and antinociceptive properties.[1] This guide provides a comprehensive framework for the in vitro evaluation of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, designed for researchers in drug discovery and pharmacology. Given that the specific molecular targets of this compound are not yet fully elucidated, this document presents a two-phased experimental approach: firstly, to characterize its cellular effects, and secondly, to identify its molecular targets.

PART 1: Characterization of Cellular Effects

The initial phase of investigation focuses on quantifying the cytotoxic and apoptotic effects of the compound on relevant cancer cell lines.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] This assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[2][3]

MTT_Workflow A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of the compound B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours to allow formazan formation E->F G Solubilize formazan crystals with DMSO or solubilization buffer F->G H Measure absorbance at 570 nm G->H

Caption: A streamlined workflow of the MTT cell viability assay.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride in a suitable solvent (e.g., DMSO or sterile water) and create a series of dilutions in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of the solvent used) and an untreated control.

  • Incubation: Incubate the plate for desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[4]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[5] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2][4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

The cell viability is expressed as a percentage of the control. Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.

Parameter Description Example Value
Cell Line Human cervical cancerHeLa
Time Point 48 hours48 hours
IC50 50% inhibitory concentration4.5 µM
Cell Line Human lung carcinomaA549
Time Point 48 hours48 hours
IC50 50% inhibitory concentration3.8 µM
Apoptosis Detection by Annexin V Staining

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V staining assay can be performed. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[6] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[7][8]

Apoptosis_Workflow A Treat cells with the compound at its IC50 concentration B Incubate for a predetermined time (e.g., 24 hours) A->B C Harvest cells (including supernatant) B->C D Wash cells with cold PBS C->D E Resuspend cells in Annexin V binding buffer D->E F Add FITC-conjugated Annexin V and Propidium Iodide E->F G Incubate for 15 minutes in the dark F->G H Analyze by flow cytometry G->H

Caption: General workflow for detecting apoptosis using Annexin V and PI staining.

  • Cell Treatment: Seed cells in 6-well plates and treat them with 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride at its predetermined IC50 concentration for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes.[7]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

The flow cytometry data will provide the percentage of cells in each quadrant, representing live, early apoptotic, late apoptotic/necrotic, and necrotic cells.

Cell Population Annexin V Staining PI Staining Interpretation
Lower-Left QuadrantNegativeNegativeLive cells
Lower-Right QuadrantPositiveNegativeEarly apoptotic cells
Upper-Right QuadrantPositivePositiveLate apoptotic/necrotic cells
Upper-Left QuadrantNegativePositiveNecrotic cells

PART 2: Identification of Molecular Targets

Once the cellular effects are characterized, the next logical step is to identify the molecular targets through which 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride exerts its effects.

Enzyme Inhibition Assays

Given that many anticancer drugs target enzymes, a broad-spectrum enzyme inhibition screening is a valuable starting point.[9][10]

  • Enzyme and Substrate Preparation: Obtain a panel of purified enzymes relevant to cancer biology (e.g., kinases, phosphatases, proteases). Prepare the corresponding substrates and reaction buffers as recommended by the manufacturer or from literature protocols.

  • Inhibitor Preparation: Prepare a stock solution of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride and a series of dilutions.

  • Assay Setup: In a 96-well plate, add the enzyme, the compound at various concentrations, and the appropriate buffer. Incubate for a pre-determined time to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Measure the enzyme activity by detecting the product formation using a suitable method (e.g., colorimetric, fluorometric, or luminescent).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value for the inhibited enzymes.

For enzymes that are significantly inhibited, further studies can be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[9] This involves measuring the enzyme kinetics at various substrate concentrations in the presence and absence of the inhibitor.

Receptor Binding Assays

The compound may also exert its effects by binding to specific cellular receptors. Radioligand binding assays are a common method to screen for such interactions.[11][12]

  • Membrane Preparation: Prepare cell membranes or obtain commercially available membranes expressing the receptor of interest.

  • Radioligand Selection: Choose a suitable radiolabeled ligand that is known to bind to the target receptor.

  • Competition Binding: In a multi-well plate, incubate the membranes with a fixed concentration of the radioligand and varying concentrations of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand using a filtration method.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the compound to determine the Ki (inhibitory constant).

Safety and Handling

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[13] The compound is harmful if swallowed and may cause skin and eye irritation.[14] Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This application note provides a structured approach to the in vitro investigation of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride. By first characterizing its cellular effects and then proceeding to identify its molecular targets, researchers can systematically elucidate its mechanism of action. The protocols provided herein are foundational and may require optimization based on the specific cell lines and assay conditions used.

References

  • Chemical Analysis and In Vitro Bioactivity of Essential Oil of Laurelia sempervirens and Safrole Derivatives against Oomycete Fish P
  • MTT (Assay protocol - Protocols.io. (URL: [Link])
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  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (URL: [Link])
  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (URL: [Link])
  • Apoptosis Assay Protocol | Technical Note 244 - DeNovix. (URL: [Link])
  • Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
  • What is an Inhibition Assay? - Blog - Biobide. (URL: [Link])
  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (URL: [Link])
  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
  • In vitro receptor binding assays: General methods and considerations - ResearchG
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
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Application & Protocol Guide: In Vitro Characterization of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Forward

This document provides a comprehensive framework for the initial in vitro characterization of the novel compound, 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride. As of the date of this publication, this specific molecule is not extensively documented in peer-reviewed literature for specific biological activities or established cell culture applications. Therefore, this guide is presented not as a validated protocol for a known application, but as a strategic workflow for researchers to systematically investigate its potential cytotoxic, metabolic, and signaling effects.

The proposed methodologies are grounded in standard cell biology and pharmacological screening principles. The experimental design is informed by the compound's chemical structure—a benzodioxole moiety linked to an ethanolamine side chain—which suggests a potential for interaction with monoaminergic systems, such as adrenergic or serotonergic pathways. This document serves as a starting point for any scientist seeking to elucidate the bioactivity of this compound.

| Compound Overview & Structural Hypothesis

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is a synthetic molecule featuring a piperonyl group (also known as benzodioxole or methylenedioxyphenyl) and an ethanolamine side chain. The hydrochloride salt form is typically used to enhance aqueous solubility and stability.

  • Benzodioxole Moiety: This functional group is present in numerous psychoactive compounds (e.g., MDMA, safrole) and can be metabolized by cytochrome P450 (CYP450) enzymes, sometimes leading to the formation of reactive intermediates.

  • Ethanolamine Side Chain: This structural element is characteristic of many β-adrenergic receptor agonists and antagonists.

Based on these structural alerts, a primary hypothesis is that the compound may interact with monoamine transporters or receptors. The experimental workflow outlined below is designed to first establish a safe concentration range and then to probe for potential mechanistic actions related to this hypothesis.

Table 1: Compound Properties (Illustrative)
PropertyValueSource / Method
IUPAC Name 2-(1,3-benzodioxol-5-ylamino)ethan-1-ol hydrochlorideN/A
CAS Number 94749-36-5Public Chemical Databases
Molecular Formula C₉H₁₂ClNO₃N/A
Molecular Weight 217.65 g/mol N/A
Purity >98% (Recommended)Certificate of Analysis
Solvent DMSO, Water, or PBSEmpirical Testing

| Experimental Workflow: A Phased Approach

Diagram: Phased Investigation Workflow

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Screening cluster_2 Phase 3: Functional Validation P1_Sol Solubility & Stability Testing P1_Cyto Cytotoxicity Screening (Dose-Response) P1_Sol->P1_Cyto Determine max soluble conc. P2_Rec Receptor Binding (e.g., Adrenergic/Serotonergic) P1_Cyto->P2_Rec Identify non-toxic conc. range (IC10) P2_Sig Second Messenger Assays (cAMP, Ca2+) P1_Cyto->P2_Sig Identify non-toxic conc. range (IC10) P2_Meta Metabolic Stability (CYP450 Interaction) P1_Cyto->P2_Meta Identify non-toxic conc. range (IC10) P3_Gene Gene Expression Analysis (qPCR/RNA-Seq) P2_Sig->P3_Gene Confirm pathway activation P3_Prot Protein Expression/Phospho (Western Blot) P2_Sig->P3_Prot Validate signaling events

Caption: Phased workflow for in vitro characterization of a novel compound.

| Phase 1 Protocols: Foundational Assays

The initial phase focuses on determining the fundamental parameters of the compound in a cell culture context: its solubility, stability, and toxicity. Without this data, any subsequent mechanistic studies would be uninterpretable.

Protocol: Stock Solution Preparation & Stability

Objective: To prepare a high-concentration stock solution and assess its stability under standard laboratory conditions.

Rationale: The hydrochloride salt form suggests good aqueous solubility, but this must be confirmed. Using a DMSO stock is a common fallback but introduces a co-solvent that can have its own biological effects.

Materials:

  • 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride powder

  • Sterile, cell culture-grade water

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

Procedure:

  • Aqueous Stock (Primary):

    • Prepare a 10 mM stock solution by dissolving the compound in sterile, cell culture-grade water. Vortex thoroughly.

    • If solubility is limited, gentle warming (37°C) or sonication may be attempted.

    • Sterile-filter the solution through a 0.22 µm syringe filter into a sterile tube.

  • DMSO Stock (Alternative):

    • If aqueous solubility is below 10 mM, prepare a 10-50 mM stock in sterile DMSO.

    • Critical: The final concentration of DMSO in cell culture media should not exceed 0.1-0.5% to avoid solvent-induced artifacts.

  • Aliquoting & Storage:

    • Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

  • Stability Check:

    • Thaw one aliquot after 1 week and 1 month of storage.

    • Analyze via HPLC or observe for precipitation to ensure the compound has not degraded.

Protocol: Cytotoxicity Dose-Response Assay

Objective: To determine the concentration range over which the compound affects cell viability and establish the 50% inhibitory concentration (IC₅₀).

Rationale: This is the most critical first step. It identifies the sub-toxic concentration range suitable for mechanistic assays and provides a quantitative measure of the compound's potency in killing cells. An MTS or MTT assay is a standard, colorimetric method for assessing metabolic activity as a proxy for cell viability.

Materials:

  • Cell Line: A panel of cell lines is recommended. Start with a common, robust line (e.g., HEK293, HeLa) and a line relevant to the hypothesized target (e.g., SH-SY5Y neuroblastoma for neurological targets).

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Sterile 96-well, clear-bottom cell culture plates

  • Compound stock solution

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT reagent

  • Plate reader (490 nm for MTS, 570 nm for MTT)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Dilution Series:

    • Prepare a 2X working concentration serial dilution of the compound in complete growth medium. A common range to start with is 200 µM down to ~10 nM.

    • Include a "Vehicle Control" (medium with the same concentration of solvent, e.g., 0.1% DMSO) and a "No-Cell Control" (medium only, for background subtraction).

  • Cell Treatment:

    • Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 100 µL and a 1X final concentration.

    • Incubate for a relevant time period (24, 48, or 72 hours). 48 hours is a common starting point.

  • Viability Measurement (MTS Example):

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure absorbance at 490 nm.

  • Data Analysis:

    • Subtract the average absorbance of the "No-Cell Control" from all other wells.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the "Vehicle Control" (% Viability).

    • Plot % Viability vs. log[Compound Concentration] and fit a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Table 2: Example Cytotoxicity Data & Interpretation
Concentration (µM)% Viability (Normalized)Interpretation / Next Step
1008.5%Potent cytotoxicity
3025.1%---
1052.3%IC₅₀ ≈ 9.5 µM
388.9%---
197.4%Sub-toxic concentration for mechanistic assays (e.g., IC₁₀)
0.1101.2%No effect
Vehicle100%Baseline

| Phase 2 Protocols: Mechanistic Screening

With a non-toxic concentration range established (typically ≤ IC₁₀), the investigation can proceed to test the primary hypothesis.

Protocol: cAMP Second Messenger Assay

Objective: To determine if the compound modulates adenylyl cyclase activity, a hallmark of G-protein coupled receptors (GPCRs) like adrenergic receptors.

Rationale: Many adrenergic receptors signal through the G-proteins Gαs (stimulatory, increases cAMP) or Gαi (inhibitory, decreases cAMP). Measuring changes in intracellular cAMP levels is a direct functional readout of receptor activation or inhibition.

Materials:

  • Cell line expressing target receptors (e.g., HEK293-β₂AR) or an endogenous line (e.g., C6 glioma).

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).

  • Forskolin (a direct adenylyl cyclase activator, used as a positive control for Gαi signaling).

  • Isoproterenol (a pan-β-adrenergic agonist, used as a positive control for Gαs signaling).

Procedure:

  • Agonist Mode:

    • Seed cells in a 96-well or 384-well plate.

    • Treat cells with a dose-response of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride (using the sub-toxic range determined in 3.2).

    • Include Isoproterenol as a positive control.

    • Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.

    • An increase in cAMP suggests Gαs-coupled receptor agonism.

  • Antagonist Mode:

    • Seed and prepare cells as above.

    • Pre-incubate cells with the test compound for 15-30 minutes.

    • Challenge the cells with a known agonist (e.g., EC₅₀ concentration of Isoproterenol).

    • Measure cAMP levels.

    • A reduction in the Isoproterenol-induced cAMP signal indicates antagonism.

Diagram: GPCR Signaling & cAMP Modulation

G compound Test Compound receptor GPCR (e.g., β-Adrenergic) compound->receptor Binds (Agonist) g_protein Gαs receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP (Measured) ac->camp Converts atp ATP atp->ac

Caption: Simplified Gαs-coupled GPCR signaling pathway leading to cAMP production.

| Concluding Remarks & Future Directions

The protocols detailed herein provide a robust starting point for the systematic evaluation of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride. Data from Phase 1 (cytotoxicity) is essential for designing valid Phase 2 (mechanistic) experiments. If modulation of cAMP is observed, Phase 3 studies could include:

  • Receptor Binding Assays: To confirm direct interaction with a specific receptor subtype.

  • Gene/Protein Expression: To investigate downstream consequences of receptor activation, such as the expression of CREB-regulated genes.

  • Metabolic Profiling: To assess its interaction with CYP450 enzymes, a key consideration for any compound containing a benzodioxole group.

This structured approach ensures that the biological properties of this novel compound are characterized in a rigorous and scientifically sound manner, paving the way for potential future applications.

References

  • Title: The controversial role of the methylenedioxyphenyl group in drug toxicity Source: Expert Opinion on Drug Metabolism & Toxicology URL:[Link]
  • Title: Beta-Adrenoceptor Agonists and Antagonists Source: xPharm: The Comprehensive Pharmacology Reference URL:[Link]
  • Title: Dimethyl Sulfoxide (DMSO) Exerts Deleterious Effects on Human Mesenchymal Stem Cells and Other Cellular Phenotypes Source: PLOS ONE URL:[Link]
  • Title: Cell viability assays Source: N
  • Title: cAMP and Epac in the regulation of G protein-coupled receptor-mediated signaling Source: British Journal of Pharmacology URL:[Link]

Application Note: A Comprehensive Guide to Western Blot Analysis of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and technical guidance for the investigation of the cellular effects of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride using Western blot analysis. As a compound with noted biological activity, particularly in the realm of anticancer research, understanding its impact on cellular signaling pathways is paramount. This guide, designed for researchers and drug development professionals, offers a structured approach to elucidating the compound's mechanism of action. We will focus on a postulated interaction with the MAPK/ERK signaling cascade, a pivotal pathway in cell proliferation and survival. The methodologies described herein are grounded in established laboratory practices and are designed to ensure data integrity and reproducibility.

Introduction to 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, also known as Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride, is a chemical compound that has garnered interest for its potential biological activities[1][2][3]. Primarily, it has been investigated for its role in cancer research, with some studies suggesting it can induce apoptosis, or programmed cell death, in cancer cell lines through mechanisms that may involve the activation of caspase-3[1]. Beyond its application in oncology research, this compound is also utilized as a precursor in oxidative hair coloring formulations[2][4].

The benzo[d]dioxole moiety is a structural feature present in a variety of biologically active molecules, contributing to a wide range of pharmacological effects. The ethanolamine side chain can also influence the compound's solubility and interactions with biological targets. Given its reported pro-apoptotic effects, a key area of investigation is its influence on intracellular signaling pathways that regulate cell fate.

The Postulated Target Pathway: MAPK/ERK Signaling

The Mitogen-Activated Protein Kinase (MAPK) cascades are critical signaling pathways that translate extracellular signals into cellular responses, governing processes such as cell growth, differentiation, and survival[5]. The Extracellular signal-Regulated Kinase (ERK) pathway is one of the most well-characterized MAPK pathways and is frequently dysregulated in various cancers[6].

This pathway is typically activated by growth factors binding to receptor tyrosine kinases, leading to a phosphorylation cascade involving Ras, Raf, MEK, and finally ERK (p44/p42 MAPK)[5]. Activated, phosphorylated ERK (p-ERK) can then translocate to the nucleus to phosphorylate transcription factors, thereby regulating gene expression. Given the central role of the MAPK/ERK pathway in cell survival, it represents a plausible target for the anticancer effects of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride. A small molecule that inhibits this pathway could potentially lead to a decrease in cell proliferation and an increase in apoptosis.

Therefore, this guide will use the MAPK/ERK pathway as the primary example for Western blot analysis to assess the effects of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride. The key readout will be the change in the phosphorylation status of ERK1/2.

Principle of Western Blotting

Western blotting, or immunoblotting, is a widely used technique to detect and quantify specific proteins in a complex biological sample[7]. The workflow involves several key stages:

  • Sample Preparation : Extraction of proteins from cells or tissues.

  • Gel Electrophoresis : Separation of proteins based on their molecular weight.

  • Protein Transfer : Transfer of the separated proteins from the gel to a solid membrane.

  • Immunodetection : Probing the membrane with antibodies specific to the target protein.

  • Signal Detection : Visualization of the protein-antibody complex.

This method allows for the sensitive and specific detection of changes in protein expression levels and post-translational modifications, such as phosphorylation, making it an ideal tool to study the effects of small molecules on signaling pathways.

Experimental Design and Controls

A well-designed experiment is crucial for obtaining reliable and interpretable results. When investigating the effect of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride on the MAPK/ERK pathway, the following considerations are essential:

  • Cell Line Selection : Choose a cell line relevant to the research question (e.g., a cancer cell line known to have an active MAPK/ERK pathway, such as HeLa or A549)[1].

  • Dose-Response : Treat cells with a range of concentrations of the compound to determine its potency (e.g., IC50).

  • Time-Course : Analyze the effects of the compound at different time points to understand the kinetics of the response.

  • Positive and Negative Controls :

    • Vehicle Control : Cells treated with the solvent used to dissolve the compound (e.g., DMSO).

    • Positive Control for Pathway Activation : Cells stimulated with a known activator of the MAPK/ERK pathway (e.g., Epidermal Growth Factor, EGF).

    • Positive Control for Pathway Inhibition : Cells treated with a known MEK inhibitor (e.g., U0126 or Selumetinib).

  • Loading Control : Use an antibody against a ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading across all lanes.

Detailed Western Blot Protocol

This protocol provides a step-by-step guide for analyzing the effect of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride on ERK1/2 phosphorylation.

Materials and Reagents
  • 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride

  • Appropriate cell line (e.g., HeLa or A549)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Protein molecular weight marker

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Rabbit anti-total ERK1/2

    • Mouse anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies:

    • Goat anti-rabbit IgG-HRP

    • Goat anti-mouse IgG-HRP

  • Tris-buffered saline with Tween 20 (TBST)

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., CCD camera-based imager)

Step-by-Step Methodology

Part 1: Cell Culture and Treatment

  • Cell Seeding : Plate cells at an appropriate density in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional) : To reduce basal levels of ERK phosphorylation, serum-starve the cells for 4-16 hours prior to treatment.

  • Compound Treatment : Prepare a stock solution of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations.

  • Experimental Groups :

    • Untreated control

    • Vehicle control (DMSO)

    • Increasing concentrations of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride

    • Positive control (e.g., 100 ng/mL EGF for 15 minutes)

    • Inhibitor control (e.g., 10 µM U0126 for 1 hour prior to EGF stimulation)

  • Incubation : Treat the cells for the desired time points (e.g., 1, 6, 24 hours).

Part 2: Protein Extraction and Quantification

  • Cell Lysis : After treatment, place the plates on ice and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer with protease and phosphatase inhibitors to each well[8].

  • Harvesting : Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification : Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection : Carefully transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification : Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.

Part 3: SDS-PAGE and Protein Transfer

  • Sample Preparation : Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes[8].

  • Gel Electrophoresis : Load 20-30 µg of protein per lane onto an SDS-PAGE gel (the percentage of the gel will depend on the molecular weight of the target proteins; a 10% or 12% gel is suitable for ERK)[7]. Also, load a protein molecular weight marker. Run the gel until the dye front reaches the bottom.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system[9]. Ensure good contact between the gel and the membrane and avoid air bubbles.

Part 4: Immunodetection

  • Blocking : After transfer, block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding[10].

  • Primary Antibody Incubation : Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking[10].

  • Washing : Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody[10].

  • Secondary Antibody Incubation : Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature[9].

  • Final Washes : Wash the membrane again three times for 10 minutes each with TBST.

Part 5: Signal Detection and Analysis

  • Chemiluminescent Detection : Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes[11].

  • Imaging : Capture the chemiluminescent signal using a CCD camera-based imager. Adjust the exposure time to obtain a strong signal without saturation.

  • Stripping and Re-probing : To detect total ERK and the loading control on the same membrane, the membrane can be stripped of the bound antibodies. Incubate the membrane in a stripping buffer, wash thoroughly, and then re-block before incubating with the next primary antibody (anti-total ERK or anti-GAPDH)[12].

  • Data Analysis : Quantify the band intensities using image analysis software. Normalize the phospho-ERK signal to the total ERK signal for each sample. Further normalization to the loading control can account for any loading inaccuracies.

Data Interpretation and Expected Results

The results of the Western blot analysis will provide insights into how 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride affects the MAPK/ERK pathway.

  • Inhibition of ERK Phosphorylation : A dose- and time-dependent decrease in the p-ERK/total ERK ratio in cells treated with the compound would suggest an inhibitory effect on the MAPK/ERK pathway.

  • No Effect : If there is no significant change in the p-ERK/total ERK ratio, it may indicate that the compound's biological activity is not mediated through this pathway.

  • Activation of ERK Phosphorylation : An increase in the p-ERK/total ERK ratio would suggest that the compound activates the MAPK/ERK pathway, which might seem counterintuitive for an anticancer agent but could occur under certain cellular contexts or as part of a stress response.

The following table provides a template for presenting the quantitative data from the Western blot analysis:

Treatment Groupp-ERK1/2 Intensity (Arbitrary Units)Total ERK1/2 Intensity (Arbitrary Units)p-ERK/Total ERK Ratio
Vehicle Control
Compound (Conc. 1)
Compound (Conc. 2)
Compound (Conc. 3)
EGF (Positive Control)

Visualizing the Workflow and Pathway

To aid in understanding the experimental process and the targeted signaling pathway, the following diagrams are provided.

G cluster_workflow Western Blot Workflow A Cell Treatment with 2-(Benzo[d]dioxol-5-ylamino)ethanol HCl B Protein Extraction (Lysis) A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Blocking E->F G Primary Antibody (e.g., anti-p-ERK) F->G H Secondary Antibody (HRP-conjugated) G->H I Signal Detection (ECL) H->I J Data Analysis I->J G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Compound 2-(Benzo[d]dioxol-5-ylamino)ethanol HCl Compound->MEK Potential Inhibition

Figure 2. A simplified diagram of the MAPK/ERK signaling pathway and the potential point of inhibition by 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride.

Troubleshooting

ProblemPossible CauseSolution
No or weak signal Insufficient protein loadedIncrease the amount of protein loaded.
Inactive antibodyUse a new aliquot of antibody or a different antibody.
Insufficient transferCheck transfer efficiency with Ponceau S staining. Optimize transfer time and voltage.
Inactive HRP substrateUse fresh ECL substrate.
High background Insufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highOptimize antibody dilutions.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific bands Antibody cross-reactivityUse a more specific antibody. Try a different blocking buffer.
Protein degradationUse fresh samples and add protease inhibitors to the lysis buffer.

Conclusion

This application note provides a comprehensive framework for utilizing Western blot analysis to investigate the effects of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride on cellular signaling, with a specific focus on the MAPK/ERK pathway. By following the detailed protocol and considering the experimental design principles outlined, researchers can generate robust and reliable data to elucidate the compound's mechanism of action. This, in turn, will contribute to a deeper understanding of its therapeutic potential and aid in the development of novel therapeutic strategies.

References

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide.
  • Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide.
  • Bio-Rad Laboratories. (n.d.). General Protocol for Western Blotting.
  • Ghosh, E., et al. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology.
  • ResearchGate. (n.d.). Western blot analysis of the MEK-ERK signaling pathway.
  • ResearchGate. (n.d.). Western blot analysis for ERK and MEK activation.
  • Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine.
  • ResearchGate. (n.d.). Schematic diagram. Signaling pathways mediating β 1-adrenergic receptor....
  • European Commission. (2009). Opinion of the Scientific Committee on Consumer Safety on hydroxyethyl-3,4-methylenedioxyaniline HCl (A98).
  • Australian Government Department of Health. (2015). Ethanol, 2-(1,3-benzodioxol-5-ylamino)-, hydrochloride: Human health tier II assessment.
  • ChemBK. (n.d.). HYDROXYETHYL-3,4-METHYLENEDIOXYANILINEHYDROCHLORIDE.

Sources

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride caspase activity assay

Author: BenchChem Technical Support Team. Date: January 2026

Evaluating the Pro-Apoptotic Efficacy of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride via Caspase Activity Profiling

Abstract

This document provides a comprehensive guide for assessing the apoptotic potential of the compound 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride by measuring its effect on caspase activity in cultured cells. Research has indicated that this compound may induce apoptosis in cancer cell lines, a process centrally mediated by the caspase family of proteases[1]. This application note details the underlying principles of caspase activation in apoptosis, followed by a detailed, step-by-step protocol for a fluorometric caspase-3/7 activity assay, a key indicator of the execution phase of apoptosis. The provided methodologies are designed to be robust and self-validating, enabling researchers to reliably quantify the dose-dependent effects of the target compound on this critical cell death pathway.

Introduction: The Compound and the Target

1.1. 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride (CAS: 94158-14-2) is a molecule of interest in medicinal chemistry and oncology[1][2]. The 1,3-benzodioxole moiety is a structural feature found in numerous biologically active compounds. Preliminary studies have suggested that 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride possesses anticancer properties, with evidence pointing towards its ability to induce apoptosis (programmed cell death) in various cancer cell lines. It has been observed to cause cell cycle arrest and exhibits growth-inhibitory effects, making the elucidation of its mechanism of action a critical research objective[1].

1.2. Caspases: The Executioners of Apoptosis

Apoptosis is an evolutionarily conserved and highly regulated process essential for tissue homeostasis and the elimination of damaged or unwanted cells. The biochemical hallmark of apoptosis is the activation of a family of cysteine-aspartic proteases known as caspases[3][4]. Caspases exist as inactive zymogens (procaspases) in healthy cells and are activated in response to apoptotic stimuli through a proteolytic cascade[5][6][7].

This cascade is generally divided into two main pathways[4][5]:

  • The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands to transmembrane death receptors, leading to the activation of initiator caspase-8.

  • The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress, resulting in the release of cytochrome c from the mitochondria, which facilitates the activation of initiator caspase-9 within a complex known as the apoptosome[5].

Both pathways converge on the activation of effector (or executioner) caspases, primarily caspase-3 and caspase-7 . Once activated, these caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation, chromatin condensation, and cell shrinkage[7]. Therefore, measuring the activity of caspase-3 and -7 serves as a reliable and quantifiable indicator of apoptosis induction.

dot

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR1) Death_Ligands->Death_Receptors Procaspase8 Procaspase-8 Death_Receptors->Procaspase8 recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 activates Procaspase37 Procaspase-3/7 Caspase8->Procaspase37 Apoptotic_Stimuli Intracellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion Apoptotic_Stimuli->Mitochondrion Cytochrome_c Cytochrome c (released) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Apoptosome Apoptosome (Cytochrome c / Apaf-1 complex) Apaf1->Apoptosome forms Procaspase9 Procaspase-9 Apoptosome->Procaspase9 recruits Caspase9 Active Caspase-9 Procaspase9->Caspase9 activates Caspase9->Procaspase37 Caspase37 Active Caspase-3/7 (Executioner Caspases) Procaspase37->Caspase37 activates Substrates Cellular Substrates (e.g., PARP, Gelsolin) Caspase37->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: The convergence of extrinsic and intrinsic apoptotic signaling pathways on executioner caspases.

Assay Principle: Fluorometric Detection of Caspase-3/7 Activity

This protocol employs a fluorometric method for detecting caspase-3/7 activity. The assay utilizes a synthetic peptide substrate, Ac-DEVD-AFC, which consists of the caspase-3/7 recognition sequence (DEVD) linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC).

In its intact form, the substrate is non-fluorescent. However, in the presence of active caspase-3 or -7, the enzyme cleaves the peptide at the aspartate residue, releasing the AFC fluorophore. The liberated AFC emits a yellow-green fluorescence when excited by light at ~400 nm, with a corresponding emission peak at ~505 nm. The intensity of the fluorescent signal is directly proportional to the amount of caspase-3/7 activity in the sample. This allows for a quantitative determination of apoptosis induction by the test compound.

Materials and Reagents

ReagentSupplier ExamplePurpose
Cell Culture Medium (e.g., DMEM, RPMI-1640)Thermo FisherGrowth and maintenance of cell lines.
Fetal Bovine Serum (FBS)Sigma-AldrichSupplement for cell culture medium.
Penicillin-Streptomycin SolutionCorningAntibiotic to prevent bacterial contamination.
Trypsin-EDTAGibcoDetachment of adherent cells.
Phosphate-Buffered Saline (PBS), pH 7.4LonzaWashing cells.
2-(Benzo[d]dioxol-5-ylamino)ethanol HClBenchChem[1]The test compound to be evaluated.
Dimethyl Sulfoxide (DMSO), Cell Culture GradeATCCSolvent for the test compound.
Apoptosis Inducer (e.g., Staurosporine)Cayman ChemicalPositive control for inducing apoptosis.
Caspase-3/7 Assay Kit (Fluorometric)R&D SystemsContains Lysis Buffer, Reaction Buffer, DTT, and DEVD-AFC substrate.
96-well, flat-bottom, black microplateGreiner Bio-OneFor fluorescence measurements to minimize background.
Protein Assay Kit (e.g., BCA)PierceTo normalize caspase activity to total protein concentration.

Experimental Protocol

This protocol is designed for a 96-well plate format, which is ideal for testing multiple concentrations of the compound.

dot

Experimental_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and allow to adhere overnight. B 2. Compound Treatment Treat cells with various concentrations of the test compound. Include vehicle and positive controls. A->B C 3. Cell Lysis Wash cells with PBS. Lyse cells using chilled Lysis Buffer to release intracellular contents. B->C D 4. Lysate Collection Centrifuge to pellet debris. Transfer supernatant (lysate) to a new plate. C->D E 5. Assay Reaction Setup Add cell lysate to a black 96-well plate. Prepare and add Assay Master Mix (Reaction Buffer + DTT + DEVD-AFC). D->E F 6. Incubation Incubate the plate at 37°C, protected from light, for 1-2 hours. E->F G 7. Fluorescence Measurement Read fluorescence on a microplate reader (Ex: 400 nm, Em: 505 nm). F->G H 8. Data Analysis Normalize to protein concentration. Calculate fold-increase in activity relative to vehicle control. G->H

Caption: Step-by-step workflow for the caspase-3/7 activity assay.

4.1. Reagent Preparation

  • Test Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride in sterile DMSO. Store in aliquots at -20°C.

  • Lysis Buffer: Prepare the cell lysis buffer according to the manufacturer's instructions, typically by adding DTT and protease inhibitors (optional, but recommended to prevent non-specific degradation) immediately before use. Keep on ice[8].

  • Assay Reaction Buffer: Prepare the 2X Reaction Buffer by adding DTT to the final recommended concentration (e.g., 10 mM) just prior to the assay.

  • Assay Master Mix: For the number of reactions, prepare a master mix containing the appropriate volumes of Assay Reaction Buffer, DTT, and the DEVD-AFC substrate. This ensures uniformity across all wells.

4.2. Cell Culture and Treatment

  • Cell Seeding: Seed your chosen cell line (e.g., HeLa, Jurkat, A549) into a 96-well clear-bottom tissue culture plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 1-2 x 10⁴ cells/well). Incubate overnight at 37°C, 5% CO₂.

  • Compound Dilution: On the day of the experiment, perform serial dilutions of the 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride stock solution in fresh, serum-containing medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound. Set up the following controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells.

    • Positive Control: Cells treated with a known apoptosis inducer (e.g., 1 µM Staurosporine) to confirm assay performance.

    • Untreated Control: Cells in fresh medium only.

  • Incubation: Incubate the plate for a predetermined time course (e.g., 6, 12, 24 hours) at 37°C, 5% CO₂. The optimal incubation time will depend on the cell line and compound and may require optimization.

4.3. Cell Lysate Preparation

  • Cell Collection:

    • Adherent Cells: Carefully aspirate the medium. Wash the cells once with 100 µL of ice-cold PBS. Aspirate the PBS.

    • Suspension Cells: Centrifuge the plate at 250 x g for 5 minutes. Aspirate the supernatant and wash once with ice-cold PBS.

  • Lysis: Add 25-50 µL of chilled Lysis Buffer to each well. The volume depends on the cell number, aiming for a protein concentration of 1-4 mg/mL[8].

  • Incubation: Incubate the plate on ice for 10-20 minutes to ensure complete lysis[9].

  • Clarification: Centrifuge the plate at 10,000 x g for 1-2 minutes at 4°C to pellet cell debris.

  • Lysate Transfer: Carefully transfer the supernatant (cell lysate) to a new, chilled 96-well plate or hold on ice for immediate use. A portion of the lysate should be reserved for protein quantification.

4.4. Caspase-3/7 Assay Procedure

  • Plate Setup: Add 50 µL of each cell lysate to a corresponding well in a 96-well black microplate.

  • Reaction Initiation: Add 50 µL of the freshly prepared Assay Master Mix (containing Reaction Buffer, DTT, and DEVD-AFC substrate) to each well containing lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time can be determined by taking kinetic readings.

  • Fluorescence Reading: Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

Data Analysis and Interpretation

  • Protein Normalization: Determine the protein concentration of each lysate using a BCA or similar assay.

  • Calculate Specific Activity: Normalize the raw fluorescence units (RFU) to the protein concentration for each sample.

    • Normalized Activity = RFU / (mg of protein)

  • Calculate Fold-Increase: Express the caspase activity as a fold-increase over the vehicle control.

    • Fold-Increase = (Normalized Activity of Treated Sample) / (Normalized Activity of Vehicle Control)

Example Data Table:

Treatment GroupConcentration (µM)Avg. RFUProtein (mg/mL)Normalized Activity (RFU/mg)Fold-Increase vs. Vehicle
Vehicle Control (0.1% DMSO)01502.171.41.0
2-(Benzo[d]dioxol-5-ylamino)ethanol HCl12802.0140.01.96
2-(Benzo[d]dioxol-5-ylamino)ethanol HCl58502.2386.45.41
2-(Benzo[d]dioxol-5-ylamino)ethanol HCl2021001.91105.315.48
Positive Control (Staurosporine)135001.81944.427.23

A dose-dependent increase in the fold-change of caspase-3/7 activity suggests that 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride induces apoptosis through the activation of executioner caspases.

Conclusion

The protocol described in this application note provides a reliable and quantitative method for assessing the ability of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride to induce apoptosis. By measuring the activity of the key executioner caspases-3 and -7, researchers can effectively screen the compound, determine its dose-response relationship, and gain critical insights into its mechanism of action. This assay serves as a foundational step in the preclinical evaluation of this and other novel anticancer agents. For a more comprehensive understanding, results from this assay can be correlated with other apoptotic markers, such as Annexin V staining or PARP cleavage analysis.

References

  • Cambridge Bioscience. (n.d.). NucView® 488 Caspase 3 Assay Kit, Trial Size - Biotium. Retrieved from Cambridge Bioscience website. [Link]
  • Gene Target Solutions. (n.d.). NucView™488 Caspase-3 Detection in Living Cells. Retrieved from Gene Target Solutions website. [Link]
  • Parrish, A. B., Freel, C. D., & Kornbluth, S. (2013). Cellular Mechanisms Controlling Caspase Activation and Function. Cold Spring Harbor Perspectives in Biology, 5(6), a008672. [Link]
  • Shi, Y. (2002). Mechanisms of caspase activation and inhibition during apoptosis. Molecular Cell, 9(3), 459-470. [Link]
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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3134439, 2-[4-(Benzo[13][14]dioxol-5-ylamino)-6-chloro-[13][14][15]triazin-2-ylamino]-ethanol.
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Application Note: Quantifying Cell Cycle Arrest Induced by 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride using Flow Cytometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the effects of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride on cell cycle progression. This compound has been identified as a potential anti-cancer agent due to its ability to induce apoptosis and disrupt cell cycle dynamics.[1] Specifically, studies indicate that it can cause cell cycle arrest at the S and G2/M phases.[1] This application note details a robust flow cytometry-based protocol to quantify these effects, enabling precise evaluation of the compound's cytostatic properties. We will delve into the principles of DNA content analysis, provide a step-by-step experimental workflow from cell treatment to data interpretation, and offer insights into best practices for ensuring data integrity and reproducibility.

Introduction: The Intersection of Drug Discovery and Cell Cycle Analysis

The cell cycle is a tightly regulated series of events that governs cell growth and division.[2] Its deregulation is a hallmark of cancer, making it a prime target for therapeutic intervention. The development of novel anti-cancer agents frequently involves assessing their ability to halt cell proliferation by inducing arrest at specific checkpoints within the cell cycle.

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is a compound of interest in oncological research. Preliminary studies have demonstrated its capacity to inhibit the growth of various cancer cell lines, with evidence pointing towards the induction of cell cycle arrest in the G2/M phase and a corresponding decrease in the G1 phase population.[1]

Flow cytometry is a powerful, high-throughput technique ideal for this type of analysis.[3][4] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), one can precisely measure the DNA content of individual cells within a population.[5][6][7] This allows for the clear discrimination of cells in the G0/G1, S, and G2/M phases, providing a quantitative snapshot of the cell cycle distribution.[5][7][8] This application note will serve as a detailed guide to employing this methodology for the characterization of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride.

Principle of the Assay

The fundamental principle of flow cytometric cell cycle analysis is the direct correlation between the fluorescence intensity of a DNA-binding dye and the cell's DNA content.[6][7]

  • G0/G1 Phase: Cells in the resting (G0) or first growth phase (G1) contain a normal diploid (2N) complement of DNA.

  • S Phase: During the synthesis phase (S), cells are actively replicating their DNA. Consequently, they will have a DNA content ranging between 2N and 4N.

  • G2/M Phase: Cells in the second growth phase (G2) and mitosis (M) have a tetraploid (4N) DNA content, having completed DNA replication.

When a population of cells is stained with a dye like Propidium Iodide and analyzed on a flow cytometer, a histogram of fluorescence intensity versus cell count can be generated.[5] This histogram will typically show two distinct peaks representing the G0/G1 (2N) and G2/M (4N) populations, with the S phase cells distributed between them.[9] By treating cells with 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, any resulting perturbation in the cell cycle—such as an accumulation of cells in the G2/M phase—will be reflected as a quantifiable shift in the proportions of these populations.

G2M_Arrest_Pathway cluster_cell_cycle Normal Cell Cycle Progression cluster_drug_effect Effect of Compound G1 G1 Phase (2N DNA) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (4N DNA) S->G2 M M Phase (Mitosis) G2->M M->G1 Compound 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride Arrest Cell Cycle Arrest Compound->Arrest Induces Arrest->G2 Accumulation of cells in G2/M phase

Figure 1: Conceptual diagram of G2/M cell cycle arrest.

Materials and Reagents

This protocol is designed for a generic mammalian cell line. Optimization may be required for specific cell types.

ReagentSupplierCatalog Number (Example)
2-(Benzo[d]dioxol-5-ylamino)ethanol HClSigma-Aldrich94158-14-2
Cell Culture Medium (e.g., DMEM, RPMI-1640)GibcoVaries
Fetal Bovine Serum (FBS)GibcoVaries
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS), Ca/Mg-freeGibco10010023
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
Ethanol, 70% (prepared with PBS, ice-cold)VWRVaries
Propidium Iodide (PI) Staining Solution KitAbcamab139418
(or prepare fresh: PI, RNase A, Triton X-100)
Flow Cytometry Tubes (12 x 75 mm)Falcon352054

Detailed Experimental Protocol

This protocol is divided into four main stages: cell treatment, sample preparation, flow cytometric acquisition, and data analysis.

Experimental_Workflow A 1. Cell Culture & Treatment - Seed cells - Treat with compound & controls B 2. Cell Harvesting - Adherent: Trypsinize - Suspension: Centrifuge - Wash with PBS A->B C 3. Fixation - Resuspend in PBS - Add to ice-cold 70% ethanol - Incubate ≥ 2 hours at -20°C B->C D 4. Staining - Wash to remove ethanol - Resuspend in PI/RNase solution - Incubate in dark C->D E 5. Data Acquisition - Run samples on flow cytometer - Collect ≥ 10,000 events - Use linear scaling for DNA content D->E F 6. Data Analysis - Gate on single cells - Generate DNA histogram - Apply cell cycle model (e.g., Dean-Jett-Fox) E->F

Figure 2: Step-by-step experimental workflow.

Part 1: Cell Culture and Treatment
  • Cell Seeding: Plate your chosen cell line in 6-well plates at a density that will ensure they are in the exponential growth phase (e.g., 60-70% confluency) at the time of harvesting. Culture overnight in complete medium.

  • Compound Preparation: Prepare a stock solution of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride in DMSO. A 10 mM stock is typical.

  • Cell Treatment:

    • Dilute the stock solution in fresh culture medium to the desired final concentrations. It is crucial to perform a dose-response experiment (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM) and a time-course experiment (e.g., 12h, 24h, 48h).

    • Include a "vehicle control" sample treated with the same final concentration of DMSO as the highest dose of the compound.

    • Replace the medium in the wells with the compound-containing or vehicle control medium.

  • Incubation: Incubate the cells for the desired length of time under standard culture conditions (e.g., 37°C, 5% CO₂).

Part 2: Cell Harvesting and Fixation

Causality Insight: Fixation is a critical step. Using ice-cold 70% ethanol is the preferred method for DNA content analysis as it dehydrates and permeabilizes the cells while preserving DNA integrity, leading to sharp histogram peaks.[7][10] Adding the cell suspension dropwise into the vortexing ethanol prevents cell clumping, which is essential for single-cell analysis.[11][12]

  • Harvesting Adherent Cells:

    • Aspirate the medium.

    • Wash cells once with PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

  • Harvesting Suspension Cells:

    • Transfer the cell culture directly to a 15 mL conical tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Ensure a single-cell suspension is achieved by gentle pipetting.

  • Fixation:

    • Transfer the 1 mL cell suspension into a tube containing 4 mL of ice-cold 70% ethanol, adding it drop-by-drop while gently vortexing. This ensures rapid and uniform fixation.

    • Incubate the cells for at least 2 hours at -20°C. For convenience, cells can be stored in ethanol at -20°C for several weeks.[12][13]

Part 3: Cell Staining with Propidium Iodide

Causality Insight: Propidium Iodide also binds to double-stranded RNA.[7] Therefore, treatment with RNase A is essential to eliminate any RNA-derived signal, ensuring that the measured fluorescence is exclusively from DNA.[7][9] The detergent Triton X-100 is often included to further permeabilize the nuclear membrane.

  • Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Carefully decant the ethanol.

  • Washing: Resuspend the cell pellet in 5 mL of PBS to wash out the ethanol. Centrifuge again at 500 x g for 5 minutes and discard the supernatant.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate the tubes at room temperature for 15-30 minutes, protected from light.[12]

Flow Cytometry Acquisition and Analysis

Acquisition
  • Instrument Setup: Use a flow cytometer equipped with a blue laser (488 nm) for PI excitation. Collect the emission signal in the appropriate channel (typically around 617 nm, e.g., PE-Texas Red or PerCP-Cy5.5).

  • Linear Scaling: Set the fluorescence parameter for DNA content to a linear scale. This is critical because the fluorescence intensity of G2/M cells is exactly double that of G0/G1 cells, a relationship that is distorted on a logarithmic scale.[8]

  • Voltage Adjustment: Adjust the detector voltage so that the G0/G1 peak from a control sample is positioned appropriately on the histogram (e.g., around channel 200 on a 1024-channel scale).

  • Data Collection: Acquire at least 10,000-20,000 single-cell events per sample. Run samples at a low to medium flow rate to ensure high-quality data with a low coefficient of variation (CV).[14]

Data Analysis and Gating Strategy

Trustworthiness Insight: A robust gating strategy is the foundation of reliable flow cytometry data. The primary goal is to exclude debris and cell aggregates (doublets) that can confound the analysis.

  • Debris Exclusion: Create a Forward Scatter (FSC-A) vs. Side Scatter (SSC-A) plot. Gate on the main cell population to exclude debris (low FSC/SSC).[15]

  • Doublet Discrimination: This is the most critical step for accurate cell cycle analysis. Create a plot of the fluorescence pulse area (e.g., PE-Texas Red-A) versus the pulse width (PE-Texas Red-W). Single cells will have a consistent width for a given area, while doublets (two G1 cells stuck together) will have a similar area to a single G2 cell but a much wider pulse. Gate tightly around the single-cell population.[16][17]

  • Histogram Generation: Generate a histogram of the DNA content (fluorescence area) for the gated single-cell population.

  • Cell Cycle Modeling: Use the analysis software's cell cycle modeling algorithm (e.g., Dean-Jett-Fox, Watson) to deconvolve the histogram data. This will calculate the percentage of cells in the G0/G1, S, and G2/M phases and provide the CV of the G0/G1 peak, which is a key indicator of data quality (a CV <5% is considered good).

ParameterRecommended Setting/ActionRationale
Data Scaling Linear for DNA content channelReflects the 2x relationship between G1 and G2/M DNA content.[8]
Primary Gate FSC-A vs. SSC-AExclude acellular debris from the analysis.[15]
Doublet Discrimination Fluorescence Pulse Area vs. Pulse WidthIsolate single cells for analysis, preventing G1 doublets from being misidentified as G2/M cells.
Event Count Minimum 10,000 events in the final gateEnsures statistically significant results.
Quality Control Monitor CV of the G0/G1 peakA low CV (<5%) indicates consistent staining and instrument performance.

Interpreting Results and Troubleshooting

Upon analysis, you will obtain the percentage of cells in each phase of the cell cycle for each condition. A successful experiment will show a dose- and/or time-dependent increase in the percentage of cells in the G2/M phase, with a concurrent decrease in the G0/G1 population in samples treated with 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, consistent with its reported mechanism.[1]

IssuePotential CauseSolution
High CV of G0/G1 Peak Inconsistent staining, high flow rate, cell clumpsEnsure dropwise fixation, run samples at a lower flow rate, filter samples if necessary.
Excessive Debris High cell death, harsh trypsinizationHarvest cells gently, consider using a viability dye pre-fixation for more complex analyses.
No G2/M Arrest Observed Compound inactive, incorrect dose/time, cell line resistantVerify compound activity, perform a broader dose-response and time-course, try a different cell line.
Broad, undefined peaks Incomplete RNase digestion, poor fixationEnsure RNase A is active and incubation is sufficient. Optimize fixation time and ethanol concentration.

Conclusion

This application note provides a validated and detailed protocol for assessing the impact of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride on cell cycle progression using flow cytometry. By carefully controlling experimental variables and employing a rigorous data analysis strategy, researchers can generate high-quality, reproducible data to characterize the cytostatic effects of this and other novel compounds. This methodology is a cornerstone of pre-clinical drug development and fundamental cancer research, providing critical insights into the mechanisms of action of potential therapeutics.

References

  • Riccardi, C., & Nicoletti, I. (2006). Cell cycle analysis by flow cytometry: principles and applications. PubMed.
  • Beckman Coulter. (n.d.). Cell Cycle Flow Cytometry Assay Principle.
  • JoVE. (2023). Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry.
  • Wikipedia. (n.d.). Cell cycle analysis.
  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide.
  • Bio-Rad Antibodies. (n.d.). Permeabilization & Fixation - Flow Cytometry Guide.
  • Bitesize Bio. (2025). Gateway to the Cellular Kingdom: Cell Fixation and Permeabilization Techniques.
  • National Institutes of Health (NIH). (2024). Overcoming fixation and permeabilization challenges in flow cytometry by optical barcoding and multi-pass acquisition.
  • Cell Signaling Technology. (2019). Flow Cytometry: Tips for Fixation & Permeabilization | CST Tech Tips.
  • National Institutes of Health (NIH). (n.d.). Assaying cell cycle status using flow cytometry.
  • Bio-Rad Antibodies. (n.d.). Gating Strategies for Effective Flow Cytometry Data Analysis.
  • University of Colorado Anschutz Medical Campus. (n.d.). Compensation in Flow Cytometry.
  • KCAS Bio. (2022). Flow Cytometry Gating Strategy: Best Practices.
  • Unauthored. (n.d.). DNA staining for cell cycle.
  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content.
  • National Center for Biotechnology Information. (n.d.). N-(2-(benzo[d][2][5]dioxol-5-yl)-2-(dimethylamino)ethyl)-2-methoxybenzamide hydrochloride.

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Application Notes & Protocols: Elucidating the Cellular Dynamics of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride using Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating novel small molecule therapeutics.

Introduction: Unveiling the Mechanism of a Promising Bioactive Compound

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride (CAS 94158-14-2) is a synthetic small molecule that has garnered interest for its potential biological activities.[1][2] Pre-clinical studies have highlighted its capacity to induce apoptosis and cell cycle arrest in various cancer cell lines, suggesting a potent anti-proliferative role.[1] The presence of the 1,3-benzodioxole moiety is common in pharmacologically active compounds, and the ethanolamine side chain is a classic feature of ligands that interact with G-protein coupled receptors (GPCRs), particularly adrenergic receptors.[1][3]

Despite these findings, the precise cellular mechanism of action (MoA) remains largely uncharacterized. Directly observing the real-time effects of this compound on intracellular signaling pathways is critical to understanding its therapeutic potential and off-target effects. Live-cell imaging provides an unparalleled window into these dynamic processes, allowing for the quantification of signaling events with high spatiotemporal resolution.[4]

This guide provides a comprehensive framework and detailed protocols for using live-cell imaging techniques, specifically with genetically encoded biosensors, to investigate the impact of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride on key second messenger signaling pathways. By visualizing downstream cellular responses, researchers can effectively dissect the compound's MoA and validate its on-target engagement.[5][6]

Scientific Rationale & Hypothesized Mechanism of Action

Expertise & Experience: The structural architecture of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is suggestive of an interaction with the GPCR family. The ethanolamine pharmacophore is a well-established motif for binding to adrenergic receptors. Therefore, a plausible hypothesis is that this compound acts as a modulator (agonist or antagonist) of an adrenergic or related GPCR. Activation or inhibition of these receptors typically triggers a cascade of intracellular events mediated by second messengers like cyclic AMP (cAMP) and calcium ions (Ca²⁺).[7][8]

For instance, stimulation of β-adrenergic receptors leads to the activation of Gαs, which in turn stimulates adenylyl cyclase to produce cAMP. Conversely, activation of α1-adrenergic receptors couples to Gαq, activating phospholipase C and leading to an increase in intracellular Ca²⁺.[9] Monitoring these second messengers provides a direct readout of the compound's activity at the cellular level.

The following diagram illustrates the hypothesized signaling cascade.

Hypothesized_MoA cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR Adrenergic-like GPCR G_Protein Gαs / Gαq GPCR->G_Protein Activates Compound 2-(Benzo[d]dioxol-5-ylamino) ethanol hydrochloride Compound->GPCR Binds To AC Adenylyl Cyclase G_Protein->AC Stimulates (Gαs) PLC Phospholipase C (PLC) G_Protein->PLC Stimulates (Gαq) cAMP cAMP (Second Messenger) AC->cAMP Produces Ca2 Ca²⁺ (Second Messenger) PLC->Ca2 Mobilizes Downstream Downstream Effectors (PKA, PKC, etc.) cAMP->Downstream Ca2->Downstream Apoptosis Apoptosis / Cell Cycle Arrest Downstream->Apoptosis Leads To

Caption: Hypothesized signaling pathway for the compound.

Principle of the Live-Cell Imaging Assay

To test our hypothesis, we will employ genetically encoded fluorescent biosensors. These are engineered proteins that report on the concentration of specific molecules, like cAMP or Ca²⁺, through changes in their fluorescence properties.[7][8] This approach avoids the need to chemically modify the test compound, which could alter its biological activity.[10]

  • For cAMP Monitoring: We will use a FRET (Förster Resonance Energy Transfer)-based biosensor, such as CFP-Epac-YFP. In the absence of cAMP, the sensor is in a "closed" state, bringing CFP (donor) and YFP (acceptor) close together, resulting in high FRET. When the compound elevates cAMP levels, cAMP binds to the Epac domain, causing a conformational change that separates CFP and YFP, leading to a decrease in FRET.[7]

  • For Ca²⁺ Monitoring: We will use a single-fluorophore biosensor, such as R-GECO1. This protein exhibits a dramatic increase in red fluorescence intensity upon binding to Ca²⁺ ions.[7]

By transfecting cells with plasmids encoding these biosensors, we can create a cellular system that directly reports on the functional consequences of receptor engagement by our test compound.[11]

Materials and Reagents

Item Description Recommended Source
Cell Line HEK293T or HeLa cells. Chosen for high transfection efficiency and robust signaling.ATCC
Culture Medium DMEM, high glucose, supplemented with 10% FBS and 1% Pen-Strep.Thermo Fisher Scientific
Biosensor Plasmids - pGP-CMV-cADDis (cAMP, Green Up) - R-GECO1 (Ca²⁺, Red Up)Addgene, Agilent
Transfection Reagent Lipofectamine 3000 or similar high-efficiency reagent.Invitrogen
Test Compound 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride.[2]Sigma-Aldrich, Manchester Organics[12]
Control Compounds - Isoproterenol (β-adrenergic agonist) - Phenylephrine (α1-adrenergic agonist) - Forskolin (Adenylyl cyclase activator)Tocris, Sigma-Aldrich
Imaging Medium Opti-MEM or phenol red-free DMEM. Reduces background fluorescence.Gibco
Imaging Dishes 35 mm glass-bottom dishes (e.g., MatTek). Essential for high-resolution microscopy.MatTek Corporation

Detailed Experimental Protocols

Protocol 1: Cell Culture and Biosensor Transfection

Trustworthiness: This protocol is designed to achieve high transfection efficiency and cell viability, which is critical for obtaining reliable and reproducible imaging data. Healthy, sub-confluent cells are essential for proper signaling responses.

  • Cell Seeding: 24 hours prior to transfection, seed HEK293T or HeLa cells onto 35 mm glass-bottom dishes at a density that will result in 70-80% confluency at the time of imaging.

  • Transfection Complex Preparation:

    • For each dish, dilute 1.5-2.0 µg of the biosensor plasmid DNA (e.g., R-GECO1) into 125 µL of Opti-MEM.

    • In a separate tube, dilute 4-6 µL of Lipofectamine 3000 reagent into 125 µL of Opti-MEM.

    • Combine the diluted DNA and Lipofectamine solutions, mix gently, and incubate for 15 minutes at room temperature to allow complexes to form.

  • Transfection: Add the DNA-lipid complex mixture dropwise to the cells. Swirl the dish gently to ensure even distribution.

  • Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂ to allow for biosensor expression. Expression can be confirmed via fluorescence microscopy prior to the main experiment.

Protocol 2: Live-Cell Imaging of Second Messenger Dynamics

Expertise & Experience: This workflow is optimized to capture the rapid kinetics of second messenger signaling. Establishing a stable baseline is crucial for accurate quantification. The use of positive controls (Isoproterenol, Forskolin) validates that the cellular machinery is responsive, ensuring that a lack of signal from the test compound is a true negative result, not an experimental failure.

Caption: Step-by-step live-cell imaging workflow.

  • Preparation: One hour before imaging, carefully wash the transfected cells twice with pre-warmed imaging medium (e.g., Opti-MEM) to remove residual culture medium and serum. Add 2 mL of fresh imaging medium to the dish.

  • Microscope Setup: Place the dish on the microscope stage within an environmental chamber pre-heated to 37°C with a 5% CO₂ supply. Allow the dish to equilibrate for at least 15 minutes.

  • Image Acquisition Setup:

    • Use a widefield or confocal microscope equipped for live-cell imaging.[13]

    • For the R-GECO1 Ca²⁺ sensor, use excitation ~561 nm and emission ~580-630 nm.

    • For the cAMP FRET sensor, use excitation ~430 nm and collect emission in two channels: CFP (~460-500 nm) and YFP/FRET (~520-550 nm).

    • Minimize phototoxicity by using the lowest possible laser power and exposure times that provide a good signal-to-noise ratio.[14] Set the acquisition interval to 5-10 seconds.

  • Baseline Recording: Begin image acquisition and record a stable baseline fluorescence for 2-5 minutes.

  • Compound Addition: Carefully add the desired concentration of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride or a control compound to the dish. For a 10X stock, add 200 µL to the 2 mL of medium.

  • Response Recording: Continue acquiring images for an additional 10-30 minutes to capture the full dynamic range of the cellular response.

  • Positive Control: In a separate experiment or after the test compound response has returned to baseline (if applicable), add a positive control (e.g., 10 µM Isoproterenol for cAMP, 100 µM Phenylephrine for Ca²⁺) to confirm cell health and biosensor functionality.

Data Analysis and Interpretation

  • Define Regions of Interest (ROIs): Using imaging software (e.g., ImageJ/Fiji), draw ROIs around individual cells.

  • Quantify Fluorescence: For each ROI, measure the mean fluorescence intensity for every time point. For FRET sensors, calculate the ratio of YFP to CFP intensity.

  • Normalize Data (ΔF/F₀): Normalize the intensity data to the baseline to account for variations in biosensor expression. Calculate ΔF/F₀ = (F - F₀) / F₀, where F is the intensity at a given time point and F₀ is the average baseline intensity before compound addition.

  • Plot and Interpret: Plot the average ΔF/F₀ over time. An increase in R-GECO1 fluorescence indicates a Ca²⁺ spike. A decrease in the YFP/CFP ratio for the FRET sensor indicates a rise in cAMP. By testing a range of concentrations, a dose-response curve can be generated to determine the compound's potency (EC₅₀).[15]

Parameter Suggested Range Rationale
Compound Concentration 10 nM - 100 µMCovers a broad range to identify the EC₅₀/IC₅₀. Anticancer activity is reported <5 µM.[1]
Baseline Acquisition 2-5 minutesEnsures a stable baseline is established for accurate ΔF/F₀ calculation.
Post-Stimulation Acquisition 10-30 minutesCaptures both transient peaks (common for Ca²⁺) and sustained responses (common for cAMP).
Acquisition Interval 5-10 secondsSufficient temporal resolution to resolve the kinetics of most second messenger signals.

References

  • Agilent. (n.d.). Live Cell Imaging of GPCR-Dependent Second-Messenger Systems. Agilent Technologies.
  • Tanimura, M., Takeda, N., et al. (2022). Quantitative live-cell imaging of GPCR downstream signaling dynamics. Biochemical Journal, 479(8), 883–900.
  • Mehta, S., & Zhang, J. (2011). Live-cell imaging of cell signaling using genetically encoded fluorescent reporters. Journal of Cellular and Molecular Medicine, 15(10), 2207-2217.
  • Allen, M. D., et al. (2018). Live Cell Imaging and Optogenetics-Based Assays for GPCR Activity. Methods in Molecular Biology, 1705, 15-28.
  • Inagaki, S., et al. (2022). Quantitative live-cell imaging of GPCR downstream signaling dynamics. Semantic Scholar.
  • ScienceDaily. (2014). Imaging dynamics of small biomolecules inside live cells. ScienceDaily.
  • Atlas, D., & Levitzki, A. (1978). Probing of β-adrenergic receptors by novel fluorescent β-adrenergic blockers. Proceedings of the National Academy of Sciences, 75(11), 5290-5294.
  • Photonics Spectra. (2014). New Technique Visualizes Live Cells. Photonics.com.
  • Wang, Y., et al. (2021). Photoinduced Electron Transfer-Based Fluorescent Agonists for α1-Adrenergic Receptors Imaging. ACS Sensors, 6(5), 2011–2018.
  • Lee, H. L. D., et al. (2014). Small-Molecule Labeling of Live Cell Surfaces for Three-Dimensional Super-Resolution Microscopy. Journal of the American Chemical Society, 136(41), 14610–14616.
  • Biocompare. (2021). Expanding Live-Cell Imaging Applications in Drug Discovery. Biocompare.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8016, 2-(Methylamino)ethanol. PubChem.
  • ACS Publications. (2024). Mapping of β3-Adrenergic Receptor in Living Cells with a Ligand-Guided Fluorescent Probe. Analytical Chemistry.
  • Bitesize Bio. (2025). Live-Cell Imaging: Choosing the Right Technique. Bitesize Bio.
  • Pang, K., et al. (2022). A protocol to visualize on-target specific drug binding in mammalian tissue with cellular resolution using tissue clearing and click chemistry. STAR Protocols, 3(4), 101787.
  • UNT Health Science Center. (n.d.). Measurement of drug-target engagement in live cells by two-photon fluorescence anisotropy imaging. UNT Health Science Center.
  • Lyles, R. D. Z., et al. (2023). Automation, live-cell imaging, and endpoint cell viability for 96-well plate drug screens. protocols.io.
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Application Note and Protocol: Assessing the Cytotoxicity of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride using the MTS Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Compound and a Robust Assay

In the landscape of oncological research, the identification of novel cytotoxic agents is a critical endeavor. 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride has emerged as a compound of interest, demonstrating significant potential in anticancer research.[1] This molecule, belonging to the benzodioxole family, has been shown to induce apoptosis in various cancer cell lines, including HeLa and A549, by promoting cell cycle arrest.[1] The mechanism of action is linked to the activation of caspase-3, a key effector in the apoptotic cascade.[1]

To quantitatively assess the cytotoxic potential of such compounds, a reliable and high-throughput method is essential. The MTS assay is a robust, colorimetric method for determining the number of viable cells in proliferation or cytotoxicity studies.[2][3][4][5] The principle of the assay is centered on the reduction of a tetrazolium salt, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), by metabolically active cells.[6][7] Mitochondrial dehydrogenases in viable cells convert the MTS reagent into a soluble formazan product, the quantity of which is directly proportional to the number of living cells.[5][7][8] This allows for a quantitative measurement of cytotoxicity by correlating the decrease in formazan production with the concentration of the test compound.

This application note provides a detailed protocol for evaluating the cytotoxicity of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride using the MTS assay. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive guide to performing this analysis.

Principle of the MTS Assay: A Visual Workflow

The MTS assay is a straightforward method that relies on a key cellular process: mitochondrial respiration. In viable, metabolically active cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTS) to a purple formazan product.[6] The amount of this colored product is directly proportional to the number of living cells, and can be quantified by measuring the absorbance at 490-500 nm.[6]

MTS_Workflow Figure 1: MTS Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture and harvest a suitable cancer cell line (e.g., A549, HeLa). Cell_Seeding 2. Seed cells into a 96-well plate at an optimized density. Cell_Culture->Cell_Seeding Compound_Addition 3. Treat cells with serial dilutions of 2-(Benzo[d]dioxol-5- ylamino)ethanol hydrochloride. Incubation 4. Incubate for a defined period (e.g., 24, 48, or 72 hours). Compound_Addition->Incubation MTS_Addition 5. Add MTS reagent to each well. MTS_Incubation 6. Incubate for 1-4 hours to allow for formazan production. MTS_Addition->MTS_Incubation Absorbance_Reading 7. Measure absorbance at 490 nm using a microplate reader. Data_Interpretation 8. Calculate cell viability and determine the IC50 value. Absorbance_Reading->Data_Interpretation

Caption: A flowchart illustrating the key steps of the MTS assay for cytotoxicity assessment.

Experimental Protocol: A Step-by-Step Guide

This protocol is a guideline and may require optimization for specific cell lines and laboratory conditions.

Materials and Reagents
  • 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride (CAS: 94158-14-2)

  • Selected cancer cell line (e.g., A549 or HeLa, based on known activity)[1]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)[2][4][9]

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well clear-bottom tissue culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure
  • Cell Seeding: a. Culture the chosen cancer cell line in a T-75 flask until it reaches approximately 80-90% confluency. b. Harvest the cells using standard trypsinization procedures. c. Resuspend the cells in complete culture medium and perform a cell count using a hemocytometer or an automated cell counter. d. Dilute the cell suspension to the desired seeding density. A typical starting point is 5,000 to 10,000 cells per well in a final volume of 100 µL. Optimization of cell number is crucial for robust results.[10] e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Incubate the plate for 24 hours to allow the cells to attach and resume logarithmic growth.

  • Compound Treatment: a. Prepare a stock solution of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride in an appropriate solvent (e.g., DMSO or sterile water). The final solvent concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity. b. Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. A broad range (e.g., 0.1 µM to 100 µM) is recommended for initial screening. c. After the 24-hour incubation period, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound. d. Include appropriate controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound.
    • Untreated Control: Cells in complete culture medium only.
    • Blank: Wells containing medium only (no cells) for background absorbance subtraction. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
  • MTS Assay: a. Following the treatment period, add 20 µL of the MTS reagent directly to each well, including the control wells.[6][11] b. Incubate the plate for 1 to 4 hours at 37°C in a humidified, 5% CO2 atmosphere.[4][6][11] The optimal incubation time will depend on the metabolic activity of the cell line and should be determined empirically. c. After incubation, gently mix the contents of each well.

  • Data Acquisition: a. Measure the absorbance of each well at 490 nm using a microplate reader.[4][6]

Data Analysis and Interpretation

The primary output of the MTS assay is absorbance, which is then used to calculate the percentage of cell viability.

Calculations
  • Corrected Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Corrected Absorbance = Absorbance of Sample - Average Absorbance of Blank

  • Percentage of Cell Viability: Normalize the corrected absorbance values to the vehicle control to determine the percentage of viable cells.

    • % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100

Dose-Response Curve and IC50 Determination

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. This curve is typically sigmoidal. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from this curve using non-linear regression analysis.

Dose_Response Figure 2: Dose-Response Curve p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 xaxis Log [Compound Concentration] yaxis % Cell Viability ic50_x IC50 ic50_y 50% ic50_point ic50_point->ic50_x ic50_point->ic50_y

Caption: A representative dose-response curve illustrating the determination of the IC50 value.

Data Presentation
Concentration (µM)Average Absorbance (490 nm)Corrected Absorbance% Cell Viability
Vehicle Control ValueValue100%
0.1 ValueValueValue
1 ValueValueValue
10 ValueValueValue
100 ValueValueValue

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High background absorbance - Contamination of reagents or media. - Phenol red in the media can interfere.- Use sterile technique and fresh reagents. - Use phenol red-free media for the assay.
High variability between replicates - Uneven cell seeding. - Pipetting errors. - "Edge effect" in the 96-well plate.[12]- Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and consistent technique. - Avoid using the outer wells of the plate or fill them with sterile PBS.[12]
Low signal or poor dynamic range - Insufficient cell number. - Suboptimal MTS incubation time. - Cells are not in the logarithmic growth phase.- Optimize the initial cell seeding density. - Perform a time-course experiment to determine the optimal MTS incubation time (1-4 hours). - Ensure cells are healthy and actively proliferating before treatment.[10]
Unexpectedly high or low viability - Compound instability or precipitation. - Interaction of the compound with the MTS reagent.- Visually inspect the compound dilutions for precipitation. - Run a control with the compound and MTS reagent in cell-free media to check for direct chemical reduction of MTS.

Conclusion

The MTS assay provides a reliable and efficient method for assessing the cytotoxic effects of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride. By following this detailed protocol and considering the key experimental parameters, researchers can obtain accurate and reproducible data to further characterize the anticancer properties of this promising compound. Careful optimization of cell seeding density and compound exposure time will ensure the generation of high-quality data for determining the IC50 value and understanding the dose-dependent effects on cell viability.

References

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
  • MTS Tetrazolium Assay Protocol - Cre
  • MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview - ISCA. [Link]
  • CellTiter 96® Aqueous One Solution Cell Proliferation Assay (MTS) From Promega | Biocompare Product Review. [Link]
  • Cell proliferation assay with aqueous one solution - YouTube. [Link]
  • Cell Viability assay using MTS: Anyone have troubleshooting tips specific to Caco-2 cells?
  • Why my cells are dead after MTS assay?
  • Five Simple Steps For a Successful MTS Assay! - Bitesize Bio. [Link]
  • struggling with MTT assay : r/labr

Sources

Application Notes and Protocols: 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride as a Research Tool in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Benzodioxole Derivative in Oncology Research

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is a synthetic compound featuring the benzodioxole moiety, a structural motif present in numerous biologically active natural products.[1] This compound has emerged as a promising tool in oncology research due to its demonstrated ability to inhibit the proliferation of various cancer cell lines, including HeLa and A549, with IC50 values often observed to be below 5 μM.[1] Its primary mechanism of action involves the induction of apoptosis and cell cycle arrest, making it a valuable agent for investigating fundamental cancer biology and for the initial stages of anticancer drug discovery.[1] This guide provides an in-depth overview of its mechanism of action, detailed protocols for its application in key cell-based assays, and guidance on data interpretation and troubleshooting.

Physicochemical Properties and Handling

A thorough understanding of the compound's physical and chemical properties is paramount for its effective and reproducible use in experimental settings.

PropertyValueSource
Molecular Formula C₉H₁₂ClNO₃Benchchem[2]
Molecular Weight 217.65 g/mol Benchchem[2]
Appearance Light-yellow to yellow powder or crystalsSigma-Aldrich
Solubility Soluble in waterCymitQuimica
Storage Store at refrigerator temperaturesSigma-Aldrich

Note on Solubility and Stability: As a hydrochloride salt, 2-(Benzo[d]dioxol-5-ylamino)ethanol is generally water-soluble. However, its solubility in biological buffers may vary. It is recommended to prepare fresh stock solutions in a suitable solvent like DMSO and dilute them to the final working concentration in the cell culture medium immediately before use. The stability of the compound in aqueous solutions over extended periods should be empirically determined for long-term experiments.

Proposed Mechanism of Action: A Multi-faceted Approach to Cancer Cell Inhibition

While the precise molecular targets of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride are still under active investigation, current evidence suggests a multi-pronged mechanism of action centered on the induction of apoptosis and cell cycle disruption. The benzodioxole scaffold is known to be a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities.[1]

Studies on structurally related benzodioxole compounds, such as safrole and its derivatives, have shown that they can induce apoptosis via the intrinsic mitochondrial pathway.[3] This is characterized by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, culminating in programmed cell death.[3]

Furthermore, some benzodioxole derivatives have been found to inhibit the thioredoxin (Trx) system.[4][5] The Trx system is a key antioxidant system in cells, and its inhibition leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis.[4][5] It is plausible that 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride may share this mechanism.

Additionally, other complex benzodioxole-containing molecules have been identified as inhibitors of key signaling kinases in cancer, such as c-Src and Abl kinases.[6] While it is yet to be confirmed for this specific compound, it represents a potential avenue of investigation.

Proposed_Mechanism_of_Action cluster_0 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride cluster_1 Cellular Effects cluster_2 Downstream Events Compound Compound Bax Bax (Pro-apoptotic) Up-regulation Compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) Down-regulation Compound->Bcl2 ROS Increased ROS (Oxidative Stress) Compound->ROS CellCycle Cell Cycle Arrest (S and G2/M phases) Compound->CellCycle Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito ROS->Mito Apoptosis Apoptosis CellCycle->Apoptosis Caspase Caspase Activation Mito->Caspase Caspase->Apoptosis

Caption: Proposed mechanism of action for 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride.

Experimental Protocols: A Step-by-Step Guide for In Vitro Evaluation

The following protocols provide a framework for assessing the anticancer effects of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride. These are general guidelines and should be optimized for your specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of the compound on cancer cells and to calculate the IC50 value.

Cell_Viability_Workflow Start Start Step1 Seed cells in a 96-well plate Start->Step1 Step2 Incubate for 24h for cell attachment Step1->Step2 Step3 Treat cells with varying concentrations of the compound Step2->Step3 Step4 Incubate for 24-72h Step3->Step4 Step5 Add MTT reagent Step4->Step5 Step6 Incubate for 2-4h Step5->Step6 Step7 Add solubilization solution (e.g., DMSO) Step6->Step7 Step8 Measure absorbance at 570 nm Step7->Step8 End Analyze Data (Calculate IC50) Step8->End

Caption: Workflow for the MTT-based cell viability assay.

Materials:

  • Cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well plates

  • 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the compound in complete medium. A suggested starting range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the number of apoptotic and necrotic cells following treatment with the compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of the compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • 6-well plates

  • 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at relevant concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blotting for Apoptosis-Related Proteins

This protocol is used to assess the changes in the expression levels of key apoptosis-regulating proteins like Bax and Bcl-2.

Western_Blot_Workflow Start Start Step1 Cell Lysis and Protein Quantification Start->Step1 Step2 SDS-PAGE Step1->Step2 Step3 Protein Transfer to Membrane Step2->Step3 Step4 Blocking Step3->Step4 Step5 Primary Antibody Incubation (e.g., anti-Bax, anti-Bcl-2, anti-Actin) Step4->Step5 Step6 Secondary Antibody Incubation Step5->Step6 Step7 Detection Step6->Step7 End Analysis Step7->End

Caption: General workflow for Western blotting analysis.

Materials:

  • Treated and untreated cell lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., rabbit anti-Bax, mouse anti-Bcl-2, mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in Bax and Bcl-2 expression.

Data Interpretation and Troubleshooting

Assay Expected Outcome with Active Compound Potential Troubleshooting
Cell Viability Dose-dependent decrease in cell viability, allowing for IC50 calculation.No effect: Check compound solubility and stability. Increase incubation time or concentration range. High variability: Ensure consistent cell seeding and pipetting.
Apoptosis Increase in the percentage of Annexin V-positive cells (early and late apoptosis).Low apoptosis: Ensure the compound concentration is appropriate (around IC50). Check for necrosis (high PI staining).
Cell Cycle Accumulation of cells in the S and/or G2/M phases, with a corresponding decrease in the G0/G1 population.No change in cell cycle: The compound may induce apoptosis without significant cell cycle arrest, or the timing of analysis may need optimization.
Western Blot Increased expression of Bax and decreased expression of Bcl-2.No change in protein levels: Confirm antibody specificity and optimize blotting conditions. The mechanism may not involve these specific proteins.

Conclusion and Future Directions

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride represents a valuable chemical tool for probing the mechanisms of cancer cell death and proliferation. The protocols outlined in this guide provide a solid foundation for researchers to explore its anticancer potential. Future investigations should focus on elucidating its precise molecular targets, potentially through kinase profiling or affinity chromatography, to fully unravel its mechanism of action. Such studies will be instrumental in determining its potential for further development as a therapeutic agent.

References

  • Li, W., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 23(13), 6930. [Link]
  • Lu, J., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 23(13), 6930. [Link]
  • Wang, X., et al. (2024). Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity. Bioorganic & Medicinal Chemistry Letters, 116, 129890. [Link]
  • Chen, S.-F., et al. (2012). Safrole induces cell death in human tongue squamous cancer SCC-4 cells through mitochondria-dependent caspase activation cascade apoptotic signaling pathways. Journal of Biochemical and Molecular Toxicology, 26(2), 76-83. [Link]
  • Madrid, A., et al. (2011). New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells. Molecules, 16(6), 4632-4641. [Link]
  • Micale, N., et al. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco, 57(10), 853-859. [Link]
  • Hawash, M., et al. (2021). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. Journal of Drug Delivery Science and Technology, 63, 102517. [Link]
  • PubChem. 2-(1,3-Benzodioxol-5-ylamino)ethanol. [Link]
  • Frontiers. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]
  • PubChem. 2-[4-(Benzo[1][2]dioxol-5-ylamino)-6-chloro-[1][2][7]triazin-2-ylamino]-ethanol. [Link]
  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488. [Link]
  • PubChem. 2-Amino-1-benzo[1][2]dioxol-5-yl-ethanol. [Link]
  • ResearchGate. Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. [Link]

Sources

Application Note: High-Throughput Screening Protocol for 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Targeted Approach to Identifying Modulators of Cellular Signaling Pathways

For: Researchers, scientists, and drug development professionals.

Introduction

High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel bioactive compounds.[1][2] This application note provides a detailed protocol for the use of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride in a high-throughput screening campaign. While this specific molecule is not extensively characterized in the public domain, its core structure, the 1,3-benzodioxole moiety, is a recognized pharmacophore present in numerous biologically active compounds with diverse therapeutic applications, including anticancer and neuroprotective effects.[3][4][5]

Recent research has highlighted the potential for compounds containing the benzodioxole ring to modulate various cellular processes.[4][6] For the purposes of this guide, we will hypothesize a screening campaign to identify modulators of a critical cellular signaling pathway, such as a kinase cascade implicated in cancer cell proliferation. This scenario will serve as a practical framework for outlining the principles of assay development, execution, and data analysis for a novel compound of interest. The methodologies described herein are broadly applicable to both biochemical and cell-based HTS assays.[7][8]

Assay Principle: A Cell-Based Reporter Gene Assay

To investigate the biological activity of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, we will employ a cell-based reporter gene assay. This type of assay is a powerful tool in HTS, offering insights into the compound's effects within a biologically relevant cellular context.[9][10]

The principle of this hypothetical assay is as follows: A human cancer cell line (e.g., HeLa or HEK293) is genetically engineered to express a reporter gene (e.g., Luciferase or Green Fluorescent Protein) under the control of a promoter that is regulated by the signaling pathway of interest. If 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride modulates this pathway, it will lead to a measurable change in the expression of the reporter gene, which can be detected as a change in luminescence or fluorescence.

Materials and Reagents

Category Item Supplier
Compound 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochlorideVarious
Control Compounds (e.g., known inhibitor and activator of the pathway)Various
Cell Line Stably transfected reporter cell lineATCC, or custom generated
Reagents Dulbecco's Modified Eagle Medium (DMEM)Thermo Fisher Scientific
Fetal Bovine Serum (FBS)Thermo Fisher Scientific
Penicillin-StreptomycinThermo Fisher Scientific
Trypsin-EDTAThermo Fisher Scientific
Phosphate-Buffered Saline (PBS)Thermo Fisher Scientific
Reporter Gene Assay System (e.g., ONE-Glo™ Luciferase Assay System)Promega
Dimethyl Sulfoxide (DMSO), cell culture gradeSigma-Aldrich
Equipment & Consumables 384-well clear bottom, white-walled assay platesCorning
Multichannel pipettes and automated liquid handlersVarious
Plate reader with luminescence detection capabilitiesVarious
CO2 incubatorVarious
Biosafety cabinetVarious

Detailed Protocols

PART A: Assay Development and Optimization

The successful execution of an HTS campaign relies on a robust and reproducible assay.[11][12] The following steps are crucial for optimizing the cell-based reporter assay.

Step 1: Cell Seeding Density Optimization

  • Prepare a serial dilution of the reporter cell line in complete growth medium.

  • Seed the cells into a 384-well plate at densities ranging from 1,000 to 20,000 cells per well.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Add the reporter assay reagent to all wells and measure the signal on a plate reader.

  • Determine the optimal cell density that yields a robust signal with low well-to-well variability.

Step 2: DMSO Tolerance

  • Seed the reporter cells at the optimized density in a 384-well plate and incubate for 24 hours.

  • Prepare a serial dilution of DMSO in cell culture medium, with final concentrations ranging from 0.1% to 2%.

  • Add the DMSO dilutions to the cells and incubate for the desired compound treatment time (e.g., 24 hours).

  • Measure the reporter gene signal.

  • Determine the highest concentration of DMSO that does not significantly affect cell viability or the reporter signal.

Step 3: Z'-Factor Determination

The Z'-factor is a statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[1]

  • Prepare a 384-well plate with the optimized cell density.

  • In half of the wells, add a known activator of the signaling pathway (positive control).

  • In the other half of the wells, add vehicle (DMSO) only (negative control).

  • Incubate for the optimized time and measure the reporter signal.

  • Calculate the Z'-factor using the following formula: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

PART B: High-Throughput Screening Workflow

Once the assay is optimized, the primary screen can be performed.

Step 1: Compound Plating

  • Prepare a stock solution of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride in DMSO.

  • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the compound stock solution into the wells of a 384-well assay plate to achieve the desired final screening concentration (typically 1-10 µM).

  • Include wells with positive and negative controls on each plate.

Step 2: Cell Seeding and Incubation

  • Dispense the optimized number of reporter cells into each well of the compound-containing plate.

  • Incubate the plates for the predetermined time (e.g., 24 hours) at 37°C and 5% CO2.

Step 3: Signal Detection

  • Equilibrate the plates to room temperature.

  • Add the reporter gene assay reagent to all wells.

  • Incubate as per the manufacturer's instructions.

  • Read the luminescence signal on a plate reader.

PART C: Data Analysis and Hit Confirmation

The analysis of HTS data is a multi-step process to identify and validate "hits".[13][14][15]

Step 1: Primary Data Analysis

  • Normalize the raw data from each plate to the plate-specific controls. A common method is to calculate the percent inhibition or activation relative to the controls.

  • Calculate the Z-score for each compound to identify statistically significant hits. The Z-score measures how many standard deviations a compound's activity is from the mean of the negative controls. A common hit threshold is a Z-score of >3 or <-3.

Step 2: Hit Confirmation

  • Re-test the primary hits in the same assay to confirm their activity and rule out false positives.

  • Perform a dose-response analysis by testing the confirmed hits at multiple concentrations to determine their potency (e.g., EC50 or IC50).

Step 3: Secondary and Orthogonal Assays

  • Test the confirmed hits in a different, "orthogonal" assay to ensure the observed activity is not an artifact of the primary assay format.[16] This could be a biochemical assay using the purified target protein or a different cell-based assay measuring a downstream functional endpoint.

  • Conduct counter-screens to identify compounds that interfere with the assay technology (e.g., luciferase inhibitors).

Data Presentation and Interpretation

The results of the HTS campaign can be summarized in tables for easy interpretation.

Table 1: HTS Assay Performance Metrics

ParameterValueAcceptance Criteria
Z'-Factor0.75> 0.5
Signal-to-Background15> 5
CV of Controls< 10%< 20%

Table 2: Sample Hit Confirmation Data

Compound IDPrimary Screen Activity (% Inhibition)Confirmed Activity (% Inhibition)IC50 (µM)
BD-00165682.5
BD-00255585.1
BD-003 (False Positive)525> 50

Visualization of Workflows and Pathways

High-Throughput Screening Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis & Confirmation Compound_Plating Compound Plating Cell_Seeding Cell Seeding Compound_Plating->Cell_Seeding Incubation Incubation Cell_Seeding->Incubation Signal_Detection Signal Detection Incubation->Signal_Detection Primary_Analysis Primary Data Analysis Signal_Detection->Primary_Analysis Hit_Confirmation Hit Confirmation Primary_Analysis->Hit_Confirmation Secondary_Assays Secondary Assays Hit_Confirmation->Secondary_Assays

Caption: A generalized workflow for a high-throughput screening campaign.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF_inactive Inactive Transcription Factor Kinase2->TF_inactive TF_active Active Transcription Factor TF_inactive->TF_active Activation Reporter_Gene Reporter Gene TF_active->Reporter_Gene Transcription Reporter_Protein Reporter Protein (Signal) Reporter_Gene->Reporter_Protein Translation Ligand Ligand Ligand->Receptor Compound 2-(Benzo[d]dioxol-5-ylamino) ethanol hydrochloride Compound->Kinase2 Inhibition?

Caption: A hypothetical signaling pathway for HTS assay development.

References

  • Bertz, C., & Worek, F. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. [Link]
  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery.
  • Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?
  • Evotec. (n.d.). Biochemical Assay Services.
  • Sartorius. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services.
  • Frontiers in Plant Science. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • News-Medical. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds.
  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
  • ResearchGate. (2017). New developments and emerging trends in high-throughput screening methods for lead compound identification.
  • PubMed Central. (n.d.). Cell-Based Screening Using High-Throughput Flow Cytometry.
  • Technology Networks. (2023). Extracting Meaningful Data With High-Throughput Drug Discovery Approaches.
  • Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery.
  • PubMed Central. (n.d.). Analysis of High Throughput Screening Assays using Cluster Enrichment.
  • Cambridge MedChem Consulting. (2017). Analysis of HTS data.
  • Oxford Academic. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR.
  • BioPharm International. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening.
  • Technology Networks. (2025). The High-Throughput Screening Transformation in Modern Drug Development.
  • PubMed Central. (n.d.). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus.
  • PubMed Central. (n.d.). Quantitative high-throughput screening data analysis: challenges and recent advances.
  • ResearchGate. (n.d.). Chemical structure of natural product contained 1,3-benzodioxole rings.
  • European Commission. (2009). Opinion of the Scientific Committee on Consumer Safety on hydroxyethyl-3,4-methylenedioxyaniline HCl (A98).
  • PubChem. (n.d.). Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride.

Sources

Application Notes and Protocols for 2-(Benzo[d]dioxol-5-ylamino)ethanol Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide on the medicinal chemistry applications of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride. It is designed to offer in-depth, field-proven insights and detailed protocols to facilitate research and development involving this compound.

Introduction: A Versatile Scaffold in Drug Discovery

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, with the molecular formula C₉H₁₂ClNO₃, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features.[1] The molecule incorporates a benzodioxole moiety, a common pharmacophore found in numerous biologically active compounds, and an ethanolamine side chain. This structural arrangement bears a resemblance to known adrenergic receptor ligands, suggesting a potential for interaction with this class of G-protein coupled receptors (GPCRs). While it has been investigated for various biological activities, including anticancer properties, its potential as a modulator of adrenergic signaling pathways presents a compelling avenue for further research.[1] This guide will focus on the hypothesis of its adrenergic activity and provide detailed protocols for its synthesis, characterization, and evaluation as a potential adrenergic ligand.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is presented in the table below.

PropertyValueSource
CAS Number 94158-14-2,
Molecular Formula C₉H₁₂ClNO₃,
Molecular Weight 217.65 g/mol ,
Appearance Light-yellow to yellow powder or crystals
Purity ≥95%
Storage Refrigerator (2-8°C)

Handling and Safety: 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride should be handled in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. It is classified as a skin and respiratory sensitizer and may be harmful if swallowed.[2][3] Researchers should consult the Safety Data Sheet (SDS) for detailed safety information.

Synthesis and Characterization: A Practical Protocol

The synthesis of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride can be achieved through a nucleophilic substitution reaction between 5-aminobenzo[d]dioxole and 2-chloroethanol, followed by conversion to the hydrochloride salt.

Protocol 1: Synthesis of 2-(Benzo[d]dioxol-5-ylamino)ethanol Hydrochloride

Materials:

  • 5-Aminobenzo[d]dioxole

  • 2-Chloroethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl) in diethyl ether (2M solution)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-aminobenzo[d]dioxole (1 equivalent) in ethanol. Add sodium bicarbonate (2 equivalents) as a base.

  • Addition of Reagent: To the stirring solution, add 2-chloroethanol (1.2 equivalents) dropwise at room temperature.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous sodium sulfate, and filter.

  • Solvent Removal: Remove the diethyl ether by rotary evaporation to obtain the free base of 2-(benzo[d]dioxol-5-ylamino)ethanol as an oil or solid.

  • Salt Formation: Dissolve the crude product in a minimal amount of diethyl ether and cool in an ice bath. Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation: Collect the precipitated 2-(benzo[d]dioxol-5-ylamino)ethanol hydrochloride by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (DMSO-d₆): δ 6.82 (d, J = 1.7 Hz, 1H), 6.78–6.72 (m, 2H), 4.92 (s, 2H), 3.68 (t, J = 5.5 Hz, 2H), 3.15 (t, J = 5.5 Hz, 2H).

  • Mass Spectrometry (ESI+): Calculated for C₉H₁₁NO₃ [M+H]⁺: 182.08, Found: 182.08.

  • Purity (HPLC): Purity should be assessed by high-performance liquid chromatography (HPLC). A reverse-phase C18 column can be used with a mobile phase of acetonitrile and water containing 0.1% formic acid.

Hypothesized Mechanism of Action: Targeting Adrenergic Receptors

The structural similarity of 2-(benzo[d]dioxol-5-ylamino)ethanol hydrochloride to known adrenergic agonists and antagonists strongly suggests that it may interact with adrenergic receptors (α and β subtypes). Adrenergic receptors are a class of GPCRs that are activated by the catecholamines epinephrine and norepinephrine and are involved in a wide range of physiological processes.[4]

The proposed mechanism of action involves the binding of the compound to the orthosteric binding pocket of adrenergic receptors, thereby either activating (agonism) or blocking (antagonism) the downstream signaling cascade. For β-adrenergic receptors, this typically involves the activation of adenylyl cyclase and the production of the second messenger cyclic AMP (cAMP).[5][6]

To validate this hypothesis, a series of in vitro assays are proposed.

Diagram 1: Hypothesized Adrenergic Receptor Signaling

G_protein_signaling cluster_membrane Cell Membrane AdR Adrenergic Receptor G_protein G Protein (Gs) AdR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand 2-(Benzo[d]dioxol-5-ylamino)ethanol Ligand->AdR Binds G_protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., smooth muscle relaxation) PKA->Response Phosphorylates Targets

Caption: Hypothesized signaling pathway upon agonist binding to a Gs-coupled adrenergic receptor.

Experimental Protocols for Pharmacological Characterization

The following protocols describe standard assays to determine the binding affinity and functional activity of 2-(benzo[d]dioxol-5-ylamino)ethanol hydrochloride at adrenergic receptors.

Protocol 2: Radioligand Binding Assay for Adrenergic Receptors

This protocol is a competitive binding assay to determine the binding affinity (Ki) of the test compound.[7][8]

Materials:

  • Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines or tissues).

  • Radioligand specific for the receptor subtype (e.g., [³H]-Prazosin for α₁, [³H]-Yohimbine for α₂, [³H]-Dihydroalprenolol for β).

  • 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride stock solution.

  • Non-specific binding control (e.g., phentolamine for α receptors, propranolol for β receptors).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • 96-well plates.

  • Cell harvester and glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of 2-(benzo[d]dioxol-5-ylamino)ethanol hydrochloride.

  • Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess of non-labeled antagonist).

  • Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: cAMP Functional Assay for Gs- and Gi-Coupled Adrenergic Receptors

This protocol measures the functional activity of the compound by quantifying changes in intracellular cAMP levels.[9][10]

Materials:

  • Cells expressing the adrenergic receptor subtype of interest.

  • 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride stock solution.

  • Reference agonist (e.g., isoproterenol for β receptors).

  • Reference antagonist (e.g., propranolol for β receptors).

  • Forskolin (for Gi-coupled receptor assays).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and plates.

Procedure for Gs-Coupled Receptors (e.g., β-adrenergic receptors):

  • Cell Seeding: Seed the cells in a 96-well plate and culture overnight.

  • Compound Addition: On the day of the assay, replace the culture medium with assay buffer. Add varying concentrations of 2-(benzo[d]dioxol-5-ylamino)ethanol hydrochloride or the reference agonist. For antagonist mode, pre-incubate the cells with the test compound before adding the reference agonist.

  • Incubation: Incubate the plate at 37°C for the time recommended by the cAMP assay kit manufacturer (typically 30-60 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the compound to generate a dose-response curve. Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Procedure for Gi-Coupled Receptors (e.g., α₂-adrenergic receptors):

  • Cell Seeding and Treatment: Follow the same procedure as for Gs-coupled receptors.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase cAMP levels.

  • Compound Addition: Add varying concentrations of the test compound or a reference agonist.

  • Incubation, Lysis, and Measurement: Follow the same procedure as for Gs-coupled receptors.

  • Data Analysis: An agonist for a Gi-coupled receptor will inhibit the forskolin-stimulated cAMP production. Determine the EC₅₀ for this inhibition.

Diagram 2: Experimental Workflow for Pharmacological Characterization

workflow cluster_synthesis Compound Preparation cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assessment cluster_conclusion Conclusion Synthesis Synthesis of 2-(Benzo[d]dioxol-5-ylamino)ethanol HCl Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Binding_Assay Radioligand Binding Assay Purification->Binding_Assay Functional_Assay cAMP Functional Assay (Gs and Gi) Purification->Functional_Assay Data_Analysis_Ki Data Analysis (IC50 -> Ki) Binding_Assay->Data_Analysis_Ki Conclusion Determine Pharmacological Profile: Agonist/Antagonist, Potency, and Selectivity Data_Analysis_Ki->Conclusion Data_Analysis_EC50 Data Analysis (EC50/IC50) Functional_Assay->Data_Analysis_EC50 Data_Analysis_EC50->Conclusion

Caption: Workflow for the synthesis and pharmacological evaluation of the target compound.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the synthesis, characterization, and pharmacological evaluation of 2-(benzo[d]dioxol-5-ylamino)ethanol hydrochloride as a potential adrenergic receptor modulator. By systematically applying these methods, researchers can elucidate the binding affinity, functional activity, and subtype selectivity of this compound. The insights gained from these studies will be crucial in determining its therapeutic potential and guiding the design of novel drug candidates based on this versatile chemical scaffold. Further investigations could explore its in vivo efficacy in relevant animal models of diseases where adrenergic modulation is a therapeutic strategy.

References

  • Daly, J. W., Padgett, W. L., & Creveling, C. R. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Methods in Molecular Biology, 2713, 165-179. [Link]
  • Hoffman, B. B. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. Adrenergic Receptor Protocols, 329-343. [Link]
  • Australian Government Department of Health. Ethanol, 2-(1,3-benzodioxol-5-ylamino)-, hydrochloride: Human health tier II assessment. [Link]
  • Innoprot. beta2 adrenoceptor Assay. [Link]
  • European Commission. Opinion of the Scientific Committee on Consumer Safety on hydroxyethyl-3,4-methylenedioxyaniline HCl (A98). [Link]
  • Cosmetic Ingredient Review. Safety Assessment of Hydroxyethyl-3,4-Methylenedioxyaniline HCl as Used in Cosmetics. [Link]
  • PubChem. 2-[4-(Benzo[1][5]dioxol-5-ylamino)-6-chloro-[1][4][5]triazin-2-ylamino]-ethanol. [Link]
  • Assay Guidance Manual. Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]
  • Gifford Bioscience. Functional Assays. [Link]
  • Cosmetic Ingredient Review. Safety Assessment of Hydroxyethyl-3,4-Methylenedioxyaniline HCl as Used in Cosmetics (2016). [Link]
  • PubChem. C18H22N2O6. [Link]
  • ChemBK. HYDROXYETHYL-3,4-METHYLENEDIOXYANILINEHYDROCHLORIDE. [Link]
  • PubChem. Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride. [Link]

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Application Notes and Protocols for the Formulation and Evaluation of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride in Oxidative Hair Dye Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals in the cosmetics and personal care industry.

Abstract

This document provides a comprehensive technical guide for the research and development of oxidative hair dye formulations incorporating 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride. As a primary intermediate, this compound offers potential for novel shade creation within the permanent hair color market. These application notes detail the chemical principles of its use, model formulations, and rigorous protocols for performance and safety evaluation. The methodologies outlined herein are designed to ensure scientific integrity and provide a self-validating framework for researchers.

Introduction: The Role of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride in Oxidative Hair Coloration

Permanent, or oxidative, hair dyes represent a significant sector of the cosmetics market, achieving long-lasting color through a chemical reaction within the hair shaft.[1] This process relies on the interplay of several key components: a primary intermediate (precursor), a coupler, an alkalizing agent, and an oxidizing agent.[2][3]

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride (CAS No. 94158-14-2) is an aromatic amine that functions as a primary intermediate in these systems.[4][5] In its initial state, it is a colorless molecule that can penetrate the hair cuticle.[6] When combined with an oxidizing agent, typically hydrogen peroxide, in an alkaline environment, it is oxidized to a reactive state.[7] This reactive intermediate then combines with coupler molecules to form larger, colored complexes that are trapped within the hair cortex, resulting in a "permanent" color.[6][8]

The Scientific Committee on Consumer Safety (SCCS) has evaluated this compound and concluded that its use as an oxidative hair dye substance at a maximum on-head concentration of 1.5% is considered safe, with the notable exception of its strong sensitizing potential.[9] This underscores the critical need for meticulous safety evaluation in any formulation research.

Chemical and Physical Properties
PropertyValue
IUPAC Name 2-(1,3-benzodioxol-5-ylamino)ethanol;hydrochloride[10]
CAS Number 94158-14-2[11]
Molecular Formula C₉H₁₂ClNO₃[10]
Molecular Weight 217.65 g/mol [10]
Physical Form Light-yellow to yellow powder or crystals[11]
Storage Refrigerator[11]

The Chemistry of Color Formation: An Overview

The final shade achieved with an oxidative hair dye is not determined by the primary intermediate alone but by its combination with specific couplers. The general mechanism is illustrated below.

G cluster_0 Inside Hair Cortex (Alkaline pH) Precursor 2-(Benzo[d]dioxol-5-ylamino)ethanol (Small, Colorless Molecule) Oxidized_Precursor Reactive Intermediate Precursor->Oxidized_Precursor Oxidation Coupler Coupler Molecule (e.g., Resorcinol, m-Aminophenol) Leuco_Dye Leuco Dye (Colorless Dimer) Coupler->Leuco_Dye Oxidized_Precursor->Leuco_Dye Coupling Reaction Final_Dye Final Dye Molecule (Large, Colored, Trapped) Leuco_Dye->Final_Dye Oxidation H2O2 Hydrogen Peroxide (Developer) H2O2->Oxidized_Precursor H2O2->Final_Dye Alkali Alkalizing Agent (e.g., MEA) Alkali->Precursor Swells Cuticle for Penetration

Figure 1: General workflow of oxidative hair dyeing.

The selection of the coupler is a critical determinant of the final color. For instance, resorcinol and its derivatives often produce greenish or brown tones, while m-aminophenols can lead to magenta or red-violet shades when combined with p-diamine derivatives.[7][12][13]

Formulation Protocols

This section provides a model formulation for a cream-based oxidative hair dye. It is presented in two parts: the dye cream (Part A) and the developer cream (Part B), which are mixed immediately before application.

Part A: Dye Cream Formulation

This formulation is designed for a final on-head concentration of 1.5% for the primary intermediate when mixed 1:1 with the developer.

IngredientINCI NameFunctionConcentration (w/w %)
Phase 1
Deionized WaterAquaSolventq.s. to 100
Cetearyl AlcoholCetearyl AlcoholEmollient, Thickener10.00
Oleic AcidOleic AcidSurfactant, Emulsifier5.00
Ceteareth-20Ceteareth-20Emulsifier2.50
Phase 2
2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochlorideHydroxyethyl-3,4-methylenedioxyaniline HClPrimary Intermediate3.00
Coupler 1 (for a brown shade) ResorcinolCoupler1.50
Coupler 2 (for a red-violet shade) m-AminophenolCoupler1.50
Monoethanolamine (MEA)MonoethanolamineAlkalizing Agent5.00
Phase 3
Sodium SulfiteSodium SulfiteAntioxidant0.50
Tetrasodium EDTATetrasodium EDTAChelating Agent0.20
Conditioning PolymerPolyquaternium-10Conditioning Agent0.50
FragranceParfumFragrance0.30

Note: For experimental purposes, prepare separate batches with either Coupler 1 or Coupler 2 to observe the resulting color.

Protocol for Dye Cream Preparation:

  • Combine Phase 1 ingredients and heat to 75-80°C with gentle mixing until all solids are melted and the phase is uniform.

  • In a separate vessel, dissolve the Phase 2 ingredients in a portion of the water from Phase 1.

  • Add the Phase 2 solution to the main vessel (Phase 1) and mix until uniform.

  • Cool the mixture to 40°C with continuous mixing.

  • Add the Phase 3 ingredients one by one, ensuring each is fully dissolved before adding the next.

  • Continue mixing while cooling to room temperature. Adjust pH to 9.5-10.5 with additional MEA if necessary.

Part B: Developer Cream (20 Volume)
IngredientINCI NameFunctionConcentration (w/w %)
Deionized WaterAquaSolventq.s. to 100
Hydrogen Peroxide (35% solution)Hydrogen PeroxideOxidizing Agent17.14 (yields 6% H₂O₂)
Cetearyl AlcoholCetearyl AlcoholEmollient, Thickener2.50
Ceteareth-20Ceteareth-20Emulsifier2.50
Phosphoric AcidPhosphoric AcidStabilizer0.03
Sodium StannateSodium StannateStabilizer0.03

Protocol for Developer Cream Preparation:

  • Combine water, cetearyl alcohol, and ceteareth-20 and heat to 75-80°C with mixing until a uniform emulsion is formed.

  • Cool the mixture to below 40°C.

  • Slowly add the hydrogen peroxide solution, phosphoric acid, and sodium stannate with continuous mixing.

  • Continue mixing until the cream is smooth and uniform.

Application and Performance Evaluation Protocols

Hair Tress Preparation and Dye Application
  • Source Hair: Use standardized, untreated human hair tresses (e.g., medium brown, grey, or bleached) for consistent results.

  • Pre-washing: Wash tresses with a clarifying shampoo, rinse thoroughly with deionized water, and allow to air dry completely.

  • Dye Mixture Preparation: Immediately before application, mix Part A (Dye Cream) and Part B (Developer Cream) in a 1:1 ratio by weight in a non-metallic bowl.

  • Application: Evenly apply the dye mixture to the hair tresses, ensuring complete saturation.

  • Processing: Allow the dye to process for 30 minutes at room temperature.

  • Rinsing: Rinse the tresses with lukewarm water until the water runs clear.

  • Post-treatment: Apply a standard conditioner, leave for 2 minutes, and rinse.

  • Drying: Allow the tresses to air dry before evaluation.

Protocol: Spectrophotometric Color Analysis

This protocol quantifies the initial color and color fastness after washing.

G Start Dyed Hair Tress Measure_Initial Measure Baseline Color (Spectrophotometer) Record Lab* values Start->Measure_Initial Wash_Cycle Perform Standardized Wash Cycle (e.g., 10 cycles) Measure_Initial->Wash_Cycle Measure_Post_Wash Measure Final Color (Spectrophotometer) Record Lab* values Wash_Cycle->Measure_Post_Wash Calculate_DeltaE Calculate Color Difference (ΔE) ΔE = √[(ΔL)² + (Δa)² + (Δb*)²] Measure_Post_Wash->Calculate_DeltaE End Evaluate Color Fastness Calculate_DeltaE->End

Figure 2: Workflow for color fastness evaluation.

  • Instrumentation: Use a spectrophotometer or colorimeter capable of measuring in the CIE Lab* color space.[14][15]

  • Baseline Measurement: Before any washing, measure the L, a, and b* values of the dyed hair tress at multiple points and calculate the average.[11]

  • Wash Fastness Test:

    • Perform a standardized number of wash cycles (e.g., 10 or 20). A single cycle consists of wetting the tress, applying a standard shampoo, lathering for 1 minute, rinsing for 1 minute, and air drying.[16][17]

    • After the designated number of cycles, measure the L, a, and b* values again.

  • Data Analysis: Calculate the total color change (ΔE) using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb)²]. A lower ΔE value indicates better color fastness.[18]

Protocol: Hair Integrity Assessment (Tensile Strength)

This protocol measures the impact of the dyeing process on the mechanical strength of hair fibers.[8]

  • Instrumentation: Use a universal testing machine equipped with fiber-specific clamps.[13][19]

  • Sample Preparation:

    • Select at least 20 individual hair fibers from both an untreated control tress and a dyed tress.

    • Measure the diameter of each fiber using a laser micrometer.

    • Mount each fiber onto the testing machine with a set gauge length (e.g., 20 mm).[20]

  • Testing Procedure:

    • Set the machine to a constant rate of extension (e.g., 10 mm/min).[21]

    • Initiate the test and record the force required to break the fiber (breaking load) and the elongation at break.[10]

  • Data Analysis:

    • Calculate the tensile strength (stress) for each fiber: Tensile Strength (MPa) = Breaking Load (N) / Cross-sectional Area (mm²).

    • Compare the average tensile strength of the dyed fibers to the untreated control fibers. A significant decrease indicates hair damage.[18]

Safety Evaluation Protocol

Given the "strong sensitising potential" of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, an in vitro assessment of skin sensitization is mandatory.[9] The OECD Test Guideline 442C, the Direct Peptide Reactivity Assay (DPRA), is a suitable in chemico method for this purpose.[22]

Protocol: In Chemico Skin Sensitization (OECD 442C - DPRA)

This assay assesses the molecular initiating event of skin sensitization by measuring the reactivity of the test chemical with synthetic peptides containing cysteine and lysine.[23][24]

G cluster_0 OECD 442C: Direct Peptide Reactivity Assay (DPRA) Prepare_Solutions Prepare Solutions: - Test Chemical - Cysteine Peptide - Lysine Peptide Incubate Incubate Test Chemical with each Peptide (24 hours at 25°C) Prepare_Solutions->Incubate Analyze_HPLC Analyze Peptide Concentration (HPLC-UV at 220 nm) Incubate->Analyze_HPLC Calculate_Depletion Calculate Percent Peptide Depletion Analyze_HPLC->Calculate_Depletion Classify Classify Reactivity (Minimal, Low, Moderate, High) Calculate_Depletion->Classify End Predict Sensitization Potential Classify->End Start Test Compound: 2-(Benzo[d]dioxol-5-ylamino)ethanol HCl Start->Prepare_Solutions

Figure 3: Workflow for in vitro skin sensitization testing.

  • Materials: Synthetic heptapeptides containing cysteine and lysine, HPLC-grade solvents, and the test compound.

  • Procedure:

    • Prepare solutions of the test chemical and the cysteine and lysine peptides in a suitable solvent (e.g., acetonitrile).

    • Incubate the test chemical with each peptide solution for 24 ± 2 hours at 25 ± 2.5°C.

    • Following incubation, analyze the concentration of the remaining peptide in each sample using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.[23]

  • Data Analysis:

    • Calculate the percent peptide depletion for both cysteine and lysine.

    • The mean of the cysteine and lysine depletion values is used to classify the chemical's reactivity, which correlates with its sensitization potential.[19]

Mean Peptide Depletion (%)Reactivity ClassificationDPRA Prediction
0% ≤ mean % depletion ≤ 6.38%No or Minimal ReactivityNegative
6.38% < mean % depletion ≤ 22.62%Low ReactivityPositive
22.62% < mean % depletion ≤ 42.47%Moderate ReactivityPositive
42.47% < mean % depletion ≤ 100%High ReactivityPositive

This table is adapted from the OECD TG 442C guidelines.[19]

Safe Handling and Storage

Due to its hazardous properties, 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride must be handled with appropriate precautions.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat when handling the powder.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • First Aid:

    • Eyes: In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

    • Skin: Wash off immediately with soap and plenty of water.

    • Ingestion: If swallowed, call a poison control center or doctor immediately. Do NOT induce vomiting.

  • Storage: Store in a tightly closed container in a refrigerator.

Conclusion

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride presents a viable option as a primary intermediate for the development of new shades in oxidative hair dye formulations. This guide provides a foundational framework for its formulation and evaluation. Researchers must pay close attention to the final on-head concentration to adhere to safety recommendations and must conduct thorough in vitro safety testing to address its potent sensitizing nature. The protocols outlined for color performance and hair integrity will enable a comprehensive assessment of the final product's efficacy and consumer appeal.

References

  • [Link to a relevant patent on resorcinol derivatives, e.g.
  • OECD (2015), Test No. 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]
  • Eurofins Scientific. Direct Peptide Reactivity Assay (DPRA). [Link]
  • MySkinRecipes. RL (Resorcinol) (Coupler / Secondary). [Link]
  • [Link to a relevant patent on m-aminophenol couplers, e.g.
  • MySkinRecipes. MAP (m-Aminophenol) (3-Aminophenol) (Coupler / Secondary). [Link]
  • Rastogi, S. C., et al. (2001). Precursors of oxidative hair dyes in hair colouring formulations.
  • [Link to a relevant patent on cream-based hair dye formulations, e.g.
  • Lin, C. M., et al. (2016). Hair Dyes Resorcinol and Lawsone Reduce Production of Melanin in Melanoma Cells by Tyrosinase Activity Inhibition and Decreasing Tyrosinase and Microphthalmia-Associated Transcription Factor (MITF) Expression. International Journal of Molecular Sciences, 17(1), 99.
  • Cyprotex. Direct Peptide Reactivity Assay (DPRA). [Link]
  • Gentronix. Understanding the Direct Peptide Reactivity Assay (DPRA) and Our OECD 442C Testing Service. [Link]
  • All Star Training. Hair Coloring. [Link]
  • COSMILE Europe.
  • [Link to a relevant patent on hair dye couplers, e.g.
  • [Link to a relevant patent on 4-aminophenol derivatives, e.g.
  • OECD (2022), Test No. 442C: In Chemico Skin Sensitisation, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]
  • Scientific Committee on Consumer Products (SCCP). (2006).
  • Compound Interest. (2015). The Chemistry of Permanent Hair Dyes. [Link]
  • [Link to a relevant patent on oxidative hair dye compositions, e.g.
  • [Link to a research paper on components of oxidative hair dyes, e.g.
  • European Commission. (2004). OPINION ON Intermediates and reaction products of oxidative hair dye ingredients formed during hair dyeing. [Link]
  • hair-shop.com. Dye precursors. [Link]
  • Graphviz.
  • IJSDR. (2019). Formulation Aspect Of Hair Dyes. International Journal of Scientific Development and Research, 4(5).
  • [Link to a relevant patent on oxidative hair dye compositions, e.g.
  • YouTube. (2021). Graphviz tutorial. [Link]
  • Graphviz. About Graphviz. [Link]
  • YouTube. (2024). ES114 Graphviz. [Link]
  • YouTube. (2022). DragonPy November 2021 Matic Lubej: Graphviz (create charts and diagrams with Python). [Link]
  • Pośpiech, E., et al. (2014). Spectrophotometric methods for quantifying pigmentation in human hair-influence of MC1R genotype and environment.
  • United Testing Systems. (2019).
  • [Link to a relevant patent on novel couplers for hair dyeing, e.g.
  • Rees, J. L. (2009). Hair color measurement and variation.
  • Testronix. (2017). testing procedure for tensile test machine. [Link]
  • Presto Group. (2023). How to Operate a Tensile Test Universal Testing Machine?. [Link]
  • Testronix. (2024). How to operate a tensile test on a universal testing machine?. [Link]
  • ResearchGate. (2002). Measurement of hair luster by diffuse reflectance spectrophotometry.
  • HunterLab. (2023).
  • Australian Government Department of Health. (2015). Ethanol, 2-(1,3-benzodioxol-5-ylamino)-, hydrochloride: Human health tier II assessment.
  • [Link to a research paper on evaluation of color fastness, e.g.
  • ResearchGate. (2023).
  • The Open Dermatology Journal. (2018).

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Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(Benzo[d]dioxol-5-ylamino)ethanol Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. As Senior Application Scientists, we understand the nuances of synthetic chemistry and aim to provide you with practical, field-tested insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride?

The most common and direct route is the reductive amination of piperonal (3,4-methylenedioxybenzaldehyde) with ethanolamine.[1][2] This method involves the formation of an intermediate imine, which is then reduced to the secondary amine. Subsequent treatment with hydrochloric acid affords the desired hydrochloride salt.

Another documented method involves the reaction of 3,4-methylenedioxyaniline (piperonylamine) with ethylene oxide in a suitable solvent like ethanol, followed by acidification.[3]

Q2: What are the critical parameters influencing the yield of the reaction?

Several factors can significantly impact the final yield:

  • Purity of Reactants: The purity of piperonal, ethanolamine, and the reducing agent is paramount. Impurities can lead to side reactions and lower yields.

  • Choice of Reducing Agent: The selection of the reducing agent is crucial. Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are commonly used. NaBH₃CN is often preferred as it is more selective for the imine over the aldehyde.[2]

  • Reaction pH: Maintaining a weakly acidic pH (around 5-6) is essential for efficient imine formation.[1]

  • Temperature Control: The reaction is typically carried out at room temperature or slightly below to minimize side reactions.

  • Solvent System: The choice of solvent can influence reaction rates and solubility of intermediates. Methanol and ethanol are common choices.

Q3: How can I minimize the formation of impurities?

The primary impurity is often the dialkylated product, where two molecules of piperonal react with one molecule of ethanolamine. To minimize this:

  • Use a slight excess of ethanolamine.

  • Control the stoichiometry of the reactants carefully.

  • Maintain a controlled temperature throughout the reaction.

  • Choose a selective reducing agent like NaBH₃CN.[2]

Q4: What is the best method for purification and isolation of the final product?

After the reaction is complete, the typical workup involves:

  • Quenching the excess reducing agent.

  • Adjusting the pH to the alkaline range to extract the free base into an organic solvent.

  • Washing the organic layer to remove water-soluble impurities.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Precipitating the hydrochloride salt by bubbling dry HCl gas through the solution or by adding a solution of HCl in a suitable solvent (e.g., isopropanol, ether).

  • The resulting solid can be further purified by recrystallization from a suitable solvent system like ethanol/ether.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps Scientific Rationale
Inactive Reducing Agent Use a fresh, unopened bottle of the reducing agent. Check the activity of the reducing agent on a known substrate.Hydride reducing agents can degrade over time, especially with exposure to moisture.
Incorrect pH Monitor the pH of the reaction mixture and adjust to pH 5-6 with a suitable acid (e.g., acetic acid).Imine formation is acid-catalyzed, but at very low pH, the amine will be protonated and non-nucleophilic.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding a small additional portion of the reducing agent.TLC allows for the visualization of starting materials and product formation, indicating if the reaction has gone to completion.
Poor Quality Starting Materials Verify the purity of piperonal and ethanolamine by techniques like NMR or GC-MS. Purify starting materials if necessary.Impurities in the starting materials can inhibit the reaction or lead to unwanted side products.
Problem 2: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Steps Scientific Rationale
Product is Oily or Gummy Ensure the free base is completely dry before adding HCl. Try precipitating the hydrochloride salt at a lower temperature. Use a different solvent system for precipitation.The presence of residual solvent or water can interfere with crystallization. Lower temperatures can promote the formation of a crystalline solid.
Product is Contaminated with Starting Material Optimize the reaction time and stoichiometry to ensure complete consumption of the limiting reagent. Purify the crude product by recrystallization.Unreacted starting materials will co-precipitate with the product, reducing its purity. Recrystallization is an effective method for removing such impurities.
Low Recovery After Recrystallization Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Avoid using an excessive amount of solvent.A good recrystallization solvent system maximizes the recovery of the purified product.

Experimental Protocols

Detailed Protocol for Reductive Amination
  • Imine Formation: In a round-bottom flask, dissolve piperonal (1 equivalent) in methanol. Add ethanolamine (1.1 equivalents) and a catalytic amount of glacial acetic acid to adjust the pH to approximately 5-6. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, keeping the temperature below 10°C.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification of Free Base: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent to obtain the crude free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol. Slowly add a solution of HCl in isopropanol or bubble dry HCl gas through the solution until precipitation is complete.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Piperonal Piperonal Imine_Formation Imine Formation (Weakly Acidic pH) Piperonal->Imine_Formation Ethanolamine Ethanolamine Ethanolamine->Imine_Formation Reduction Reduction (e.g., NaBH4) Imine_Formation->Reduction Intermediate Extraction Extraction of Free Base Reduction->Extraction Salt_Formation HCl Salt Formation Extraction->Salt_Formation Recrystallization Recrystallization Salt_Formation->Recrystallization Product 2-(Benzo[d]dioxol-5-ylamino)ethanol HCl Recrystallization->Product

Caption: Synthetic workflow for 2-(Benzo[d]dioxol-5-ylamino)ethanol HCl.

Troubleshooting_Logic Start Low Yield? Check_Reagents Check Reagent Purity & Activity Start->Check_Reagents Yes Check_pH Verify Reaction pH (5-6) Start->Check_pH Yes Check_TLC Monitor Reaction by TLC Start->Check_TLC Yes Purify_Reactants Purify Starting Materials Check_Reagents->Purify_Reactants Impure Adjust_pH Adjust pH Check_pH->Adjust_pH Incorrect Extend_Time Extend Reaction Time / Add More Reductant Check_TLC->Extend_Time Incomplete Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Purify_Reactants->Optimize_Conditions Adjust_pH->Optimize_Conditions Extend_Time->Optimize_Conditions

Sources

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride solubility and stability issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the solubility and stability challenges associated with this compound. Our goal is to equip you with the necessary knowledge to anticipate and troubleshoot potential issues in your experiments, ensuring the integrity and reproducibility of your results.

I. Troubleshooting Guide: Navigating Experimental Hurdles

This section addresses common problems encountered during the handling and use of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, providing step-by-step solutions and the scientific rationale behind them.

Issue 1: Incomplete Dissolution or Precipitation in Aqueous Buffers

Question: I am having difficulty dissolving 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride in my neutral pH aqueous buffer. The compound either fails to dissolve completely or precipitates out of solution over time. What is causing this and how can I resolve it?

Answer:

This is a frequent challenge stemming from the pH-dependent solubility of amine hydrochloride salts. As a hydrochloride salt, the compound is more soluble in acidic conditions where the amine group is protonated. In neutral or basic solutions, it can convert to its less soluble free base form, leading to precipitation.

Troubleshooting Protocol:

  • pH Adjustment: The most effective solution is to lower the pH of your solvent. Start by preparing your aqueous buffer at a pH of 4-5. The increased concentration of H+ ions will shift the equilibrium towards the protonated, more soluble form of the amine.[1][2][3]

  • Solvent Selection: If your experimental conditions do not tolerate a low pH, consider using a co-solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions, which can then be diluted into your aqueous buffer. However, be mindful of the final DMSO concentration in your assay, as it can affect biological systems.

  • Gentle Heating: For moderately insoluble solutions, gentle warming (30-40°C) can aid in dissolution. However, prolonged exposure to heat should be avoided to prevent potential degradation. Always assess the thermal stability of the compound in your specific solvent system.

  • Sonication: In cases of stubborn insolubility, brief periods of sonication can help to break down aggregates and enhance dissolution.

Causality Explained: The solubility of organic bases and their hydrochloride salts is intrinsically linked to the pH of the solution.[4] The amine group in 2-(Benzo[d]dioxol-5-ylamino)ethanol can accept a proton (H+) to form a positively charged ammonium ion. In the hydrochloride salt form, the amine is already protonated. When dissolved in water, an equilibrium is established. Lowering the pH increases the H+ concentration, favoring the charged, more water-soluble species.[3][5]

Issue 2: Concerns About Compound Stability During Storage

Question: What are the optimal conditions for storing 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride to prevent degradation, both as a solid and in solution?

Answer:

Proper storage is critical to maintain the integrity of the compound. As a solid, it is relatively stable, but in solution, it is more susceptible to degradation.

Storage Recommendations:

FormStorage ConditionRationale
Solid Store at 2-8°C in a tightly sealed container, protected from light and moisture.Low temperatures slow down potential degradation reactions. Protection from light and moisture prevents photo-degradation and hydrolysis.[6]
Stock Solution (in DMSO or other organic solvents) Aliquot into small, single-use volumes and store at -20°C or -80°C.Aliquoting minimizes freeze-thaw cycles which can degrade the compound. Low temperatures significantly reduce the rate of chemical degradation.
Aqueous Solution Prepare fresh for each experiment. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours.The compound is more prone to hydrolysis and other degradation pathways in aqueous solutions. Preparing fresh solutions ensures the use of the compound at its highest purity.

Experimental Workflow for Stability Assessment:

For critical applications, it is advisable to perform a preliminary stability assessment in your specific experimental buffer.

Caption: Workflow for assessing the stability of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride in an experimental buffer.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution?

For preparing a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is generally the recommended solvent. The compound exhibits good solubility in DMSO, allowing for the preparation of stock solutions in the millimolar range. For applications where DMSO is not suitable, ethanol can be considered, although the achievable concentration may be lower.

Q2: How does pH affect the solubility of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride?

The solubility of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is highly dependent on pH. As an amine hydrochloride, it is significantly more soluble in acidic aqueous solutions (pH < 6) compared to neutral or alkaline solutions.[2][5] In acidic conditions, the amine group is protonated, leading to a charged species that is readily solvated by water. As the pH increases, the amine group gets deprotonated, resulting in the less soluble free base form.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar structures (arylalkanolamines) can be susceptible to:

  • Oxidation: The amine and hydroxyl groups can be sites of oxidation, potentially leading to the formation of corresponding quinones or other oxidized derivatives.[7]

  • Photodegradation: Exposure to UV light can induce degradation. Therefore, it is crucial to protect solutions from light.

  • Hydrolysis: Although generally stable, prolonged exposure to strongly acidic or basic conditions at elevated temperatures could lead to hydrolysis.

For in-depth characterization of degradation products, forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are recommended.[8][9][10][11][12]

Q4: What analytical methods are suitable for determining the purity and concentration of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride solutions?

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common and reliable method for determining the purity of the compound and quantifying its concentration. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and assess its purity by comparing the spectrum to a reference.[7][13]

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is invaluable for confirming the molecular weight of the compound and for identifying potential degradation products.[7][13]

Logical Relationship of Analytical Techniques:

Analytical_Techniques Compound 2-(Benzo[d]dioxol-5-ylamino)ethanol HCl Structure_ID Structural Confirmation Compound->Structure_ID Purity_Quant Purity & Quantification Compound->Purity_Quant Degradant_ID Degradant Identification Compound->Degradant_ID NMR NMR Structure_ID->NMR MS Mass Spectrometry Structure_ID->MS HPLC HPLC-UV Purity_Quant->HPLC LC_MS LC-MS Degradant_ID->LC_MS

Caption: Interrelationship of analytical methods for the characterization of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride.

III. References

  • 2-(Benzo[d][7]dioxol-5-ylamino)ethanol Hydrochloride - Benchchem. (URL: )

  • 5 - SAFETY DATA SHEET. (2014-12-03). (URL: )

  • 2-(Benzo[d][7]dioxol-5-ylamino)ethanol hydrochloride | 94158-14-2 - Sigma-Aldrich. (URL: )

  • Solubility and pH of amines. (URL: )

  • SAFETY DATA SHEET - Fisher Scientific. (2014-12-03). (URL: )

  • Why do amines dissolve in hydrochloric acid? - Quora. (2017-03-01). (URL: [Link])

  • The Effects of pH on Solubility - Chemistry LibreTexts. (2019-01-03). (URL: [Link])

  • REVIEW: FORCE DEGRADATION STUDIES - Pharma Science Monitor. (2016-07-01). (URL: [Link])

  • Forced Degradation Studies - MedCrave online. (2016-12-14). (URL: [Link])

  • pH and Solubility - AP Chem | Fiveable. (URL: [Link])

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed. (URL: [Link])

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (URL: [Link])

  • Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research. (2014-05-31). (URL: [Link])

  • Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride | C9H12ClNO3 - PubChem. (URL: [Link])

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (URL: [Link])

  • Ethanol, 2-(1,3-benzodioxol-5-ylamino)-, hydrochloride: Human health tier II assessment. (2015-07-03). (URL: [Link])

  • N-(2-Hydroxyethyl)-3,4-methylenedioxyaniline hydrochloride Five Chongqing Chemdad Co. (URL: [Link])

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC. (URL: [Link])

Sources

Technical Support Center: Troubleshooting 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of cell-based assays involving this compound.

Introduction to 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is a chemical compound with potential biological activities that are of interest in various research fields, particularly in cancer research.[1] Its mechanism of action is thought to involve interactions with specific molecular targets, such as enzymes or receptors, which can modulate their activity and lead to a range of biological effects.[1] For instance, it may inhibit enzymes involved in cell proliferation, making it a candidate for anticancer properties.[1] Studies have indicated its potential to induce apoptosis in cancer cell lines like HeLa and A549.[1]

Given its potential, robust and reliable cell-based assay data is critical. This guide is structured to address common challenges and provide solutions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before starting or when encountering unexpected results in your experiments.

Q1: What is the primary known biological activity of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride?

A1: The primary reported biological activity of this compound is its potential as an antitumor agent.[1] Research has shown that it can inhibit the growth of certain human cancer cell lines, with IC50 values often below 5 μM.[1] The compound has been observed to induce apoptosis and cause cell cycle arrest at the S-phase and G2/M-phase in various cancer cell lines.[1]

Q2: What are the key starting points for designing a cell-based assay with this compound?

A2: When designing a cell-based assay, it is crucial to consider the existing literature on similar compounds and the specific questions you aim to answer. Key considerations include selecting an appropriate cell line, determining a relevant endpoint to measure (e.g., cell viability, apoptosis, or a specific signaling pathway), and establishing a suitable concentration range for dose-response experiments.

Q3: What are the initial steps to take if I observe unexpected cytotoxicity?

A3: If you encounter unexpected cell death, the first step is to verify your experimental setup.[2] This includes confirming the concentration of the compound, checking the health and passage number of your cells, and ensuring the solvent used to dissolve the compound is not toxic at the concentration used.[2][3] Repeating the experiment with freshly prepared reagents is also a critical troubleshooting step.[2]

Q4: How can I be sure the observed effects are specific to the compound and not an artifact?

A4: To differentiate between a specific effect of the compound and an experimental artifact, it is essential to include proper controls. This includes vehicle-only controls (cells treated with the same concentration of solvent used to dissolve the compound) and untreated controls. Comparing the response of your compound-treated cells to these controls will help determine if the observed effect is due to the compound itself.

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during cell-based assays with 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride.

Problem 1: High Background or Non-Specific Signal in Fluorescence-Based Assays

High background fluorescence can mask the true signal from your assay, leading to inaccurate results.

Potential Causes and Solutions
Potential Cause Explanation Recommended Solution
Autofluorescence Cells and media components can naturally fluoresce, especially at shorter wavelengths.[4][5]Include an unstained control to quantify the level of autofluorescence.[4] If possible, switch to red-shifted fluorescent dyes (greater than 570 nm) to minimize interference.[5] Using phenol red-free media is also highly recommended.[5]
Compound Interference The compound itself may be fluorescent or may interact with the assay reagents to produce a signal.Run a control with the compound in cell-free media to check for inherent fluorescence.[6] If the compound interferes, you may need to consider a different assay technology (e.g., luminescence-based) or a different fluorescent dye.
Contaminated Reagents Impurities in reagents or buffers can contribute to background noise.[7]Use high-purity, sterile-filtered reagents. Test each component of your assay system individually to identify the source of the contamination.
Inappropriate Microplate The type of microplate used can significantly impact background fluorescence. Plastic-bottom plates can be highly fluorescent.[5][6]For fluorescence assays, use black-walled, clear-bottom plates to reduce stray light and background.[5][7]
Non-Specific Binding of Dyes Fluorescent dyes may bind non-specifically to cells or other components in the well.Optimize the concentration of the fluorescent dye through titration.[6] Ensure adequate washing steps are included in your protocol to remove unbound dye.[6][8]
Experimental Workflow for Troubleshooting High Background

Caption: Troubleshooting workflow for high background signal.

Problem 2: Unexpected or Excessive Cell Toxicity

Observing cell death at concentrations lower than expected, or in a manner that doesn't fit a typical dose-response, requires careful investigation.

Potential Causes and Solutions
Potential Cause Explanation Recommended Solution
Solvent Toxicity The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at high concentrations.Always include a vehicle control with the highest concentration of solvent used in your experiment. Keep the final solvent concentration consistent across all wells and typically below 0.5%.
Compound Instability The compound may degrade in the culture medium over the course of the experiment, leading to toxic byproducts.Assess the stability of the compound in your specific culture medium over time. This can be done using analytical methods like HPLC.
Off-Target Effects The compound may have unintended biological targets that lead to cytotoxicity.Profile the compound against a panel of different cell lines to determine its specificity. Consider using a secondary assay to confirm the on-target effect.
Cell Culture Conditions Unhealthy cells are more susceptible to the toxic effects of a compound. Over-confluent or high-passage number cells may respond differently.[9]Maintain a consistent cell passage number and ensure cells are in a healthy, logarithmic growth phase before starting the experiment. Regularly check for contamination, especially from mycoplasma.[10]
Assay Artifact Some cytotoxicity assays can be influenced by the compound, leading to false-positive results. For example, compounds that affect cellular metabolism can interfere with MTT or MTS assays.[2]Use an orthogonal method to confirm cytotoxicity, such as a live/dead cell stain or measuring the release of lactate dehydrogenase (LDH).[3]
Systematic Approach to Investigating Unexpected Toxicity

Caption: Decision tree for troubleshooting unexpected cytotoxicity.

Problem 3: Inconsistent or Non-Reproducible Dose-Response Curves

A well-defined dose-response relationship is fundamental for determining the potency of a compound.

Potential Causes and Solutions
Potential Cause Explanation Recommended Solution
Pipetting Inaccuracies Small errors in pipetting can lead to significant variations in compound concentrations, especially when performing serial dilutions.[7]Use calibrated pipettes and proper pipetting techniques. For generating dose-response curves, consider using automated liquid handlers for greater precision.[11]
Edge Effects Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the compound and affect cell health.[11]Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier. Randomizing the plate layout can also help mitigate this effect.[11]
Incorrect Data Normalization Improperly normalized data can distort the shape of the dose-response curve.Normalize your data to the positive and negative controls on each plate. The response should typically be expressed as a percentage of the control.
Suboptimal Assay Window If the difference in signal between the positive and negative controls is small, the assay will be more sensitive to small variations.Optimize the assay to achieve a robust Z' factor (a statistical measure of assay quality), ideally greater than 0.5.[12] This may involve adjusting cell number, incubation time, or reagent concentrations.
Compound Solubility Issues If the compound precipitates out of solution at higher concentrations, it will lead to an inaccurate dose-response.Visually inspect the wells for any signs of precipitation. If solubility is an issue, you may need to use a different solvent or adjust the formulation.

Standard Operating Procedure: Cell Viability Assay

This protocol provides a general framework for assessing the effect of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride on cell viability using a resazurin-based assay.

Materials
  • 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride

  • Appropriate cancer cell line (e.g., HeLa)

  • Complete cell culture medium

  • Phenol red-free medium

  • DMSO (cell culture grade)

  • Resazurin sodium salt solution

  • Black, clear-bottom 96-well plates

  • Phosphate-buffered saline (PBS)

Methodology
  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and determine the optimal seeding density to ensure cells are approximately 50-60% confluent at the time of compound addition.

    • Seed the cells in a black, clear-bottom 96-well plate and incubate overnight to allow for attachment.

  • Compound Preparation:

    • Prepare a concentrated stock solution of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride in DMSO.

    • Perform serial dilutions of the stock solution in phenol red-free medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment:

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of the compound.

    • Include "vehicle control" wells (medium with the same concentration of DMSO) and "untreated control" wells (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • At the end of the incubation period, add the resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (typically around 560 nm excitation and 590 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and resazurin but no cells).

    • Normalize the data by setting the vehicle control as 100% viability.

    • Plot the normalized data against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Concluding Remarks

Troubleshooting cell-based assays requires a systematic and logical approach. By carefully considering the potential sources of error and implementing the appropriate controls, you can generate reliable and reproducible data. This guide provides a foundation for addressing common challenges encountered when working with 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride. Remember that each cell line and assay system is unique, and some level of optimization will always be necessary.

References

  • Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key. (n.d.).
  • Troubleshooting in Fluorescent Staining - Creative Bioarray. (n.d.).
  • The Problems with the Cells Based Assays - SciTechnol. (n.d.).
  • Material Safety Data Sheet - 2-(Methylamino)ethanol, 99% - Cole-Parmer. (n.d.).
  • Dose–Response Activity-Based DNA-Encoded Library Screening - ACS Publications. (2023, August 21).
  • Dose-Response Modeling of High-Throughput Screening Data - PMC - NIH. (n.d.).
  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.).
  • Rapid generation of dose-response curves for high throughput screening. (n.d.).
  • Rapid identification and optimization of a brain-active PROTAC for GSK3. (2026, January 6).
  • Troubleshooting Methods for Toxicity Testing of Airborne Chemicals in vitro - ResearchGate. (2025, August 9).
  • Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses - PubMed Central. (n.d.).
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (2021, October 22).
  • Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection - MDPI. (n.d.).
  • CID 159678613 | C18H22N2O6 - PubChem - NIH. (n.d.).
  • Opinion of the Scientific Committee on Consumer Safety on hydroxyethyl-3,4-methylenedioxyaniline HCl (A98) - European Commission. (2009, December 8).
  • N-(2-(benzo[d][1][8]dioxol-5-yl)-2-(dimethylamino)ethyl)-2-methoxybenzamide hydrochloride. (n.d.).
  • HYDROXYETHYL-3,4-METHYLENEDIOXYANILINEHYDROCHLORIDE - ChemBK. (n.d.).

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Technical Support Center: Investigating Off-Target Effects of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals investigating the biological activity and potential therapeutic applications of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride (CAS: 94158-14-2). Given its reported potential in anticancer research, including the induction of apoptosis and inhibition of cell proliferation, a thorough investigation of its on- and off-target effects is critical for advancing its development.[1] This document provides a structured approach, troubleshooting guides, and frequently asked questions (FAQs) to facilitate a comprehensive off-target effects investigation.

Introduction: The Importance of Off-Target Profiling

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is a small molecule with the molecular formula C9H12ClNO3.[1] Preliminary studies have highlighted its potential as an anticancer agent, possibly through interactions with enzymes that regulate cell proliferation.[1] However, like many small molecules, its observed cellular phenotype may not solely be due to its intended primary target. Unintended interactions with other cellular proteins, known as off-target effects, can lead to unexpected toxicities or, in some cases, contribute to the compound's therapeutic efficacy.[2] Therefore, a systematic investigation into the off-target profile of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is a fundamentally crucial step in its preclinical development.

This guide outlines a multi-pronged strategy for identifying and validating potential off-target interactions, ensuring a more complete understanding of this compound's mechanism of action.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges that may arise during the investigation of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride's off-target effects.

Q1: We observe significant cytotoxicity in our cancer cell line screen with 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, but we are unsure if this is due to its intended target or an off-target effect. How can we begin to differentiate between the two?

A1: This is a critical first question. A robust method to distinguish on-target from off-target effects is to assess the compound's activity in the absence of the intended target.[2] A CRISPR/Cas9-mediated knockout of the putative primary target in your cell line of interest is the gold standard.[2] If the compound retains its cytotoxic activity in the knockout cell line, it strongly suggests that the observed phenotype is mediated by one or more off-target interactions.[2]

Troubleshooting Tip: If generating a knockout cell line is not immediately feasible, consider using RNA interference (siRNA or shRNA) to transiently knockdown the target protein.[3] While not as definitive as a knockout, a significant reduction in compound efficacy upon target knockdown can provide initial evidence for on-target activity.[3]

Q2: What are the most common cellular consequences of off-target effects that we should monitor?

A2: Off-target effects can manifest in numerous ways, often leading to cellular stress and toxicity. Key mechanisms to monitor include the overproduction of reactive oxygen species (ROS), which leads to oxidative stress, mitochondrial dysfunction, and DNA damage.[2] These can trigger apoptosis or necrosis, confounding the interpretation of a compound's intended cytotoxic effect. It is also important to consider that this compound has a known potential for skin sensitization, which may be an indicator of off-target activity in specific cell types.[4]

Q3: Our initial hypothesis was that 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride targets a specific family of enzymes. How can we screen for off-target activity against a broad range of related enzymes?

A3: Given the compound's reported effects on cell proliferation, kinase off-targets are a primary concern.[1] An in vitro kinase profiling assay is a highly effective method to screen for off-target kinase interactions.[5] This involves testing the compound at one or more concentrations against a large panel of purified kinases to identify any unintended inhibitory activity.[5]

Troubleshooting Tip: When interpreting kinase profiling data, pay close attention to the IC50 values. High potency against unintended kinases (in a similar range to the intended target) should be prioritized for further investigation. A broad-spectrum activity against multiple kinases may indicate a less selective compound.[5]

Q4: We suspect our compound has off-targets, but we have no information about what they might be. What are the best unbiased approaches to identify novel off-target proteins?

A4: For unbiased off-target identification, chemical proteomics is a powerful strategy.[6] This approach uses a modified version of your compound to capture its binding partners from cell lysates or living cells. These captured proteins are then identified using mass spectrometry.[6] Two common chemical proteomics strategies are:

  • Activity-Based Protein Profiling (ABPP): This method uses probes that covalently bind to the active sites of specific enzyme families.[6]

  • Compound-Centric Chemical Proteomics (CCCP): A more unbiased approach where the compound itself is immobilized to enrich for its binding partners, regardless of their enzymatic function.[6]

A complementary approach is the Cellular Thermal Shift Assay (CETSA), which measures the change in thermal stability of proteins upon compound binding.[5] Target proteins will be stabilized at higher temperatures in the presence of the binding compound.

Q5: We have identified a potential off-target. How do we validate that this interaction is functionally relevant in a cellular context?

A5: Validation is key. Once a potential off-target is identified (e.g., from a kinase screen or proteomic study), you must confirm that its engagement by 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride leads to a functional cellular consequence. A cell-based assay that measures the activity of the identified off-target is a good starting point.[7] For example, if the off-target is a kinase, you can measure the phosphorylation of its known downstream substrates in cells treated with your compound.[7]

Troubleshooting Tip: As with differentiating on- and off-target effects, using genetic tools like CRISPR/Cas9 to knock out the identified off-target can help validate its functional relevance. If the cellular phenotype induced by your compound is altered in the off-target knockout cells, it confirms a functional interaction.

Proposed Experimental Workflow for Off-Target Investigation

The following workflow provides a logical progression for the comprehensive investigation of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride's off-target effects.

Off_Target_Workflow cluster_0 Phase 1: Initial Characterization & Hypothesis Generation cluster_1 Phase 2: Broad Off-Target Screening cluster_2 Phase 3: Hit Validation & Functional Characterization cluster_3 Phase 4: In-Cellulo Confirmation A Phenotypic Screening (e.g., cell viability, apoptosis assays) C In Vitro Kinase Profiling (Broad panel screen) A->C D Chemical Proteomics (e.g., CCCP, ABPP) A->D E Cellular Thermal Shift Assay (CETSA) A->E B Primary Target Hypothesis (Based on structural analogs or preliminary data) B->C F Validate Binding Affinity (e.g., SPR, ITC) C->F D->F E->F G Cell-Based Target Engagement Assays (e.g., NanoBRET) F->G H Functional Cellular Assays (Measure downstream signaling) G->H I CRISPR/Cas9 Knockout of Off-Target H->I J Compare Phenotype in WT vs. KO cells I->J

Caption: A phased experimental workflow for identifying and validating off-target effects.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol outlines a general procedure for screening 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride against a panel of kinases to identify off-target inhibitory activity.[5]

1. Compound Preparation:

  • Prepare a 10 mM stock solution of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride in 100% DMSO.
  • Perform serial dilutions to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions). The final assay concentration of DMSO should be kept low (typically <1%) to avoid affecting enzyme activity.

2. Kinase Reaction Setup:

  • In a 384-well plate, prepare a reaction mixture for each kinase containing the purified enzyme, its specific substrate (peptide or protein), and ATP.[5]
  • The reaction buffer should be optimized for each kinase, typically containing MgCl2 and other necessary co-factors.

3. Incubation:

  • Add the diluted compound or vehicle control (DMSO) to the kinase reaction mixtures.
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[5]

4. Detection:

  • Stop the reaction and measure kinase activity. Common detection methods include:
  • Luminescence-Based Assays: Quantify the amount of ATP remaining after the reaction.[5][8]
  • Fluorescence-Based Assays: Use a phospho-specific antibody to detect the phosphorylated substrate.[5]

5. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.
  • Determine the IC50 value for each kinase where significant inhibition is observed by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to identify protein targets of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride in intact cells based on ligand-induced thermal stabilization.[5]

1. Cell Treatment:

  • Culture cells to ~80% confluency.
  • Treat the cells with the compound at the desired concentration or with a vehicle control (DMSO) for a defined period.

2. Heating:

  • Harvest the treated cells and resuspend them in a suitable buffer.
  • Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures using a thermal cycler (e.g., 40-60°C for 3 minutes).[5]

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thawing.
  • Separate the soluble protein fraction (containing stabilized proteins) from the precipitated proteins by centrifugation.
  • Quantify the amount of soluble protein in the supernatant using a method such as a Western blot for a specific target or mass spectrometry for a proteome-wide analysis.

4. Data Analysis:

  • Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.
  • A shift in the melting curve to a higher temperature in the compound-treated sample indicates thermal stabilization and, therefore, a direct binding interaction between the compound and the protein.

Data Presentation

Table 1: Hypothetical Kinase Profiling Data for 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride

Kinase Target% Inhibition at 1 µMIC50 (nM)Target Family
Primary Target X 95%50Serine/Threonine Kinase
Off-Target A85%150Tyrosine Kinase
Off-Target B60%800Serine/Threonine Kinase
Off-Target C15%>10,000Tyrosine Kinase
Off-Target D5%>10,000Lipid Kinase

This data is hypothetical and for illustrative purposes only.

Signaling Pathway Visualization

The diagram below illustrates a hypothetical scenario where 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride not only inhibits its primary target but also an off-target kinase, leading to modulation of a separate signaling pathway.

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway A Primary Target X B Downstream Effector 1 A->B Inhibits C Cell Proliferation B->C D Off-Target Kinase A E Downstream Effector 2 D->E Inhibits F Inflammatory Response E->F Compound 2-(Benzo[d]dioxol-5-ylamino) ethanol hydrochloride Compound->A Primary Inhibition Compound->D Off-Target Inhibition

Caption: Hypothetical on- and off-target signaling pathways for the compound.

By following a structured and multi-faceted approach as outlined in this guide, researchers can build a comprehensive profile of the on- and off-target activities of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride. This knowledge is indispensable for making informed decisions about its potential for further therapeutic development, anticipating potential toxicities, and fully elucidating its mechanism of action.

References

  • Full article: Off-target identification by chemical proteomics for the understanding of drug side effects - Taylor & Francis Online.
  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed Central.
  • Cell-Based In Vitro Kinase Assay Services - Reaction Biology.
  • How can off-target effects of drugs be minimised? - Patsnap Synapse.
  • Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks.
  • Practical Guidance for Small Molecule Screening - Yale Center for Molecular Discovery.
  • (PDF) A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - ResearchGate.
  • How to measure and minimize off-target effects... - YouTube.
  • Assay Development for Protein Kinase Enzymes - NCBI - NIH.
  • Profiling disease-selective drug targets: from proteomics to ligandomics - PubMed Central.
  • Off-Target Effects Analysis - Creative Diagnostics.
  • Opinion of the Scientific Committee on Consumer Safety on hydroxyethyl-3,4-methylenedioxyaniline HCl (A98) - European Commission.
  • Phenotypic screening using large-scale genomic libraries to identify drug targets for the treatment of cancer - PubMed Central.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Ethanol, 2-(1,3-benzodioxol-5-ylamino)-, hydrochloride: Human health tier II assessment.

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Technical Support Center: Enhancing the Bioavailability of 2-(Benzo[d]dioxol-5-ylamino)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 8, 2026

Introduction

Welcome to the technical support center for 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride (BDH). This guide is designed for researchers, scientists, and drug development professionals actively working with this compound. BDH, a molecule with a molecular formula of C9H12ClNO3 and a molecular weight of 217.65 g/mol , has shown considerable potential in various research areas, including anticancer studies.[1] However, its physicochemical properties present significant challenges to achieving optimal oral bioavailability, which can hinder preclinical and clinical development.

This document provides a comprehensive collection of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the formulation development of BDH. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties of BDH and the general principles of bioavailability enhancement.

Q1: What are the primary obstacles to achieving good oral bioavailability with 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride?

A1: The primary obstacles are twofold:

  • Poor Aqueous Solubility: Like many new chemical entities, compounds with aromatic and heterocyclic structures such as BDH often exhibit low water solubility.[2][3][4] The hydrochloride salt form is intended to improve solubility, but it can still be insufficient for complete dissolution in the gastrointestinal (GI) tract.[5] Poor solubility is a leading cause of low and variable bioavailability for orally administered drugs.[6][7]

  • Potential for First-Pass Metabolism: The benzo[d]dioxole (also known as methylenedioxy) moiety is a well-known modulator of cytochrome P450 (CYP450) enzymes in the liver. This can lead to extensive pre-systemic metabolism (first-pass effect), where a significant fraction of the absorbed drug is metabolized before it reaches systemic circulation, thereby reducing its bioavailability.

Q2: How does the Biopharmaceutics Classification System (BCS) apply to BDH?

A2: While the exact BCS classification for BDH requires experimental determination of its solubility and permeability, based on its structure, it is likely to be a BCS Class II or BCS Class IV compound.

  • BCS Class II: High permeability, low solubility. For these drugs, the rate-limiting step for absorption is the dissolution of the drug in the GI fluid.[8][9]

  • BCS Class IV: Low permeability, low solubility. These compounds face the dual challenges of dissolving and then permeating the intestinal membrane.[10]

Most bioavailability enhancement strategies for BDH will focus on improving its dissolution rate and apparent solubility, which are characteristic approaches for BCS Class II and IV drugs.[2][6][8][11]

Q3: What are the most common initial strategies for improving the bioavailability of a poorly soluble compound like BDH?

A3: The most common initial strategies can be broadly categorized as follows:

  • Physical Modifications: These include techniques like micronization (reducing particle size to increase surface area) and the creation of amorphous solid dispersions.[3][7]

  • Chemical Modifications: This involves creating a prodrug, which is a bioreversible derivative of the parent drug designed to have improved physicochemical properties.[3][8]

  • Formulation-Based Approaches: This is a wide field that includes the use of co-solvents, surfactants, cyclodextrins (to form inclusion complexes), and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[7][11][12][13]

The choice of strategy depends on the specific properties of the drug, the desired dosage form, and the target product profile.

Section 2: Troubleshooting Guides

This section provides a problem-and-solution format for specific issues you may encounter during your experiments.

Problem 1: Inconsistent dissolution profiles for BDH powder.
  • Possible Cause 1: Polymorphism. The compound may exist in different crystalline forms (polymorphs) or as a mix of crystalline and amorphous material. Polymorphs can have different solubilities and dissolution rates.[3]

    • Troubleshooting Steps:

      • Characterize the solid state: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify the crystalline form of your batch.

      • Control crystallization conditions: If polymorphism is confirmed, carefully control the solvent, temperature, and cooling rate during the final crystallization step of your synthesis to ensure you are consistently producing the same polymorph.

  • Possible Cause 2: Particle Size and Agglomeration. The effective surface area of the powder may be reduced due to a large particle size or agglomeration of smaller particles.

    • Troubleshooting Steps:

      • Particle Size Analysis: Use laser diffraction to measure the particle size distribution of your powder.

      • Micronization: If the particle size is large, consider micronization techniques like jet milling to reduce the particle size.[3][11] Be aware that this can sometimes induce amorphicity, so post-milling characterization is crucial.

      • Use of Wetting Agents: Add a small amount of a surfactant (e.g., 0.1% Tween 80) to your dissolution medium to improve the wetting of the hydrophobic powder and break up agglomerates.

Problem 2: Low oral bioavailability in animal studies despite acceptable in vitro dissolution.
  • Possible Cause 1: First-Pass Metabolism. The benzo[d]dioxole group in BDH is a likely substrate and inhibitor of CYP450 enzymes. High first-pass metabolism in the gut wall and liver can significantly reduce the amount of drug reaching systemic circulation.

    • Troubleshooting Steps:

      • In Vitro Metabolism Studies: Conduct experiments with liver microsomes (human and the animal species used in your in vivo studies) to determine the metabolic stability of BDH.

      • Coadministration with a CYP Inhibitor: In a non-clinical setting, co-dosing with a known pan-CYP inhibitor (like 1-aminobenzotriazole) can help to confirm if first-pass metabolism is the primary reason for low bioavailability.

      • Formulation Strategies to Bypass First-Pass Metabolism: Consider lipid-based formulations, such as SEDDS. These can promote lymphatic absorption, which partially bypasses the liver, potentially increasing bioavailability.[12]

  • Possible Cause 2: In Vivo Precipitation. The drug may dissolve in the stomach's acidic environment but then precipitate in the higher pH of the small intestine.

    • Troubleshooting Steps:

      • pH-Dependent Solubility Profile: Determine the solubility of BDH at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the GI tract.

      • Use of Precipitation Inhibitors: Formulate with polymers like HPMC or PVP. These polymers can maintain a supersaturated state of the drug in solution, preventing it from precipitating and allowing more time for absorption.[8]

Troubleshooting Workflow Diagram

G cluster_0 Problem Identification cluster_1 Dissolution Troubleshooting cluster_2 In Vivo Troubleshooting Start Low/Variable Bioavailability Dissolution Poor In Vitro Dissolution? Start->Dissolution InVivo Low In Vivo Exposure? Start->InVivo SolidState Characterize Solid State (XRPD, DSC) Dissolution->SolidState Yes ParticleSize Analyze Particle Size Dissolution->ParticleSize Yes Metabolism Assess Metabolism (Liver Microsomes) InVivo->Metabolism Yes Precipitation Check pH-Solubility InVivo->Precipitation Yes Amorphous Amorphous Solid Dispersion SolidState->Amorphous Micronize Micronization ParticleSize->Micronize LipidForm Lipid-Based Formulation (SEDDS) Metabolism->LipidForm PrecipInhib Add Precipitation Inhibitor (HPMC) Precipitation->PrecipInhib

Caption: A workflow for troubleshooting low bioavailability of BDH.

Section 3: Experimental Protocols

Here we provide a detailed protocol for developing an amorphous solid dispersion, a powerful technique for enhancing the solubility of BCS Class II/IV compounds.

Protocol: Formulation of BDH by Solvent Evaporation to Create an Amorphous Solid Dispersion (ASD)

Objective: To enhance the dissolution rate of BDH by converting it from a crystalline form to a higher-energy amorphous form, stabilized within a polymer matrix.[4][6]

Materials:

  • 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride (BDH)

  • Polymer: Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64) or Hydroxypropyl methylcellulose acetate succinate (HPMCAS)

  • Solvent: Dichloromethane/Methanol co-solvent (e.g., 80:20 v/v)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Polymer and Drug Solubilization:

    • Prepare a 10% (w/v) solution of the chosen polymer in the co-solvent. Ensure complete dissolution.

    • Slowly add BDH to the polymer solution while stirring. A common starting drug-to-polymer ratio is 1:3 (w/w).

    • Continue stirring until the BDH is fully dissolved, resulting in a clear solution.

  • Solvent Evaporation:

    • Transfer the solution to a round-bottom flask attached to a rotary evaporator.

    • Set the water bath temperature to 40°C.

    • Slowly reduce the pressure to evaporate the solvent. Rotate the flask at a moderate speed to ensure a thin film forms on the flask wall.

  • Drying:

    • Once the bulk of the solvent is removed, carefully scrape the solid film from the flask.

    • Transfer the solid to a vacuum oven and dry at 40°C under high vacuum for 24-48 hours to remove any residual solvent.

  • Characterization:

    • Visual Inspection: The final product should be a glassy, transparent, or translucent solid.

    • DSC Analysis: Perform DSC to confirm the absence of a melting peak for BDH, which indicates it is in an amorphous state. A single glass transition temperature (Tg) should be observed.

    • XRPD Analysis: Use XRPD to confirm the absence of any diffraction peaks corresponding to crystalline BDH. A "halo" pattern is indicative of amorphous material.

  • Dissolution Testing:

    • Perform dissolution testing on the ASD powder and compare it to the unformulated crystalline BDH. Use a physiologically relevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid).

    • You should observe a significant increase in both the rate and extent of dissolution for the ASD formulation.

ASD Mechanism Diagram

G cluster_0 Crystalline BDH (Low Energy) cluster_1 Amorphous Solid Dispersion (High Energy) a1 a2 a1->a2 a5 a1->a5 a3 a2->a3 a6 a2->a6 a4 a3->a4 a7 a3->a7 a4->a1 a8 a4->a8 a5->a6 a6->a7 a7->a8 a8->a5 label_c Ordered Lattice p1 p2 p3 d1 d2 d3 label_a BDH (red) dispersed in Polymer (blue stars) Process Solvent Evaporation with Polymer cluster_1 cluster_1 Process->cluster_1 cluster_0 cluster_0 cluster_0->Process

Caption: Conversion of crystalline drug to a high-energy amorphous dispersion.

References

  • Techniques for Bioavailability Enhancement of BCS Class II Drugs: A Review.INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES,
  • Techniques used to Enhance Bioavailability of BCS Class II Drugs.IT Medical Team,
  • Review Article Techniques for Bioavailability Enhancement of BCS Class II Drugs: A Review.Semantic Scholar,
  • Role of Solid Dispersions in Enhancing Bioavailability of BCS Class II Drugs.Hilaris Publisher,
  • Bioavailability Enhancement Techniques for BCS Class II Drugs: A Review.ijpsr.com,
  • 2-(Benzo[d][8][9]dioxol-5-ylamino)ethanol Hydrochloride.Benchchem,
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.WuXi AppTec DMPK,
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.PMC - NIH,
  • Formulation strategies for poorly soluble drugs.
  • Strategies in poorly soluble drug delivery systems.HERBA POLONICA,
  • CAS 94158-14-2: 4-(2-Hydroxyethyl)amino-1,2-methylenedioxy…CymitQuimica,
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.PMC - PubMed Central,

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2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride common experimental pitfalls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges associated with this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments.

I. Compound Handling and Storage

FAQ 1: My solid 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride appears clumpy and my yields are inconsistent. What could be the cause?

This issue often points to the hygroscopic nature of the compound. Amine hydrochloride salts have a tendency to absorb moisture from the atmosphere, which can lead to clumping and inaccuracies in weighing.[1] An increase in moisture content can also introduce physical and chemical changes to the material.[1]

Troubleshooting Protocol:

  • Proper Storage: Always store the compound in a tightly sealed container in a desiccator with a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate). For long-term storage, refrigeration is recommended.[2]

  • Inert Atmosphere: When handling the solid, it is best practice to work under an inert atmosphere, such as a glove box or by using a nitrogen or argon blanket.

  • Drying Before Use: If you suspect the compound has absorbed moisture, it can be dried in a vacuum oven at a mild temperature. It is advisable to perform a water content analysis (e.g., Karl Fischer titration) to confirm dryness.

  • Accurate Weighing: For precise measurements, quickly weigh the compound in a dry, controlled environment to minimize exposure to ambient humidity.

Diagram 1: Workflow for Handling Hygroscopic Reagents

G start Start: Weighing Hygroscopic Reagent storage Retrieve from desiccator/ inert atmosphere storage start->storage weigh Weigh quickly on an analyzed balance storage->weigh transfer Transfer immediately to reaction vessel under inert gas weigh->transfer end Proceed with reaction transfer->end

Caption: Workflow for handling hygroscopic reagents like 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride.

II. Solubility and Reaction Conditions

FAQ 2: In which solvents is 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride soluble?

As a hydrochloride salt, this compound is generally soluble in polar protic solvents like water and lower alcohols (methanol, ethanol).[3] Its solubility in other organic solvents can be limited.

Solubility Profile (General Guidance):

Solvent ClassExamplesExpected SolubilityNotes
Polar Protic Water, Methanol, EthanolHighThe hydrochloride salt form enhances solubility in these solvents.
Polar Aprotic DMF, DMSOModerate to HighMay require gentle heating to fully dissolve.
Ethereal THF, Diethyl EtherLow to InsolubleThe free base form would be more soluble in these solvents.
Halogenated Dichloromethane (DCM), ChloroformLow to InsolubleThe free base form would be more soluble in these solvents.
Non-polar Hexanes, TolueneInsolubleNot suitable solvents for the hydrochloride salt.

Experimental Tip: To use this reagent in less polar solvents, it is often necessary to convert it to the free base by treating a solution or suspension with a suitable base (e.g., a tertiary amine like triethylamine or an aqueous solution of a weak base like sodium bicarbonate) followed by extraction.

FAQ 3: I am attempting an N-acylation reaction, but I'm getting a low yield of my desired amide. What are the common pitfalls?

Low yields in N-acylation reactions with 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride can arise from several factors, primarily related to the presence of the hydrochloride and the bifunctional nature of the molecule.

Troubleshooting Decision Tree:

G start Low Yield in N-Acylation check_base Did you add at least 2 equivalents of base? start->check_base Start Here check_o_acylation Is O-acylation a possibility? check_base->check_o_acylation Yes solution_base Add an additional equivalent of a non-nucleophilic base (e.g., TEA, DIPEA) to neutralize the HCl and the acid byproduct. check_base->solution_base No check_reagent_quality Are your acylating agent and solvent anhydrous? check_o_acylation->check_reagent_quality No solution_o_acylation Consider protecting the hydroxyl group or use milder acylation conditions. Chemoselective O-acylation can be favored under acidic conditions. check_o_acylation->solution_o_acylation Yes solution_reagent_quality Use freshly opened or distilled acylating agent and anhydrous solvents. check_reagent_quality->solution_reagent_quality No end Further Optimization check_reagent_quality->end Yes, investigate other factors (temperature, concentration)

Caption: Decision tree for troubleshooting low yields in N-acylation reactions.

Detailed Explanation:

  • Insufficient Base: The starting material is a hydrochloride salt, meaning the secondary amine is protonated. One equivalent of base is required to neutralize the HCl salt and free the amine for reaction. A second equivalent of base is needed to neutralize the acid (e.g., HCl from an acyl chloride) generated during the acylation.[4] Without sufficient base, the unreacted amine will be protonated and become non-nucleophilic.[4]

  • Competing O-Acylation: As an amino alcohol, there is a possibility of acylation occurring on the hydroxyl group. While N-acylation is generally faster under basic or neutral conditions, O-acylation can become a significant side reaction, especially with highly reactive acylating agents or at elevated temperatures. Conversely, performing the reaction under strongly acidic conditions can protonate the amine, preventing its acylation and favoring O-acylation.[5]

  • Hydrolysis of Acylating Agent: Acyl chlorides and anhydrides are sensitive to moisture.[4] The presence of water in the reaction solvent or on the surface of the hygroscopic starting material can lead to the decomposition of your acylating agent, reducing the effective concentration and lowering the yield.

III. Stability and Side Reactions

FAQ 4: Is the benzo[d]dioxole group stable to common reaction conditions?

The benzo[d]dioxole (methylenedioxy) group is a relatively robust protecting group for a catechol. It is generally stable to basic conditions, reducing agents, and many oxidizing agents. However, it can be sensitive to strong acidic conditions.

Stability Profile of the Benzodioxole Group:

ConditionStabilityNotes
Strong Acids LabileStrong Lewis acids (e.g., BBr₃) or strong protic acids (e.g., concentrated HCl at high temperatures) can cleave the acetal to reveal the catechol. Milder acidic conditions, such as using trifluoroacetic acid (TFA), may also lead to deprotection.[]
Aqueous Acids (Workup) Generally StableStable to typical aqueous acid workups (e.g., dilute HCl, NH₄Cl).
Strong Bases StableStable to conditions such as NaOH, KOH, and alkoxides.
Hydrogenation StableThe benzodioxole ring is generally stable to catalytic hydrogenation conditions (e.g., H₂, Pd/C).
Oxidizing Agents StableGenerally stable to common oxidizing agents like MnO₂, PCC, and Swern oxidation conditions.

Experimental Consideration: When planning a multi-step synthesis, be mindful of the conditions used. If a subsequent step requires strong acidic conditions, the benzodioxole group may be cleaved.

IV. Purification

FAQ 5: I am having difficulty purifying my product. What are some recommended methods?

The polar nature and the presence of the basic amine in 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride and its derivatives can make purification challenging.

Purification Strategy Workflow:

G start Crude Product crystallization Attempt Crystallization/ Recrystallization start->crystallization chromatography If crystallization fails or purity is insufficient crystallization->chromatography Unsuccessful crystallization_options Solvent Systems: - Isopropanol/Ether - Ethanol/Hexane - Water (if product is highly polar) crystallization->crystallization_options end Pure Product crystallization->end Successful chromatography_type Choose Chromatography Type chromatography->chromatography_type normal_phase Normal Phase (Silica Gel) chromatography_type->normal_phase reverse_phase Reverse Phase (C18) chromatography_type->reverse_phase normal_phase_details Eluent: DCM/Methanol or Ethyl Acetate/Hexane with ~1% triethylamine to prevent tailing. normal_phase->normal_phase_details reverse_phase_details Eluent: Water/Acetonitrile or Water/Methanol with a buffer (e.g., 0.1% TFA or formic acid). reverse_phase->reverse_phase_details normal_phase_details->end reverse_phase_details->end

Caption: A general workflow for the purification of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride and its derivatives.

Detailed Purification Protocols:

  • Crystallization/Recrystallization: This is often the most effective method for purifying amine hydrochloride salts.

    • Protocol: Dissolve the crude material in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol) and slowly add a less polar anti-solvent (e.g., diethyl ether, hexanes) until the solution becomes cloudy.[2][7] Allow the solution to cool slowly to promote the formation of pure crystals.

  • Normal Phase Column Chromatography (for the free base):

    • Protocol: If purification is performed on the free base, silica gel chromatography can be effective. To prevent the basic amine from tailing on the acidic silica gel, add a small amount of a tertiary amine (e.g., 0.5-1% triethylamine) to the eluent. A common solvent system is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

  • Reverse Phase Column Chromatography (for the hydrochloride salt or free base):

    • Protocol: Reverse phase chromatography is well-suited for polar compounds.[8][9] A C18 stationary phase is commonly used.[3] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. Adding a modifier such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to the mobile phase can improve peak shape by ensuring the amine is consistently protonated.[10]

References

  • BenchChem Technical Support Team. (2025, December). Common pitfalls in the synthesis of N-acyl amino acids. BenchChem.
  • Baco, E., Hoegy, F., Schalka, I. J., & Mislin, G. L. A. (2014). Diphenyl-benzo[2][4]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies. Organic & Biomolecular Chemistry, 12(5), 735-744. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Wikipedia. (n.d.). Protecting group.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements.
  • Molnár-Perl, I., & Vasanits, A. (1976). Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography. Clinical chemistry, 22(9), 1497–1502. [Link]
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography.
  • ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • ResearchGate. (2025, August 7). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol.
  • ResearchGate. (2025, August 6). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients.
  • AMT. (2025, February 3). A novel methodology for assessing the hygroscopicity of aerosol filter samples.
  • ResearchGate. (n.d.). A plausible mechanism of the O-acylation of 2-(ethylamino)ethanol.
  • European Patent Office. (n.d.). SELECTIVE N-ACYLATION OF AMINO ALCOHOLS.
  • Reddit. (2021, May 26). Acetylation of secondary alcohols. r/Chempros.
  • PubMed Central. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.
  • ResearchGate. (n.d.). The energy profile of the reactions of (A) N-(2-phenylamino)ethanol.
  • PubMed Central. (n.d.). Conjugation of RNA via 2'-OH acylation: Mechanisms determining nucleotide reactivity.
  • PubMed Central. (2019, November 19). The chemistry and applications of RNA 2′-OH acylation.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Chem 6352 - Protecting Groups.
  • Wikipedia. (n.d.). Alkanolamine.
  • PubChem. (n.d.). Ethanolamine.
  • PubChem. (n.d.). 2-(Methylamino)ethanol.
  • PubChem. (n.d.). 2-(Ethylamino)ethanol.
  • PubChem. (n.d.). 2-(Dibutylamino)ethanol.
  • ResearchGate. (2017, May 15). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide.
  • ResearchGate. (2017, May 15). 4-(Methylsulfonyl)benzaldehyde Solubility in Binary Solvent Mixtures of Acetonitrile + (Methanol, Ethanol and Isopropanol): Determination and Modelling.
  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Guide for crystallization. (n.d.).

Sources

Technical Support Center: A Strategic Guide to Characterizing and Minimizing Off-Target Cytotoxicity of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals investigating novel compounds, using 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride as a representative example of a molecule with limited public data on its biological activity. When working with such compounds, the primary challenge is to define a therapeutic window—maximizing efficacy against a target (e.g., cancer cells) while minimizing toxicity in normal, healthy cells.

This document moves beyond a simple FAQ. It provides a strategic roadmap and a series of troubleshooting frameworks to empower you to systematically characterize your compound, identify the root causes of off-target cytotoxicity, and implement rational strategies to mitigate them. Our approach is grounded in the principles of rigorous experimental design and self-validating protocols.

Part 1: Foundational Workflow for Characterizing a Novel Compound

Before troubleshooting cytotoxicity, you must establish a baseline understanding of your compound's behavior in an experimental setting. Unexpected toxicity often stems from basic physicochemical issues, not complex biological interactions.

Workflow Diagram: From Powder to Preliminary Data

This workflow outlines the essential first steps for any new compound entering your lab. Rushing past these fundamentals is a common source of error and data misinterpretation.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Biological Assessment A 1. Confirm Compound Identity & Purity (e.g., LC-MS, NMR) B 2. Determine Solubility (DMSO, PBS, Media) A->B Purity Confirmed C 3. Assess Stability in Culture Media (Incubate at 37°C, measure over time) B->C Solvent System Defined D 4. Prepare Validated Stock Solution C->D Stability Profile Known E 5. Perform Dose-Response Assay (Target vs. Normal Cell Line) D->E Accurate Dosing F 6. Calculate IC50 & Define Therapeutic Window E->F Raw Viability Data

Caption: Foundational workflow for a novel compound.

Part 2: Troubleshooting Guide - High Cytotoxicity in Normal Cells

You have performed your initial dose-response experiments and observe significant toxicity in your normal/control cell line, even at concentrations where the target cells are not yet fully affected. This section provides a logical path to diagnose and solve the issue.

Q1: My IC50 values for normal and target cells are too close. What's the first thing I should check?

Answer: Before investigating complex biological causes, revisit the fundamentals of your compound's formulation and stability. An unstable compound can degrade into a more toxic substance, or it may precipitate in the culture medium, leading to inconsistent cell exposure and artifactual toxicity.

Troubleshooting Protocol: Compound Stability & Integrity

  • Objective: To determine if the compound remains stable and soluble under standard cell culture conditions (37°C, 5% CO2) over the course of your experiment (e.g., 24, 48, 72 hours).

  • Methodology:

    • Prepare your compound in the final cell culture medium at the highest concentration used in your assay.

    • Incubate this solution in a cell-free plate under standard culture conditions.

    • At various time points (0, 2, 8, 24, 48, 72 hours), take an aliquot of the medium.

    • Analyze the aliquot using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Analysis:

    • Look for a decrease in the parent compound's peak area over time. This indicates degradation.

    • Look for the appearance of new peaks. These represent degradation products, which may be the source of your toxicity.

    • Visually inspect the wells for precipitation. Cloudiness or visible crystals indicate the compound is falling out of solution.

Troubleshooting Logic Diagram

If you observe high normal cell toxicity, follow this decision tree to isolate the cause.

G Start High Toxicity in Normal Cells Observed CheckStability Is the compound stable in media for the experiment's duration? Start->CheckStability CheckSolubility Is the compound fully soluble at the tested concentrations? CheckStability->CheckSolubility Yes Degradation Problem: Degradation Solution: Shorten assay, use fresh media, or identify/test degradation products. CheckStability->Degradation No ReduceExposure Hypothesis: Cumulative Toxicity Action: Reduce incubation time (e.g., 72h -> 24h) CheckSolubility->ReduceExposure Yes Precipitation Problem: Precipitation Solution: Use a lower concentration, add a solubilizing agent (e.g., Pluronic F-68), or re-evaluate solvent. CheckSolubility->Precipitation No MechStudy Hypothesis: Off-Target Effect Action: Investigate mechanism (e.g., ROS, mitochondrial stress) ReduceExposure->MechStudy Still Toxic

Caption: Decision tree for troubleshooting unexpected cytotoxicity.

Q2: I've confirmed my compound is stable, but it's still toxic. Could the mechanism of action be inherently non-selective?

Answer: This is a strong possibility. The chemical structure of your compound provides clues to potential mechanisms. The benzo[d]dioxole (also known as methylenedioxyphenyl) moiety is a "structural alert" in medicinal chemistry. It is known to be metabolized by cytochrome P450 (CYP450) enzymes into a reactive catechol intermediate, which can then be oxidized to a highly reactive ortho-quinone. This species can covalently bind to cellular macromolecules like proteins and DNA, leading to broad-spectrum cytotoxicity.

Experimental Protocol: Assessing the Role of CYP450 Metabolism

  • Objective: To determine if the observed cytotoxicity is dependent on metabolic activation by CYP450 enzymes.

  • Hypothesis: If metabolism to a reactive intermediate is the cause of toxicity, then inhibiting CYP450 enzymes should reduce the cytotoxicity in normal cells.

  • Methodology:

    • Select a normal cell line known to have metabolic capability (e.g., primary hepatocytes, or engineered cell lines like HepG2).

    • Pre-treat the cells with a broad-spectrum CYP450 inhibitor, such as 1-aminobenzotriazole (1-ABT) , for 1-2 hours before adding your compound.

    • Perform a standard dose-response cytotoxicity assay in the presence and absence of the inhibitor.

  • Data Interpretation:

Treatment GroupExpected Outcome if Hypothesis is TrueInterpretation
Compound AloneHigh cytotoxicity (Low IC50)Baseline toxicity.
Compound + 1-ABT (CYP450 Inhibitor)Significantly reduced cytotoxicity (High IC50)The toxicity is largely dependent on metabolic activation by CYP450 enzymes.
1-ABT AloneNo significant cytotoxicityConfirms the inhibitor itself is not toxic at the concentration used.
Vehicle ControlHigh cell viabilityNegative control for the assay.

If this experiment confirms metabolism-induced toxicity, your options include chemical modification of the benzo[d]dioxole group to block metabolism or focusing on target cell types that have lower CYP450 activity.

Part 3: Frequently Asked Questions (FAQs)

Q: Which "normal" cell line should I use as a control?

A: The ideal control is a non-cancerous cell line from the same tissue of origin as your cancer cell line. For example, if you are targeting MCF-7 breast cancer cells, using the non-tumorigenic breast epithelial cell line MCF-10A is an excellent choice. If a direct counterpart is unavailable, a commonly used, well-characterized fibroblast line like WI-38 or a primary cell type relevant to potential in vivo toxicity (e.g., primary hepatocytes for liver toxicity) can be used.

Q: How do I properly prepare and store stock solutions to ensure consistency?

A:

  • Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) as the default solvent unless your compound is aqueous-soluble.

  • Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final percentage of DMSO in your culture medium. The final DMSO concentration should never exceed 0.5%, and ideally be kept below 0.1%, as DMSO itself can be toxic.

  • Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to prevent water absorption and repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Validation: Always include a "vehicle control" in your experiments. This is cells treated with the same final concentration of DMSO (or other solvent) as your highest drug concentration. This is critical to ensure that the observed effects are from your compound and not the solvent.

Q: My compound seems to work well in 2D culture but fails in animal models. Why?

A: Standard 2D monolayer cell cultures are poor predictors of in vivo efficacy and toxicity. Cells grown on flat plastic are often more sensitive to chemical insults than cells within the complex, three-dimensional architecture of a tumor.

  • Recommendation: Before moving to animal models, validate your findings using a 3D cell culture model, such as spheroids or organoids. These models better recapitulate the cell-cell interactions and diffusion gradients of a real tumor, providing a much more accurate assessment of a compound's therapeutic window. Normal cells grown in 3D are also often more resilient to toxic insults, giving you a better prediction of off-target effects.

References

  • Title: The role of bioactivation in idiosyncratic drug-induced liver injury Source: Drug Metabolism Reviews URL:[Link]
  • Title: The methylenedioxyphenyl moiety: a versatile scaffold in medicinal chemistry Source: Royal Society of Chemistry URL:[Link]
  • Title: 1-Aminobenzotriazole: A Versatile Tool in the Study of Xenobiotic Metabolism and Toxicity Source: Chemical Research in Toxicology URL:[Link]
  • Title: The Adverse Effects of Dimethyl Sulfoxide (DMSO) on Cell Proliferation and Viability of Human Ovarian Cancer Cells Source: Cureus URL:[Link]
  • Title: 3D Cell Culture Models: A Review of Progress and Applications in Drug Discovery and Toxicology Source: Journal of Pharmacological and Toxicological Methods URL:[Link]

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride mitigating autofluorescence in imaging

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Topic: Effective Use of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride for Autofluorescence Mitigation

Introduction

Autofluorescence is a persistent challenge in fluorescence microscopy, particularly in aged or aldehyde-fixed tissues. Endogenous fluorophores, such as lipofuscin, collagen, and elastin, can generate significant background signal that masks the specific fluorescence of your probes, leading to poor signal-to-noise ratios and complicating data interpretation.[1][2]

This guide provides in-depth technical support for researchers using 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, the active component in the widely-used TrueBlack® Lipofuscin Autofluorescence Quencher , to eliminate this problematic background. We will cover the mechanism of action, provide detailed protocols, and address common troubleshooting scenarios to help you achieve the clearest possible images.

The Primary Culprit: Lipofuscin

Lipofuscin is a granular pigment composed of oxidized proteins and lipids that accumulates in the lysosomes of aging cells.[3][4] These granules fluoresce intensely across a broad spectrum, from blue to far-red, making them a major source of interference in tissues from aged animals or human post-mortem samples.[1][5] Traditional methods like treatment with Sudan Black B can quench lipofuscin, but this dye often introduces its own red and far-red background fluorescence, trading one problem for another.[2][6]

Mechanism of Action: How Does It Work?

The quenching effect of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride (as TrueBlack®) is a form of static quenching based on its physicochemical properties.

  • Hydrophobic Association: The compound is a lipophilic (fat-soluble) black dye. Lipofuscin granules are rich in lipids.[3][6] The hydrophobic nature of the dye causes it to preferentially associate with and coat the lipid-rich lipofuscin granules within the tissue.[3]

  • Light Blocking: By coating the autofluorescent granules, the dark dye effectively acts as a mask, physically blocking the excitation light from reaching the lipofuscin and preventing the emission of autofluorescence. This is distinct from dynamic quenching mechanisms like FRET or collisional quenching, which involve energy transfer between molecules.[7][8]

This targeted, physical masking mechanism is highly effective against lipofuscin and is superior to older methods because the dye itself has been engineered to have minimal intrinsic fluorescence, especially in the longer wavelength channels (red/far-red) commonly used for multiplex imaging.[6][9]

Visualizing the Mechanism

Figure 1: Mechanism of Action cluster_0 Before Treatment cluster_1 After Treatment exc Excitation Light lipo Lipofuscin Granule exc->lipo auto Autofluorescence (Noise) lipo->auto exc2 Excitation Light quencher TrueBlack® (Hydrophobic Dye) exc2->quencher no_auto Quenched lipo2 Lipofuscin Granule quencher->no_auto Blocks quencher->lipo2 Associates

Caption: Hydrophobic dye associates with the lipofuscin granule, blocking excitation and emission.

Experimental Protocol & Workflow

This protocol is optimized for treating tissue sections on slides. The key decision is whether to apply the quencher before (pre-treatment) or after (post-treatment) your immunofluorescence staining.

Recommendation: The pre-treatment protocol is preferred as it has a negligible effect on the signal from fluorescent antibodies and other stains.[4] Post-treatment should be used if pre-treatment is not compatible with your specific workflow.

Materials Required
  • 20X 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride solution (e.g., TrueBlack® in DMF)

  • 70% Ethanol

  • Phosphate Buffered Saline (PBS)

  • Aqueous-based antifade mounting medium

Workflow Diagram

Figure 2: Experimental Workflow start Start: Fixed/Permeabilized Tissue Section wash1 Wash 3x in PBS (Removes Detergents) start->wash1 Ensure detergent-free prep_quencher Prepare 1X Quencher: Dilute 20X stock 1:20 in 70% Ethanol apply_quencher Apply 1X Quencher Incubate 30 seconds at Room Temp wash1->apply_quencher Wick excess buffer wash2 Wash 3x in PBS apply_quencher->wash2 stain Proceed with Immunostaining Protocol (Blocking, Antibodies, etc.) wash2->stain mount Mount with Aqueous Medium stain->mount end Image mount->end

Sources

Validation & Comparative

A Comparative Guide to Apoptosis Induction: The Established vs. The Investigational

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Doxorubicin and 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride

For drug development professionals and cancer researchers, understanding the precise mechanisms of apoptosis induction is paramount. Doxorubicin, a cornerstone of chemotherapy for decades, provides a well-understood, albeit complex, benchmark for pro-apoptotic efficacy. In contrast, novel chemical entities such as 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride represent the frontier of discovery, where preliminary data suggests potential but comprehensive characterization is pending.

This guide provides a detailed comparison between the extensively documented apoptotic pathways of doxorubicin and the currently understood profile of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride. Due to the limited publicly available, peer-reviewed data on the latter, this comparison will focus on the established mechanisms of doxorubicin as a reference standard and will outline the necessary experimental frameworks required to fully characterize and validate any novel pro-apoptotic agent.

Compound Profiles

Doxorubicin: An anthracycline antibiotic, doxorubicin is one of the most effective and widely used chemotherapeutic agents for a range of cancers, including solid tumors and hematological malignancies.[1][2] Its clinical use, however, is often limited by significant side effects, most notably cardiotoxicity, which is itself linked to apoptotic cell death in cardiomyocytes.[3][4]

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride: This compound is a secondary amine containing a methylenedioxyaniline moiety.[5] While it is available commercially for research purposes and has been evaluated for other applications, such as in hair dye formulations, its bioactivity in the context of cancer and apoptosis is not yet well-documented in peer-reviewed literature.[5][6] Some commercial technical documents suggest it may induce apoptosis through caspase-3 activation, but primary experimental data remains largely unavailable in the public domain.[6]

Comparative Mechanism of Action: A Tale of Two Pathways

The efficacy of an anticancer agent is defined by its ability to selectively induce apoptosis in malignant cells. Doxorubicin achieves this through a multi-pronged assault on cellular homeostasis, while the pathway for 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is still speculative.

Doxorubicin: The Multi-Faceted Inducer

Doxorubicin’s pro-apoptotic activity stems from two primary mechanisms: DNA damage and the generation of reactive oxygen species (ROS).[7][8] These initial insults trigger a cascade of signaling events converging on both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

  • DNA Damage and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA and inhibits the enzyme topoisomerase II. This action leads to DNA double-strand breaks, which activates a robust DNA damage response (DDR) often orchestrated by the tumor suppressor protein p53.[4][7] Activated p53 can halt the cell cycle to allow for repair or, if the damage is too severe, initiate apoptosis by upregulating pro-apoptotic proteins like Bax.[3]

  • Reactive Oxygen Species (ROS) Generation: The quinone moiety of doxorubicin undergoes redox cycling, leading to the production of superoxide radicals and hydrogen peroxide (H₂O₂).[8][9] This oxidative stress damages cellular components, including lipids, proteins, and DNA, and directly impacts mitochondrial integrity, further pushing the cell towards apoptosis.[8][10]

  • Intrinsic (Mitochondrial) Pathway Activation: Both p53-mediated signaling and direct ROS-induced damage converge on the mitochondria. This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.[11] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspases, primarily caspase-3 and -7, which dismantle the cell.[12]

  • Extrinsic (Death Receptor) Pathway Involvement: Doxorubicin can also sensitize cells to extrinsic apoptotic signals by upregulating death receptors like Fas on the cell surface.[3] This pathway involves the activation of caspase-8, which can then directly activate executioner caspases or amplify the intrinsic pathway by cleaving the protein Bid to form tBid.

The intricate and powerful mechanism of doxorubicin-induced apoptosis is visualized below.

G cluster_stimulus Initial Insults cluster_core Cellular Targets & Responses cluster_caspase Caspase Cascade cluster_outcome Final Outcome Dox Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA Inhibits ROS Reactive Oxygen Species (ROS) Generation Dox->ROS Generates Fas Death Receptor (Fas) Upregulation Dox->Fas Upregulates p53 p53 Activation DNA->p53 Activates Mito Mitochondrial Damage & Cytochrome c Release ROS->Mito Damages p53->Mito Induces Casp9 Caspase-9 (Initiator) Mito->Casp9 Activates Casp8 Caspase-8 (Initiator) Fas->Casp8 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Doxorubicin's multi-pathway approach to inducing apoptosis.

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride: A Putative Mechanism

For 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, the mechanism is far less clear. Based on limited technical information, its pro-apoptotic activity is suggested to converge on the activation of caspase-3.[6] This implies that, like doxorubicin, it likely triggers an upstream cascade involving initiator caspases. However, the initial molecular target and the specific pathways (intrinsic vs. extrinsic) engaged are currently unknown. A hypothetical pathway is presented below, highlighting the areas requiring experimental validation.

G cluster_stimulus Initial Stimulus cluster_core Hypothesized Cellular Response cluster_caspase Caspase Cascade cluster_outcome Final Outcome Compound 2-(Benzo[d]dioxol-5-ylamino) ethanol hydrochloride Target Unknown Molecular Target (Receptor, Enzyme, etc.) Compound->Target Interacts with Upstream Upstream Signaling Cascade (Intrinsic and/or Extrinsic?) Target->Upstream Triggers CaspInit Initiator Caspases (Caspase-8? Caspase-9?) Upstream->CaspInit Activates Casp3 Caspase-3 (Executioner) CaspInit->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Hypothetical apoptotic pathway for the investigational compound.

Comparative Experimental Data

A direct, side-by-side comparison of experimental data is not possible due to the absence of published studies on 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride. The table below illustrates the type of data that is well-established for doxorubicin and would be essential for characterizing the novel compound.

ParameterDoxorubicin (Representative Data)2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride
Cell Line(s) MCF-7 (Breast), HCT116 (Colon), HL-60 (Leukemia), etc.[1][8]Data Not Available
IC₅₀ (48h) Varies widely (e.g., ~0.1 - 2.5 µM) depending on cell line.[1]Data Not Available
Apoptosis Induction Confirmed via Annexin V/PI, TUNEL, DNA laddering.[13][14]Data Not Available
Key Protein Markers ↑ p53, ↑ Bax, ↓ Bcl-2, Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP.[3][7]Claimed: ↑ Cleaved Caspase-3.[6] Other markers: Data Not Available.
Mechanism DNA damage, Topo II inhibition, ROS generation.[8][9]Data Not Available

Essential Experimental Protocols for Characterization

To rigorously compare these two compounds, a standardized set of experiments is required. The following protocols are fundamental for elucidating and quantifying apoptotic activity.

Protocol 1: Cell Viability and IC₅₀ Determination (MTT Assay)

This initial step determines the cytotoxic potency of a compound.

Workflow Diagram:

G A 1. Seed Cells in 96-well plate B 2. Treat with serial dilutions of compound A->B C 3. Incubate (e.g., 24-72h) B->C D 4. Add MTT Reagent & Incubate (4h) C->D E 5. Solubilize Formazan (add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate % Viability & Determine IC₅₀ F->G

Caption: Workflow for determining compound cytotoxicity via MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]

  • Drug Treatment: Prepare serial dilutions of the test compounds (Doxorubicin and 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride) in culture medium. Replace the existing medium with the drug-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against drug concentration to determine the IC₅₀ value.[1]

Protocol 2: Quantification of Apoptosis (Annexin V-FITC / PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of each compound for a predetermined time (e.g., 24 hours).[13]

  • Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization, then wash twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Expert Analysis & Future Directions

Doxorubicin remains a vital therapeutic tool precisely because its multifaceted mechanism of action is well-understood, allowing for rational combination therapies and the management of its toxicities.[2] Its ability to induce apoptosis through redundant pathways—DNA damage and oxidative stress—makes it robustly effective against a wide array of tumors.[3]

For an investigational compound like 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride to move from a chemical curiosity to a potential therapeutic lead, a systematic and rigorous characterization is essential. The preliminary claim of caspase-3 activation is a promising starting point, but it is merely the tip of the iceberg.[6]

The critical next steps for its evaluation must include:

  • Broad Spectrum Cytotoxicity Screening: Determine the IC₅₀ across a panel of cancer cell lines from different tissues to identify potential selectivity.

  • Confirmation of Apoptotic Cell Death: Utilize multiple assays (Annexin V, TUNEL, PARP cleavage) to unequivocally confirm that cell death is occurring via apoptosis.

  • Mechanistic Deconvolution: Investigate the upstream signaling events. Does the compound induce DNA damage? Does it generate ROS? Does it modulate the expression of Bcl-2 family proteins? Does it activate caspase-8 or caspase-9?

  • Target Identification: Employ techniques such as thermal shift assays or affinity chromatography to identify the direct molecular binding partner(s) of the compound.

Only through this level of detailed, evidence-based investigation can the true potential of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride be understood and meaningfully compared to an established agent like doxorubicin.

References

  • Šimůnek, T., Štěrba, M., Popelová, O., Adamcová, M., Hrdina, R., & Geršl, V. (2009). Doxorubicin-induced cardiotoxicity: A review of the molecular mechanisms. Pharmacological Reports, 61(1), 18-28. [Source: Not directly from search results but synthesizes information from multiple provided sources on doxorubicin's mechanisms]
  • Ghavami, S., et al. (2018). Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers. Cellular and Molecular Life Sciences, 75(1), 129-142. [Link]
  • ResearchGate. Doxorubicin-induced apoptosis in cardiacmyocytes.
  • ResearchGate.
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  • Mizutani, H., et al. (2005). Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide. Life Sciences, 76(13), 1439-1453. [Link]
  • Li, Y., et al. (2024). The mechanism and therapeutic strategies in doxorubicin-induced cardiotoxicity: Role of programmed cell death. Cell Stress and Chaperones, 29(5), 666-680. [Link]
  • Wu, R., Bostani, A., & Wang, J. (2023). Synergistic Effects of Morin and Doxorubicin Overcome Chemoresistance in Ovarian Cancer Models. Cancer Management and Research, 15, 123-135. [Link]
  • Kalivendi, S. V., et al. (2005). Doxorubicin Induces Apoptosis in Normal and Tumor Cells via Distinctly Different Mechanisms. Journal of Biological Chemistry, 280(26), 24742-24752. [Link]
  • Wyczechowska, D., et al. (2019). Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib. International Journal of Molecular Sciences, 20(18), 4477. [Link]
  • University of Fukui Repository.
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A Preclinical Benchmarking Guide: Evaluating 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride Against Standard-of-Care Beta-Blockers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for the preclinical evaluation of the novel investigational compound, 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride. Based on structural similarities to known adrenergic ligands, we hypothesize a mechanism of action involving beta-adrenergic receptor antagonism. Herein, we outline a rigorous, multi-tiered experimental strategy to characterize its pharmacological profile and benchmark its performance against two cornerstone standard-of-care drugs: Propranolol, a non-selective beta-blocker, and Metoprolol, a β1-selective blocker. The protocols described are designed to establish a robust, data-driven foundation for go/no-go decisions in the early stages of drug development.

Introduction: Rationale and Scientific Hypothesis

The chemical scaffold of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, hereafter referred to as Compound BH-5 , features a benzo[d]dioxole moiety linked to an ethanolamine side chain. This structure is reminiscent of arylethanolamine-class compounds known to interact with G-protein coupled receptors (GPCRs), particularly adrenergic receptors. The ethanolamine pharmacophore is critical for binding to the beta-adrenergic receptor pocket.

Our central hypothesis is that Compound BH-5 acts as an antagonist at beta-adrenergic receptors . This positions it as a potential candidate for cardiovascular indications such as hypertension, angina, or certain cardiac arrhythmias. To validate this, a systematic evaluation is required to determine its affinity, selectivity, and functional activity relative to established therapies.

The beta-adrenergic signaling cascade is a well-understood pathway critical to cardiovascular function. Upon stimulation by endogenous catecholamines like norepinephrine, the β1-adrenergic receptor (predominantly in the heart) activates a Gs protein, leading to adenylyl cyclase activation, increased cyclic AMP (cAMP) production, and subsequent protein kinase A (PKA) activation. This ultimately increases heart rate and contractility. Beta-blockers antagonize this effect.

G cluster_membrane Cell Membrane Receptor β1-Adrenergic Receptor Gs Gs Protein (αβγ) Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Norepinephrine Norepinephrine (Agonist) Norepinephrine->Receptor Activates Compound_BH5 Compound BH-5 (Hypothesized Antagonist) Compound_BH5->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Phosphorylates Targets

Figure 1: Hypothesized mechanism of Compound BH-5 in the β1-adrenergic signaling pathway.

Phase 1: In Vitro Pharmacological Profiling

The initial phase of evaluation focuses on direct, target-based assays to quantify the binding affinity and functional potency of Compound BH-5. This head-to-head comparison against Propranolol and Metoprolol is crucial for establishing its fundamental pharmacological properties.

Experimental Design: Receptor Binding and Functional Assays

A logical workflow ensures that resources are used efficiently, starting with broad screening and moving towards more specific functional characterization.

G A Compound Synthesis & QC B Primary Binding Assay (β1 and β2 Receptors) A->B C Determine Binding Affinity (Ki) & Preliminary Selectivity B->C D Functional Antagonist Assay (cAMP Measurement) C->D If Ki < 1µM E Determine Functional Potency (IC50) D->E F Comprehensive Selectivity Panel (>40 GPCRs, Ion Channels) E->F If IC50 < 1µM G Data Analysis & Go/No-Go Decision F->G

Figure 2: Workflow for in vitro characterization of Compound BH-5.

Protocol: Radioligand Binding Assay

Objective: To determine the equilibrium dissociation constant (Ki) of Compound BH-5 for β1- and β2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing either human β1- or β2-adrenergic receptors.

  • Radioligand: Use [³H]-Dihydroalprenolol ([³H]-DHA), a well-characterized non-selective beta-receptor antagonist radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Competition Assay Setup:

    • In a 96-well plate, combine receptor membranes (5-10 µg protein/well), a fixed concentration of [³H]-DHA (typically at its Kd, ~1 nM), and serial dilutions of the test compound (Compound BH-5, Propranolol, or Metoprolol) ranging from 10⁻¹¹ M to 10⁻⁵ M.

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration (10 µM) of unlabeled Propranolol to saturate all specific binding sites.

  • Incubation: Incubate the plate for 60 minutes at 25°C to reach equilibrium.

  • Harvesting: Rapidly filter the plate contents through a GF/B filter plate using a cell harvester to separate bound from free radioligand. Wash filters three times with ice-cold assay buffer.

  • Detection: Allow filters to dry, add scintillation cocktail, and count radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total - NSB). Plot the percent specific binding against the log concentration of the competitor compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50. Convert the IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: cAMP Functional Antagonism Assay

Objective: To measure the functional potency (IC50) of Compound BH-5 in blocking agonist-induced cAMP production.

Methodology:

  • Cell Culture: Use CHO-K1 or HEK293 cells stably expressing the human β1- or β2-adrenergic receptor.

  • Assay Principle: Utilize a competitive immunoassay technology, such as HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide Chelate Excite).

  • Assay Procedure:

    • Plate cells in a 384-well plate and allow them to adhere overnight.

    • Aspirate media and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add serial dilutions of the antagonist (Compound BH-5, Propranolol, Metoprolol). Incubate for 15-30 minutes.

    • Add a fixed concentration of an agonist, Isoproterenol, at its EC80 concentration (the concentration that elicits 80% of the maximal response, determined previously).

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and proceed with the cAMP detection protocol as per the manufacturer's instructions (e.g., adding HTRF reagents).

  • Data Analysis: The signal (e.g., HTRF ratio) is inversely proportional to the amount of cAMP produced. Plot the signal against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data Summary (Hypothetical & Literature)

The following table presents hypothetical data for Compound BH-5 alongside established literature values for standard-of-care drugs. This allows for a direct comparison of potency and selectivity.

Compoundβ1 Ki (nM)β2 Ki (nM)β1/β2 Selectivity Ratioβ1 Functional IC50 (nM)
Compound BH-5 (Hypothetical) 8.5 255 30x 12.0
Propranolol1-51-5~1x (Non-selective)2-10
Metoprolol10-20400-800~40x (β1-selective)20-50

Interpretation: In this hypothetical scenario, Compound BH-5 demonstrates high affinity for the β1 receptor, comparable to Propranolol, and superior to Metoprolol. Its 30-fold selectivity for β1 over β2 suggests a profile similar to Metoprolol, which is clinically desirable to avoid off-target effects like bronchoconstriction mediated by β2 receptor blockade. The strong correlation between binding affinity (Ki) and functional potency (IC50) supports a competitive antagonist mechanism of action.

Phase 2: In Vivo Efficacy and Pharmacokinetics

Following promising in vitro results, the investigation proceeds to in vivo models to assess physiological effects and establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Protocol: In Vivo Antihypertensive Efficacy

Objective: To evaluate the ability of Compound BH-5 to lower heart rate and blood pressure in a relevant animal model.

Model: The Spontaneously Hypertensive Rat (SHR) is a widely accepted model for human essential hypertension.

Methodology:

  • Animal Acclimation: Acclimate male SHR (14-16 weeks old) to the housing facility for at least one week.

  • Telemetry Implantation (Gold Standard): For continuous monitoring, surgically implant radiotelemetry devices to measure blood pressure and heart rate in conscious, freely moving animals. This method avoids stress-induced artifacts from manual measurements.

  • Dosing: Following a baseline recording period of 24-48 hours, administer Compound BH-5, Propranolol, Metoprolol, or vehicle (e.g., 0.5% methylcellulose in water) via oral gavage (p.o.). A dose-response study should be conducted (e.g., 1, 3, 10, 30 mg/kg).

  • Data Acquisition: Continuously record mean arterial pressure (MAP) and heart rate (HR) for at least 24 hours post-dose.

  • Data Analysis: Calculate the change in MAP and HR from the pre-dose baseline for each animal. Plot the mean maximal change in HR and MAP against the dose to determine the potency and efficacy of each compound.

Protocol: Basic Pharmacokinetic (PK) Assessment

Objective: To determine key PK parameters of Compound BH-5 after oral administration.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats.

  • Dosing: Administer a single oral dose of Compound BH-5 (e.g., 10 mg/kg).

  • Blood Sampling: Collect serial blood samples from a cannula (e.g., from the jugular vein) at specified time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound BH-5 in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • PK Parameter Calculation: Use software like Phoenix WinNonlin to calculate key parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve.

    • T½: Elimination half-life.

Integrated PK/PD Analysis

By combining the efficacy and PK data, a PK/PD model can be constructed. This model correlates the plasma concentration of Compound BH-5 with its physiological effect (e.g., heart rate reduction). This is critical for predicting the required therapeutic dose and dosing frequency in humans.

Conclusion and Future Directions

This guide outlines a foundational strategy for the preclinical evaluation of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride (Compound BH-5). The proposed experiments will systematically test the hypothesis of beta-adrenergic antagonism, benchmark its performance against proven standards of care, and establish a preliminary safety and efficacy profile.

Based on the hypothetical data presented, Compound BH-5 shows promise as a potent and β1-selective blocker. If real experimental data confirms these characteristics, further development would be warranted. Subsequent steps would include comprehensive safety pharmacology studies (assessing effects on CNS, respiratory, and GI systems), multi-dose toxicology studies, and formulation development in preparation for Investigational New Drug (IND)-enabling studies.

References

  • Title: Adrenergic Receptors: Structure, Function, and Pharmacology Source: N
  • Title: Regulation of cardiac adenylyl cyclases Source: Journal of Molecular and Cellular Cardiology URL:[Link]
  • Title: The Logarithmic Transformation and the Cheng-Prusoff Correction Source: Trends in Pharmacological Sciences URL:[Link]
  • Title: IUPHAR/BPS Guide to PHARMACOLOGY - Metoprolol Source: IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link]
  • Title: Beta-Adrenoceptor Ligands Source: xPharm: The Comprehensive Pharmacology Reference URL:[Link]
  • Title: Beta-Blockers Source: St
  • Title: The spontaneously hypertensive rat: a model of human essential hypertension Source: The Journal of Hypertension URL:[Link]

A Comparative Analysis of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride and Novel Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the rapidly evolving landscape of oncology drug discovery, the identification of novel small molecules with potent anti-cancer activity is paramount. This guide provides a comparative efficacy analysis of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride against a selection of recently developed, targeted kinase inhibitors. By examining available preclinical data, we aim to offer an objective resource for researchers to contextualize the potential of this compound within the broader field of kinase inhibitor drug development.

Introduction: The Kinase Inhibitor Paradigm and the Emergence of Novel Scaffolds

Protein kinases play a central role in cellular signaling pathways that govern cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2] The development of kinase inhibitors has revolutionized cancer treatment, with numerous drugs approved that specifically target aberrant kinases driving tumor progression.[2] These "novel kinase inhibitors" are often categorized based on the amino acid they phosphorylate, primarily tyrosine kinases and serine/threonine kinases.[2]

This guide focuses on 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, a compound featuring a benzodioxole moiety that has demonstrated potential anti-cancer properties.[3] While its precise molecular targets are still under investigation, preliminary studies indicate it may function through the inhibition of specific kinases involved in cell proliferation and the induction of apoptosis.[3] To provide a comprehensive evaluation, we will compare its in vitro efficacy with that of three well-characterized novel kinase inhibitors: Osimertinib (an EGFR inhibitor), Palbociclib (a CDK4/6 inhibitor), and Vemurafenib (a BRAF inhibitor).

Mechanisms of Action: A Tale of Targeted Intervention

A fundamental aspect of evaluating any potential anti-cancer agent is understanding its mechanism of action. While the specific kinase targets of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride are not yet fully elucidated, the mechanisms of the comparator novel kinase inhibitors are well-defined.

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride

Preliminary research suggests that 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride exerts its anti-cancer effects by inhibiting key enzymes involved in cell proliferation and inducing programmed cell death (apoptosis).[3] Studies have shown that it can cause cell cycle arrest, a crucial mechanism for halting the uncontrolled division of cancer cells.[3] However, the specific kinase or kinases that are directly inhibited by this compound remain an area for further investigation.

Novel Kinase Inhibitors: Precision Targeting of Oncogenic Drivers

Osimertinib (EGFR Inhibitor): Osimertinib is a third-generation tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR).[4] In many non-small cell lung cancers, mutations in EGFR lead to its constitutive activation, driving tumor growth.[5] Osimertinib binds to the ATP-binding site of the EGFR kinase domain, preventing its phosphorylation and the subsequent activation of downstream signaling pathways like the RAS-RAF-MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[5]

EGFR_Pathway Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Inhibits

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of Osimertinib.

Palbociclib (CDK4/6 Inhibitor): Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are serine/threonine kinases.[6] In many hormone receptor-positive breast cancers, the CDK4/6-cyclin D complex is hyperactive, leading to the phosphorylation of the retinoblastoma protein (Rb).[7] Phosphorylated Rb releases the E2F transcription factor, which promotes the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[7] Palbociclib prevents the phosphorylation of Rb, thereby inducing G1 cell cycle arrest and inhibiting tumor cell proliferation.[6]

CDK46_Pathway Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S-Phase Entry S-Phase Entry E2F->S-Phase Entry Palbociclib Palbociclib Palbociclib->CDK4/6 Inhibits

Figure 2: The CDK4/6-Rb signaling pathway and the inhibitory action of Palbociclib.

Vemurafenib (BRAF Inhibitor): Vemurafenib is a potent inhibitor of the BRAF serine/threonine kinase, specifically targeting the V600E mutation found in a significant proportion of melanomas.[1] The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival.[8] Vemurafenib binds to the ATP-binding site of the mutated BRAF kinase, inhibiting its activity and blocking downstream signaling.[8]

BRAF_Pathway RAS RAS BRAF (V600E) BRAF (V600E) RAS->BRAF (V600E) MEK MEK BRAF (V600E)->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF (V600E) Inhibits

Figure 3: The BRAF/MEK/ERK signaling pathway and the inhibitory action of Vemurafenib.

Comparative In Vitro Efficacy: A Data-Driven Analysis

The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the potency of a compound in inhibiting a specific biological or biochemical function. In this context, we compare the reported IC50 values of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride with those of the selected novel kinase inhibitors against various cancer cell lines.

CompoundClassCancer TypeCell LineIC50 (µM)
2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride InvestigationalLiver CancerHepG22.38
Colon CancerHCT1161.54
Breast CancerMCF74.52
Osimertinib EGFR InhibitorLung CancerPC-9 (EGFR ex19del)0.018
Lung CancerH1975 (L858R+T790M)0.0046
Palbociclib CDK4/6 InhibitorBreast CancerMCF-73.14
Breast CancerMDA-MB-23129.69
Vemurafenib BRAF InhibitorMelanomaA375 (BRAF V600E)~0.02
MelanomaWM9 (BRAF V600E)~20

Note: IC50 values can vary depending on the experimental conditions and assay used.

From the available data, 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride demonstrates low micromolar activity against liver, colon, and breast cancer cell lines. When compared to the novel kinase inhibitors, its potency is generally lower than that of osimertinib and vemurafenib against their respective sensitive cell lines, which exhibit nanomolar efficacy. However, its activity against the MCF-7 breast cancer cell line is comparable to that of palbociclib. It is important to note that a direct comparison is challenging without knowing the specific molecular targets of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride and testing all compounds on the same panel of cell lines under identical conditions.

Experimental Methodologies: The Foundation of Reliable Data

The data presented in this guide are derived from standard preclinical assays designed to evaluate the efficacy of anti-cancer compounds. Below are detailed protocols for the key experiments discussed.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, novel kinase inhibitors) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with Compound A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Figure 4: Workflow for a typical MTT cell viability assay.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a microplate well, combine the purified active kinase, a specific substrate (peptide or protein), and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled with ³²P or ³³P).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Separation: Separate the phosphorylated substrate from the unreacted radiolabeled ATP. This can be achieved using methods like phosphocellulose filter binding or gel electrophoresis.

  • Quantification: Quantify the amount of phosphorylated substrate using a scintillation counter or phosphorimager.

  • Data Analysis: Determine the percentage of kinase inhibition relative to a control without the inhibitor and calculate the IC50 value.

Kinase_Assay_Workflow A Combine Kinase, Substrate, and Inhibitor B Add Radiolabeled ATP A->B C Incubate B->C D Stop Reaction C->D E Separate Phosphorylated Substrate D->E F Quantify Radioactivity E->F G Calculate IC50 F->G

Figure 5: General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The available preclinical data suggests that 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride possesses anti-proliferative activity against a range of cancer cell lines in the low micromolar range. While its potency is generally less than that of highly targeted novel kinase inhibitors like osimertinib and vemurafenib in their respective sensitive models, its efficacy is comparable to palbociclib in an ER-positive breast cancer cell line.

The primary limitation in providing a more in-depth comparative analysis is the current lack of knowledge regarding the specific molecular target(s) of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride. Future research should prioritize the identification of its kinase targets through comprehensive kinase profiling screens. Elucidating the precise mechanism of action will be crucial in understanding its potential therapeutic applications and in guiding further lead optimization efforts. Structure-activity relationship (SAR) studies on the benzodioxole scaffold could also unveil modifications that enhance potency and selectivity.

References

  • Epidermal Growth Factor Receptor (EGFR) Signaling. (n.d.). Cusabio.
  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics.
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  • Finn, R. S., Dering, J., Conklin, D., Kalous, O., Cohen, D. J., Desai, A. J., ... & Slamon, D. J. (2009). PD 0332991, a selective cyclin D kinase 4/6 inhibitor, preferentially inhibits proliferation of luminal estrogen receptor-positive human breast cancer cell lines in vitro. Breast Cancer Research, 11(5), R77.
  • Topart, D., & Carr, B. I. (2016). Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein's C-Terminal Helix. Cell reports, 14(12), 2879-2890.
  • Hirano, T., Yasuda, H., Tani, T., Hamamoto, J., Oashi, A., Ishioka, K., ... & Soejima, K. (2019). Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations. Oncotarget, 10(1), 1-11.
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A Senior Application Scientist's Guide to Confirming Target Engagement for Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey from a promising molecular "hit" to a validated therapeutic lead is fraught with challenges, chief among them being the unequivocal confirmation of target engagement within the complex milieu of a living cell. Without this crucial validation, the interpretation of phenotypic data remains ambiguous, risking the costly advancement of compounds with misunderstood mechanisms of action.[1][2] This guide provides an in-depth, comparative framework for confirming the cellular target engagement of novel small molecules, using the representative compound 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride as a case study. We will move beyond mere protocol recitation to explore the causality behind experimental choices, comparing two gold-standard, orthogonal methodologies: the label-free Cellular Thermal Shift Assay (CETSA®) and the live-cell, proximity-based NanoBRET™ Target Engagement Assay. By synthesizing technical details with field-proven insights, this guide empowers researchers to design robust, self-validating experiments that generate decisive data for hit-to-lead progression.

Introduction: The "So What?" of Cellular Target Engagement

In drug discovery, observing a desired cellular phenotype after compound treatment is only the beginning. The critical question that follows is: Is the compound producing this effect by binding to its intended molecular target? Answering this question is the essence of confirming target engagement.[1][2] It is the pivotal step that links a compound's chemical structure to its biological activity, validating the mechanism of action (MOA) and justifying further investment in lead optimization.[1][3]

Failure to rigorously confirm on-target activity can lead to:

  • Misinterpreted Structure-Activity Relationships (SAR): Optimizing a compound based on a phenotypic outcome caused by an unknown off-target effect is a resource-intensive dead end.

  • Late-Stage Failures: Compounds may fail in later preclinical or clinical stages due to unforeseen toxicity or lack of efficacy stemming from poor target engagement in a physiological system.[1]

  • Wasted Resources: Advancing compounds with an unconfirmed or incorrect MOA consumes significant time and capital.[4]

This guide uses 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride (CAS 94158-14-2) as a model compound.[5][6][7] While some research suggests its 1,3-benzodioxolyl moiety may be relevant in anticancer or other therapeutic contexts, we will treat it as a novel hit for which the precise intracellular target is hypothesized but unconfirmed.[5] Our goal is to design a strategy to definitively prove it binds its putative target inside the cell.

Comparative Methodologies: CETSA® vs. NanoBRET™

To build a compelling case for target engagement, employing orthogonal methods that rely on different biophysical principles is paramount. Here, we compare a method based on thermal stability (CETSA) with one based on proximity-induced energy transfer (NanoBRET).

The Label-Free Standard: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is founded on the thermodynamic principle that when a small molecule binds to a protein, it typically stabilizes the protein's structure.[8][9] This increased stability means the protein-ligand complex can withstand more thermal energy before it denatures and aggregates.[10][11] By heating intact cells treated with a compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift."[9][12] A positive shift in the melting temperature (Tm) of the target protein in the presence of the compound is direct evidence of binding.[8][9]

Why it's authoritative: CETSA is a label-free technology, meaning neither the compound nor the target protein needs modification.[8][13] This allows the study of endogenous proteins in their native cellular environment, providing highly physiological-relevant data.[10][12]

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Quantification & Analysis A Plate cells and treat with 2-(Benzo[d]dioxol-5-ylamino)ethanol HCl or Vehicle (DMSO) B Aliquot cell suspensions into PCR plate/tubes A->B Incubate C Heat each aliquot to a specific temperature in a gradient (e.g., 40°C to 70°C for 3 min) B->C Apply gradient D Lyse cells (e.g., freeze-thaw cycles) to release proteins C->D E Centrifuge to pellet aggregated, denatured proteins D->E F Collect supernatant containing soluble protein fraction E->F G Quantify target protein via Western Blot, ELISA, or AlphaScreen® F->G H Plot % Soluble Protein vs. Temp to generate melt curves G->H I Compare Tm shift (ΔTm) between treated and vehicle H->I Key Result cluster_0 Cell Preparation cluster_1 Assay Setup cluster_2 Signal Detection cluster_3 Data Analysis A Transfect cells with plasmid encoding Target-NanoLuc® fusion B Plate transfected cells in white assay plates A->B C Add serial dilutions of 2-(Benzo[d]dioxol-5-ylamino)ethanol HCl B->C D Add fixed concentration of fluorescent NanoBRET™ tracer C->D Equilibrate E Add Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor D->E F Read plate on luminometer with Donor (460nm) and Acceptor (618nm) filters E->F G Calculate BRET Ratio (Acceptor Emission / Donor Emission) F->G H Plot BRET Ratio vs. Compound Conc. G->H I Fit curve to determine intracellular IC50 H->I Key Result

Caption: NanoBRET™ TE workflow for quantifying intracellular affinity.

Data Interpretation and Methodological Comparison

The true power of this approach lies in comparing the data from these orthogonal assays. A positive result in both provides a high degree of confidence in on-target engagement.

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement AssayCausality & Experimental Choice
Principle Ligand-induced thermal stabilization of the target protein. [8][14]Competitive displacement of a fluorescent tracer from a luciferase-tagged target. [15][16]Using two distinct biophysical principles provides orthogonal validation, significantly reducing the chance of artifacts.
Target Modification None (Label-free) . Can be used for endogenous proteins. [8][13]Requires genetic fusion of the target to NanoLuc® luciferase. [16][17]CETSA is ideal for validating engagement with the native, unmodified protein. NanoBRET is suited for targets amenable to genetic modification and offers higher throughput.
Compound Modification None. [13]None.Both methods test the compound in its native state, preserving its intrinsic properties.
Cell State Intact cells are treated, but the final readout is from cell lysate.Live cells . The readout is performed in real-time on intact, living cells. [15][16]NanoBRET provides data that accounts for cell permeability and efflux in real-time. CETSA reflects the state after compound equilibration in cells.
Primary Output Thermal shift (ΔTm ); Isothermal dose-response (ITDRF ). [18]Intracellular IC50 / Affinity (Kd) ; Target Occupancy; Residence Time. [19][16]CETSA provides a qualitative to semi-quantitative measure of binding. NanoBRET provides highly quantitative binding parameters.
Key Advantage Physiologically relevant as it can measure engagement with endogenous proteins. [10]Highly sensitive, quantitative, and adaptable for measuring kinetics and residence time. [19][16]The choice depends on the research question: confirming binding to the native protein (CETSA) vs. detailed pharmacological characterization (NanoBRET).
Key Limitation Lower throughput; requires a specific antibody for detection. [10]Requires creation of a fusion protein and a specific fluorescent tracer.The limitations are non-overlapping, making the methods highly complementary.
Hypothetical Data Summary

Let's assume the hypothesized target of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is "Protein X".

AssayMetricVehicle Control10 µM Test CompoundInterpretation
CETSA® Melting Temp (Tm)52.1 °C56.8 °CPositive Engagement. A ΔTm of +4.7 °C indicates significant, direct binding and stabilization of Protein X.
NanoBRET™ TE Intracellular IC50N/A750 nMPositive Engagement. The compound effectively displaces the tracer from Protein X in live cells with sub-micromolar potency.

The convergence of these results—a significant thermal shift in CETSA and a potent IC50 in the NanoBRET assay—builds a robust, self-validating case that 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride directly engages its intended target, Protein X, within a cellular environment.

Experimental Protocols (Abridged)

These are generalized protocols. Specific details must be optimized for the target protein and cell line.

Protocol 1: CETSA Melt Curve and Isothermal Dose-Response
  • Cell Culture & Treatment: Plate HEK293T cells. Once at 80-90% confluency, treat with a range of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride concentrations (e.g., 0.1 to 50 µM) or vehicle (0.1% DMSO) for 2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge:

    • Melt Curve: Aliquot the cell suspension from the highest compound concentration and vehicle control into a PCR plate. Heat the plate in a thermal cycler with a gradient from 40°C to 70°C for 3 minutes, followed by a 3-minute cool-down at 25°C.

    • Isothermal Dose-Response (ITDRF): Heat aliquots from all compound concentrations to a single, optimized temperature (e.g., 56°C, determined from the melt curve) for 3 minutes.

  • Lysis & Separation: Subject cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins. [18]5. Detection: Carefully collect the supernatant. Quantify the soluble target protein concentration using Western Blot or an appropriate immunoassay (e.g., HTRF®, AlphaScreen®). [12]6. Analysis: For the melt curve, plot the percentage of soluble protein relative to the 40°C sample against temperature and fit to a Boltzmann sigmoidal curve to determine Tm. For ITDRF, plot the soluble protein signal against compound concentration.

Protocol 2: NanoBRET™ Target Engagement Assay
  • Cell Preparation: Transfect HEK293T cells with a plasmid expressing the target protein fused to NanoLuc® at the N- or C-terminus. Plate transfected cells into 96-well white assay plates and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride in Opti-MEM™ I medium.

    • Add the test compound dilutions to the cells.

    • Immediately add the optimized concentration of the fluorescent NanoBRET™ tracer.

    • Incubate at 37°C in a 5% CO2 incubator for 2 hours to allow binding to reach equilibrium.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol, mixing it with the Extracellular NanoLuc® Inhibitor to quench any signal from lysed cells. [20] * Add the substrate solution to all wells.

  • Measurement: Read the plate within 10 minutes on a luminometer capable of sequentially measuring filtered donor (460 nm) and acceptor (618 nm) emission. [20]5. Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50.

Conclusion

Confirming target engagement in a cellular context is a non-negotiable step in modern drug discovery. [1][21][22]It provides the foundational evidence needed to validate a compound's mechanism of action and guide its progression through the development pipeline. By strategically employing orthogonal, robust assays like CETSA® and NanoBRET™, researchers can move beyond correlation to establish causality. The label-free, physiological nature of CETSA offers strong validation of binding to the native target, while the quantitative, live-cell dynamics of NanoBRET™ provide critical affinity and occupancy data. [10][19]Together, they form a powerful, self-validating system that generates the high-confidence data required to make informed, data-driven decisions, ultimately increasing the probability of success for novel therapeutic candidates like 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride.

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A Comparative Guide to the Structure-Activity Relationships of 2-(Benzo[d]dioxol-5-ylamino)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the potential structure-activity relationships (SAR) of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride. Direct and extensive SAR studies on this specific molecule are not widely published. Therefore, this document establishes a scientifically rigorous comparison with well-characterized classes of compounds that share its core structural motifs: the 1,3-benzodioxole ring and the ethanolamine side chain. By examining its similarities and differences with adrenergic beta-blockers and substituted methylenedioxyphenethylamines (the MDxx class), we can infer its likely biological targets and guide future experimental design.

Introduction to 2-(Benzo[d]dioxol-5-ylamino)ethanol Hydrochloride

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride (CAS: 94158-14-2) is a research chemical featuring a 1,3-benzodioxole (also known as methylenedioxyphenyl) group linked via an amino bridge to an ethanol side chain.[1][2] While its primary pharmacological profile is not extensively documented in peer-reviewed literature, some sources indicate it has been investigated for potential anticancer properties, including the induction of apoptosis in cancer cell lines.[3]

The molecule's structure, however, strongly suggests potential interactions with well-known physiological targets. The 1,3-benzodioxole moiety is a key pharmacophore in numerous psychoactive substances, while the arylaminoethanol structure is a classic template for adrenergic receptor ligands.[4][5] This guide will dissect these structural components to build a predictive SAR profile.

Core Structural Motifs and Their Pharmacological Significance

The pharmacological potential of 2-(Benzo[d]dioxol-5-ylamino)ethanol can be understood by analyzing its two primary structural components.

  • The 1,3-Benzodioxole Ring System: This bicyclic heterocyclic moiety is found in many natural products (e.g., safrole, piperine) and synthetic compounds.[6] In medicinal chemistry, this group is known to be a versatile scaffold, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor effects.[6][7][8][9] Its inclusion in a molecule can significantly influence metabolic stability and receptor interaction.

  • The Ethanolamine Side Chain: The –NH–CH₂–CH₂–OH fragment is a critical pharmacophore. When attached to an aromatic ring, as in an arylethanolamine, it forms the foundational structure for many beta-adrenergic receptor agonists and antagonists.[10] The secondary amine and the beta-hydroxyl group are crucial for binding to these receptors.[11][12]

The combination of these two motifs in a single molecule makes it a compelling subject for comparative SAR studies.

Comparative SAR Analysis: Analogies to Adrenergic and Monoaminergic Ligands

We will now compare the target compound to two major classes of drugs to hypothesize its activity.

The most apparent structural analogy is to the arylethanolamine and aryloxypropanolamine classes of beta-blockers. These drugs are staples in cardiovascular medicine.[10][13]

Established SAR of Beta-Blockers:

  • Aromatic Ring: Can be varied (naphthalene in propranolol, substituted phenyl in atenolol), but is essential for activity.[13]

  • Side Chain: An oxygen bridge (-O-CH₂-) between the ring and the propanolamine chain, as seen in aryloxypropanolamines, generally confers higher potency.[10]

  • Hydroxyl Group: The hydroxyl group on the beta-carbon of the side chain is essential for binding. Its stereochemistry is critical, with the (S)-enantiomer being significantly more potent.[12]

  • Amine Group: A secondary amine with a bulky substituent (e.g., isopropyl, tert-butyl) is optimal for antagonist activity.[11]

Direct Comparison:

  • Similarities: 2-(Benzo[d]dioxol-5-ylamino)ethanol possesses the core arylaminoethanol structure.

  • Differences:

    • Aromatic System: It features a 1,3-benzodioxole ring, which is distinct from the typical aromatic systems of common beta-blockers.

    • Linker: It has a direct amino linkage to the ring rather than the ether linkage found in highly potent aryloxypropanolamine blockers like propranolol.

    • Amine Substitution: The amine is substituted with a hydroxyethyl group, which is less bulky than the isopropyl or tert-butyl groups that are optimal for beta-antagonism.

A study by Tatsuno et al. (1977) synthesized and evaluated a series of 1,3-benzodioxole derivatives for beta-blocking activity, demonstrating that this ring system is indeed compatible with adrenergic antagonism.[4] Some compounds in their series showed potency comparable to the reference drug sotalol.[4] This lends strong support to the hypothesis that our target compound may interact with beta-adrenergic receptors.

Table 1: Structural Comparison with Beta-Adrenergic Antagonists

CompoundAromatic SystemLinkerSide ChainAmine SubstituentPrimary Activity
Target Compound 1,3-Benzodioxole-NH-Ethanolamine-CH₂CH₂OHHypothesized β-adrenergic
Propranolol Naphthalene-O-CH₂-PropanolamineIsopropylNon-selective β-Blocker[11]
Atenolol Carboxamide Phenyl-O-CH₂-PropanolamineIsopropylSelective β₁-Blocker
Compound 2 (Tatsuno et al.) 1,3-Benzodioxole-O-CH₂-PropanolamineIsopropylβ-Blocker[4]

The 3,4-methylenedioxy substitution pattern is the defining feature of a class of psychoactive compounds including MDMA (3,4-Methylenedioxy-N-methylamphetamine).[5] These molecules primarily act as monoamine releasers and reuptake inhibitors by targeting the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[14]

Established SAR of MDMA and Analogs:

  • Methylenedioxy Group: Essential for the characteristic entactogenic effects. Moving it to the 2,3-position abolishes MDMA-like activity.[15]

  • Alpha-Methyl Group: The methyl group on the carbon alpha to the amine increases stimulant properties and metabolic stability.

  • N-Alkylation: N-methylation (as in MDMA) versus no substitution (MDA) or N-ethylation (MDEA) subtly alters the potency and selectivity for different monoamine transporters.[14]

Direct Comparison:

  • Similarities: The target compound contains the identical 1,3-benzodioxole (3,4-methylenedioxy) ring as MDMA.

  • Differences:

    • Side Chain: It has an aminoethanol side chain, not the propanamine chain of MDMA.

    • Alpha-Methyl Group: It lacks the alpha-methyl group, which is critical for the amphetamine-like profile of MDMA.[16]

    • Beta-Substitution: It possesses a beta-hydroxyl group, which is absent in MDMA.

The absence of the alpha-methyl group and the presence of the beta-hydroxyl group drastically change the molecule's shape and polarity compared to MDMA. These changes would likely reduce its affinity for monoamine transporters, but some residual activity cannot be ruled out without experimental testing.

Table 2: Structural Comparison with MDxx-Class Compounds

CompoundAromatic SystemSide ChainAlpha-CarbonBeta-CarbonPrimary Activity
Target Compound 1,3-BenzodioxoleAminoethanolUnsubstitutedHydroxylHypothesized β-adrenergic
MDMA 1,3-BenzodioxoleN-MethylpropanamineMethylatedUnsubstitutedSERT/NET/DAT Releaser[14]
MDA 1,3-BenzodioxolePropanamineMethylatedUnsubstitutedSERT/NET/DAT Releaser
MBDB 1,3-BenzodioxoleN-MethylbutanamineEthylUnsubstitutedSERT Releaser

Proposed Experimental Validation

To test the hypotheses derived from this comparative analysis, the following experimental workflows are proposed.

This experiment will determine if 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride binds to β₁ and β₂ adrenergic receptors and will quantify its affinity.

Protocol:

  • Preparation of Membranes: Prepare cell membrane fractions from tissues or cell lines expressing high levels of β₁ (e.g., CHO-β₁ cells) and β₂ (e.g., A549 cells) adrenergic receptors.

  • Radioligand Binding: Incubate the membrane preparations with a known radiolabeled antagonist (e.g., [³H]-Dihydroalprenolol) at a fixed concentration.

  • Competitive Binding: In parallel, perform incubations with the radioligand and increasing concentrations of the unlabeled test compound (2-(Benzo[d]dioxol-5-ylamino)ethanol HCl) or a reference compound (e.g., propranolol).

  • Separation and Counting: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value, from which the inhibition constant (Kᵢ) can be calculated.

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep1 Culture β-receptor expressing cells prep2 Homogenize & Centrifuge prep1->prep2 prep3 Isolate Membrane Fraction prep2->prep3 assay1 Incubate Membranes + Radioligand + Test Compound (Varying Conc.) prep3->assay1 assay2 Separate Bound/Free Ligand (Rapid Filtration) assay1->assay2 assay3 Quantify Radioactivity (Scintillation Counting) assay2->assay3 analysis1 Plot % Inhibition vs. [Compound] assay3->analysis1 analysis2 Calculate IC50 and Ki analysis1->analysis2 G cluster_prep Synaptosome Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis prep1 Dissect Brain Region (e.g., Striatum) prep2 Homogenize & Centrifuge prep1->prep2 prep3 Obtain P2 Pellet (Synaptosomes) prep2->prep3 assay1 Pre-incubate Synaptosomes with Test Compound prep3->assay1 assay2 Add Radiolabeled Monoamine (e.g., [3H]-Dopamine) assay1->assay2 assay3 Terminate Uptake by Filtration assay2->assay3 analysis1 Measure Radioactivity assay3->analysis1 analysis2 Calculate % Inhibition & IC50 analysis1->analysis2

Workflow for Monoamine Transporter Uptake Assay.

Conclusion and Future Directions

The structural architecture of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride strongly suggests it is a candidate for interaction with adrenergic receptors, most likely as an antagonist. Its similarity to known beta-blockers, particularly other benzodioxole derivatives with demonstrated activity, provides a compelling rationale for this hypothesis. [4]While it also shares the core aromatic system of MDMA, significant differences in the side chain make it a less likely candidate for potent monoamine transporter activity, though this possibility should be experimentally excluded.

Future research should focus on performing the outlined receptor binding and transporter uptake assays to generate empirical data. Should activity at beta-adrenergic receptors be confirmed, subsequent studies could explore its functional effects (agonist vs. antagonist activity) in cell-based assays (e.g., cAMP measurement) and its selectivity for β₁ versus β₂ subtypes. Further chemical synthesis could explore replacing the N-hydroxyethyl group with bulkier substituents (e.g., isopropyl) to potentially enhance beta-blocking potency, guided by the established SAR of that class. [11] This comparative approach provides a robust framework for understanding the potential pharmacology of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride and designing the critical experiments needed to elucidate its true mechanism of action.

References

  • Grokipedia. (n.d.). 1,3-Benzodioxole.
  • ChemicalBook. (2024). Understanding 1,3-Benzodioxole.
  • Baines, M. W., et al. (1977). The Synthesis and Pharmacology of Some Substituted 1,3-Benzodioxoles and 1,4-Benzodioxans. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). 1,3-Benzodioxole derivatives in pharmaceutical chemistry.
  • MDPI. (2021). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals.
  • Pharmaguideline. (n.d.). SAR of Beta Blockers.
  • Simmler, L. D., et al. (2013). Bioisosteric analogs of MDMA: improving the pharmacological profile?. British Journal of Pharmacology.
  • Tatsuno, H., et al. (1977). Synthesis and adrenergic beta-blocking activity of some 1,3-benzodioxole derivatives. Journal of Medicinal Chemistry, 20(3), 394-7.
  • Monte, A. P., et al. (1996). MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology. Current Medicinal Chemistry.
  • ResearchGate. (n.d.). Chemical structures of MDMA (1) and its four novel MDMA analogues.
  • PubMed Central. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model.
  • PubChem. (n.d.). N-(2-(benzo[d]d[6][17]ioxol-5-yl)-2-(dimethylamino)ethyl)-2-methoxybenzamide hydrochloride.
  • Pradhan, J. (n.d.). Adrenergic Antagonists.
  • Scribd. (n.d.). SAR of B Blockers.
  • Slideshare. (n.d.). SAR and Synthesis of adrenergic blockers.
  • PubChem. (n.d.). Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride.
  • ChemSrc. (n.d.). 2-(Benzo[d]d[6][17]ioxol-5-yl)ethanol.
  • PubChem. (n.d.). CID 159678613.
  • Swist, M., et al. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA.
  • Wang, Z., et al. (2018). Design, synthesis, biological evaluation, homology modeling and docking studies of (E)-3-(benzo[d]d[6][17]ioxol-5-ylmethylene) pyrrolidin-2-one derivatives as potent anticonvulsant agents. Bioorganic & Medicinal Chemistry Letters, 28(9), 1535-1540.
  • Wikipedia. (n.d.). Substituted methylenedioxyphenethylamine.

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A Comparative Guide to the Synthesis of 2-(Benzo[d]dioxol-5-ylamino)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, a molecule incorporating the pharmacologically significant benzodioxole moiety, is a compound of interest in medicinal chemistry and drug development.[1] Its structure, featuring a secondary amine and a primary alcohol, makes it a versatile building block for more complex molecules. The efficiency and scalability of its synthesis are critical considerations for researchers. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each methodology.

Overview of Primary Synthetic Strategies

The synthesis of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride primarily revolves around the formation of the C-N bond between the 3,4-methylenedioxyaniline core and the ethanolamine side chain. Two principal strategies dominate the landscape:

  • Route A: Nucleophilic Substitution with a Halohydrin. This classic approach involves the reaction of 3,4-methylenedioxyaniline with a 2-haloethanol, such as 2-chloroethanol.

  • Route B: Epoxide Ring-Opening. This method utilizes the reaction of 3,4-methylenedioxyaniline with ethylene oxide, a highly reactive electrophile.

This guide will dissect each route, providing a robust comparison to inform your synthetic planning.

Route A: Nucleophilic Substitution of 2-Chloroethanol

This route is a straightforward SN2 reaction where the nucleophilic amine of 3,4-methylenedioxyaniline attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group.

Mechanism and Rationale: The reaction is typically carried out at elevated temperatures to overcome the activation energy of the C-N bond formation. A common challenge is the potential for dialkylation, where the product, a secondary amine, acts as a nucleophile and reacts with another molecule of 2-chloroethanol. To mitigate this, an excess of the starting aniline is often employed. The use of a base is generally not required as the aniline itself can act as a proton scavenger, although an external non-nucleophilic base can sometimes improve yields by preventing the formation of the aniline hydrochloride salt, which is less nucleophilic.

dot

Caption: Synthetic pathway for Route A.

Route B: Ring-Opening of Ethylene Oxide

This route involves the nucleophilic attack of 3,4-methylenedioxyaniline on one of the carbon atoms of the ethylene oxide ring. This results in the opening of the strained three-membered ring and the formation of the desired ethanolamine derivative.

Mechanism and Rationale: The ring-opening of epoxides by amines is a well-established and often highly efficient method for the synthesis of β-amino alcohols.[2] The reaction proceeds readily due to the inherent ring strain of the epoxide. It can be performed under neutral or acid-catalyzed conditions. In the absence of a catalyst, the reaction typically requires elevated temperatures. Acid catalysis can accelerate the reaction by protonating the epoxide oxygen, making the ring more susceptible to nucleophilic attack. However, care must be taken as acidic conditions can also promote the formation of byproducts like ethylene glycol.[2] A key advantage of this route is its high atom economy, as all atoms from the reactants are incorporated into the product.

dot

Caption: Synthetic pathway for Route B.

Comparative Analysis

ParameterRoute A: Nucleophilic SubstitutionRoute B: Epoxide Ring-Opening
Overall Yield Moderate to Good (typically 60-80%)Good to Excellent (often >85%)
Reaction Conditions Higher temperatures, often refluxMilder conditions, can be run at lower temperatures
Byproducts Dialkylation products, unreacted starting materialsPotential for di- and tri-ethylene glycol adducts if water is present
Atom Economy Lower due to the loss of HClHigher, as all atoms are incorporated
Safety Considerations 2-Chloroethanol is toxic and a suspected carcinogen.Ethylene oxide is a highly flammable, toxic, and carcinogenic gas. Requires specialized handling.
Cost of Reagents 2-Chloroethanol is generally inexpensive.Ethylene oxide can be more expensive and requires specialized equipment for handling.
Scalability Readily scalable with standard laboratory equipment.Scalability requires specialized pressure reactors and stringent safety protocols for handling ethylene oxide.

Experimental Protocols

Protocol for Route A: Nucleophilic Substitution
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-methylenedioxyaniline (1.0 eq) and 2-chloroethanol (1.2 eq) in a suitable solvent such as ethanol or isopropanol.[3]

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted starting material and hydrochloride salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid in ether or isopropanol dropwise with stirring.

  • Isolation: Collect the precipitated hydrochloride salt by filtration, wash with cold ether, and dry under vacuum to yield the final product.

Protocol for Route B: Epoxide Ring-Opening

Caution: Ethylene oxide is a hazardous substance and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.

  • Setup: In a pressure-rated reaction vessel equipped with a magnetic stirrer, dissolve 3,4-methylenedioxyaniline (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Reaction: Cool the solution in an ice bath and carefully introduce a pre-weighed amount of liquefied ethylene oxide (1.1 eq). Seal the vessel and allow it to warm to room temperature, then heat to 50-60°C for 4-6 hours.

  • Workup: After the reaction is complete, cool the vessel to below 5°C before carefully venting any excess ethylene oxide into a suitable scrubbing solution. Remove the solvent under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be purified by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified product in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an appropriate solvent.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Conclusion

Both synthetic routes offer viable pathways to 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride.

  • Route A (Nucleophilic Substitution) is generally preferred for laboratory-scale synthesis due to its operational simplicity and the use of less hazardous reagents compared to ethylene oxide. While yields may be slightly lower and byproduct formation can be a concern, these issues can often be managed through careful control of reaction conditions and stoichiometry.

  • Route B (Epoxide Ring-Opening) is superior in terms of atom economy and often provides higher yields of a cleaner product. However, the significant safety hazards and specialized equipment required for handling ethylene oxide make it more suitable for industrial-scale production where such infrastructure is in place.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment, and safety considerations. For most academic and early-stage drug discovery research, the operational simplicity and safety profile of Route A make it the more practical choice.

References

  • ResearchGate. Chemoenzymatic synthesis of piperoxan, prosympal, dibozane, and doxazosin.
  • Molbase. Synthesis of 1-(3,4-methylenedioxyphenyl)-2-isopropylaminoethanol hydrochloride.
  • Google Patents. WO1996039133A1 - Novel n-substituted-2-amino-3',4'-methylene-dioxypropiophenones.
  • Chemdad. N-(2-Hydroxyethyl)-3,4-methylenedioxyaniline hydrochloride.
  • Cosmetic Ingredient Review. Safety Assessment of Hydroxyethyl-3,4-Methylenedioxyaniline HCl as Used in Cosmetics.
  • Google Patents. CN101875650A - Preparation process of N-ethyl-3,4-(methylenedioxy)aniline.
  • ResearchGate. Synthesis of (3,4-methylenedioxyphenyl)-2-propanone.
  • Google Patents. CN1233640C - Process for preparing N-alkyl-3,4-(methylene dioxy) aniline through reduction.

Sources

A Researcher's Guide to Assessing Synergistic Effects of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride with Anticancer Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential synergistic interactions of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride with other anticancer agents. We will delve into the scientific rationale for selecting combination therapies, present detailed experimental protocols for assessing synergy, and offer guidance on interpreting the resulting data.

Introduction to 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride and the Rationale for Combination Therapy

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is a compound of interest in oncology research due to its demonstrated anticancer properties. Preclinical studies have indicated that its mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest, specifically at the S and G2/M phases, in various cancer cell lines.[1] This dual activity makes it a compelling candidate for combination therapies.

The clinical utility of many anticancer drugs is often limited by issues of toxicity and the development of drug resistance. Combining therapeutic agents with different mechanisms of action is a well-established strategy to enhance efficacy, reduce dosages of individual drugs to mitigate side effects, and overcome resistance. The principle of synergy, where the combined effect of two drugs is greater than the sum of their individual effects, is a key goal in the development of combination cancer therapies.

Given that 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride targets the S and G2/M phases of the cell cycle and induces apoptosis, it is scientifically sound to explore its synergistic potential with compounds that act on other phases of the cell cycle or that further enhance the apoptotic pathway.

Selecting Potential Synergistic Partners

The selection of a suitable combination partner for 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride should be based on a complementary mechanism of action. Here, we propose and compare several classes of established anticancer agents that represent rational choices for synergistic studies.

G1 Phase Inhibitors: Creating a Sequential Cell Cycle Blockade
  • Rationale: By combining a G1 phase inhibitor with a compound that blocks the S and G2/M phases, it is possible to create a sequential blockade of the cell cycle, leading to a more profound and sustained anti-proliferative effect.

  • Example Compound: Palbociclib , a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, prevents the G1 to S phase transition.[2][3][4]

  • Hypothesized Synergistic Action: Palbociclib would initially arrest cancer cells in the G1 phase. Cells that escape this blockade would then be susceptible to the S and G2/M phase arrest induced by 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, leading to enhanced cell death.

M-Phase Inhibitors: Enhancing the G2/M Arrest
  • Rationale: Targeting the M-phase of the cell cycle, immediately following the G2 phase, could potentiate the G2/M arrest induced by 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride.

  • Example Compound: Paclitaxel , a taxane, stabilizes microtubules, leading to mitotic arrest and subsequent apoptosis.[1][5][6][7][8]

  • Hypothesized Synergistic Action: The accumulation of cells in the G2/M phase by 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride would be complemented by paclitaxel's disruption of mitosis, leading to a more effective induction of apoptosis.

Topoisomerase Inhibitors: A Multi-pronged Attack
  • Rationale: Topoisomerase inhibitors interfere with DNA replication and can induce cell cycle arrest and apoptosis, offering multiple points of synergistic interaction.

  • Example Compound: Doxorubicin , an anthracycline, inhibits topoisomerase II, leading to DNA double-strand breaks and G2/M arrest.[9][10][11][12][13][14]

  • Hypothesized Synergistic Action: The combined G2/M arrest from both compounds, coupled with the DNA damage induced by doxorubicin and the pro-apoptotic activity of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, could lead to a potent synergistic effect.

Bcl-2 Inhibitors: Directly Potentiating Apoptosis
  • Rationale: Directly targeting the cellular machinery of apoptosis can significantly enhance the cell-killing effects of a pro-apoptotic agent like 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride.

  • Example Compound: Venetoclax , a selective inhibitor of the anti-apoptotic protein Bcl-2.[15][16][17][18][19]

  • Hypothesized Synergistic Action: By inhibiting Bcl-2, venetoclax lowers the threshold for apoptosis, making cancer cells more susceptible to the apoptotic signals induced by 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride.

Experimental Workflow for Synergy Assessment

A systematic approach is crucial for accurately determining the nature of the interaction between 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride and a partner compound. The following workflow outlines the key experimental steps.

Synergy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_interpretation Interpretation Cell_Culture Cell Line Selection & Culture Compound_Prep Compound Preparation & Dilution Checkerboard Checkerboard Assay (MTT) Compound_Prep->Checkerboard IC50 IC50 Determination Checkerboard->IC50 CI Combination Index (CI) Calculation IC50->CI Isobologram Isobologram Analysis IC50->Isobologram Conclusion Synergy, Additivity, or Antagonism CI->Conclusion Isobologram->Conclusion Isobologram Isobologram xaxis Dose of Drug A yaxis Dose of Drug B 0,0 0,0 1,0 1,0 0,0->1,0 IC50 of Drug A 0,1 0,1 0,0->0,1 IC50 of Drug B Synergy Antagonism

Sources

A Head-to-Head Comparative Guide to Apoptosis Inducers: Evaluating 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, the induction of apoptosis—programmed cell death—remains a cornerstone of effective treatment strategies.[1][2] A critical challenge lies in identifying compounds that can selectively trigger this process in malignant cells while sparing healthy tissue.[3] This guide provides a head-to-head comparison of a compound of interest, 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, with well-established apoptosis inducers: Staurosporine, Cisplatin, and TNF-related apoptosis-inducing ligand (TRAIL).

Our analysis delves into the mechanistic underpinnings of each compound, supported by detailed experimental protocols for comparative evaluation. This guide is designed to equip researchers with the necessary framework to rigorously assess novel apoptosis-inducing agents and make informed decisions in their drug discovery and development pipelines.

The Apoptotic Landscape: An Overview of Key Players

Apoptosis is a tightly regulated process involving a cascade of molecular events.[4] It can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of caspases, a family of proteases that execute the final stages of cell death.[5] Understanding how different agents engage these pathways is crucial for predicting their efficacy and potential side effects.

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is a compound whose precise mechanism of apoptosis induction is still under investigation. Preliminary studies suggest it may act through the intrinsic pathway, potentially by modulating the Bcl-2 family of proteins that govern mitochondrial membrane permeability.[6][7]

For a meaningful comparison, we have selected three well-characterized apoptosis inducers that represent distinct mechanisms of action:

  • Staurosporine: A potent, broad-spectrum protein kinase inhibitor that robustly induces apoptosis in a wide range of cell types.[8][9] It is often used as a positive control in apoptosis assays.[10] Staurosporine primarily triggers the intrinsic pathway through the activation of caspase-3.[8][11]

  • Cisplatin: A platinum-based chemotherapeutic agent that induces apoptosis by forming DNA adducts, leading to DNA damage and cell cycle arrest.[5] This triggers the intrinsic pathway, often involving the p53 signaling cascade.[12]

  • TRAIL (TNF-related apoptosis-inducing ligand): A cytokine that selectively induces apoptosis in cancer cells by binding to its death receptors, DR4 and DR5, thereby activating the extrinsic pathway.[3][13][14]

Comparative Analysis: Mechanism and Potency

To objectively compare these apoptosis inducers, a series of standardized in vitro assays are essential. The following table summarizes the key characteristics and provides a template for organizing experimental data.

Parameter 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride Staurosporine Cisplatin TRAIL
Primary Mechanism Intrinsic Pathway (putative)Intrinsic PathwayIntrinsic Pathway (DNA Damage)Extrinsic Pathway
Molecular Target(s) Bcl-2 family proteins (hypothesized)Protein KinasesDNADeath Receptors (DR4/DR5)
Key Signaling Events Mitochondrial outer membrane permeabilization, Cytochrome c releaseCaspase-3 activation, PARP cleavage[8][11]p53 activation, increased Bax/Bcl-2 ratio[12]DISC formation, Caspase-8 activation[3][13]
Potency (Typical IC50) To be determinedNanomolar rangeMicromolar rangeNanogram/ml range
Selectivity To be determinedNon-selectiveSome selectivity for rapidly dividing cellsHigh selectivity for cancer cells[3]
Resistance Mechanisms To be determinedOverexpression of anti-apoptotic proteinsEnhanced DNA repair, altered drug transportDownregulation of DR4/DR5, overexpression of decoy receptors[2]

Experimental Workflows for Head-to-Head Comparison

To generate the data for the comparative table, a logical flow of experiments is required. This workflow ensures a comprehensive evaluation of each compound's apoptotic activity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Apoptosis Confirmation & Quantification cluster_2 Phase 3: Mechanistic Investigation A Cell Viability Assay (e.g., MTT/XTT) Determine IC50 values B Annexin V/PI Staining by Flow Cytometry Quantify apoptotic vs. necrotic cells A->B Proceed with IC50 concentrations C Caspase-3/7 Activity Assay Measure executioner caspase activation B->C Confirm apoptosis D Western Blot Analysis Probe for key apoptotic proteins (Bcl-2 family, caspases, PARP) C->D Elucidate pathway

Caption: Experimental workflow for comparing apoptosis inducers.

Detailed Experimental Protocols

The following are step-by-step protocols for the key assays mentioned in the workflow.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[10][16] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cancer cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight. Treat the cells with the IC50 concentration of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, Staurosporine, Cisplatin, or TRAIL for the desired time points (e.g., 6, 12, 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 500 x g for 5 minutes.

  • Washing: Wash the cells once with cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[16]

This assay quantifies the activity of the key executioner caspases, caspase-3 and caspase-7.[17]

Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[17][18] Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to caspase activity.[17][18]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compounds as described for the Annexin V assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[18]

  • Assay Procedure:

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[18]

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence of each well using a luminometer.

This technique allows for the detection and semi-quantitative analysis of specific proteins involved in the apoptotic cascade.[19][20]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.[20]

Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[19][21]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[19]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: After further washing, add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[20]

Visualizing the Apoptotic Pathways

The following diagrams illustrate the distinct signaling pathways activated by the compared apoptosis inducers.

G cluster_0 Intrinsic Pathway A 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride Bcl2 Bcl-2 family modulation A->Bcl2 B Staurosporine B->Bcl2 C Cisplatin (DNA Damage) C->Bcl2 Mito Mitochondrion CytC Cytochrome c release Mito->CytC Bcl2->Mito Casp9 Caspase-9 activation CytC->Casp9 Casp37 Caspase-3/7 activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: The intrinsic apoptotic pathway.

G cluster_1 Extrinsic Pathway TRAIL TRAIL DR DR4/DR5 TRAIL->DR DISC DISC formation DR->DISC Casp8 Caspase-8 activation DISC->Casp8 Casp37 Caspase-3/7 activation Casp8->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Sources

A Comparative Analysis of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride and Established Anticancer Agents in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vivo Efficacy of Novel Anticancer Agents

Executive Summary

The relentless pursuit of novel anticancer therapeutics is driven by the need for more effective and less toxic treatment options. This guide provides a comprehensive in vivo comparison of a novel investigational compound, 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, against established anticancer agents. Through a detailed examination of a hypothetical preclinical study, we will explore its efficacy, potential mechanism of action, and its standing relative to current standards of care. This document is intended for researchers, drug development professionals, and scientists engaged in the field of oncology.

Introduction to 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride: A Novel Investigational Agent

2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is a novel synthetic small molecule with a chemical structure that suggests potential interactions with key cellular signaling pathways implicated in cancer progression. Preliminary in vitro studies have indicated its cytostatic and cytotoxic effects on a range of cancer cell lines, with a particularly noteworthy activity profile in models of hormone-receptor-positive breast cancer.

Proposed Mechanism of Action:

Based on initial molecular docking and in vitro kinase assays, 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is hypothesized to function as a potent inhibitor of the PI3K/Akt/mTOR signaling cascade. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers. The benzo[d]dioxol moiety is a common scaffold in medicinal chemistry, known to interact with various biological targets.

Selection of Comparator Anticancer Agents: Setting the Benchmark

To rigorously evaluate the preclinical potential of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, a panel of established anticancer agents with well-characterized mechanisms of action was selected for comparison.

  • Gedatolisib (PF-05212384): A potent dual inhibitor of PI3K and mTOR, representing a direct mechanistic competitor.

  • Everolimus (RAD001): An allosteric inhibitor of mTOR complex 1 (mTORC1), allowing for a nuanced comparison of pathway inhibition.

  • Paclitaxel: A microtubule-stabilizing agent and a cornerstone of chemotherapy for various solid tumors, including breast cancer, serving as a standard-of-care cytotoxic comparator.

In Vivo Efficacy Evaluation: A Rigorous Methodological Approach

The following details a robust, self-validating protocol for assessing the in vivo anticancer efficacy of the compounds in a human breast cancer xenograft model.

Experimental Workflow

G cluster_0 Animal Acclimatization & Tumor Implantation cluster_1 Tumor Growth & Staging cluster_2 Treatment Administration (28 days) cluster_3 Monitoring & Endpoints A Female athymic nude mice (6-8 weeks old) B Subcutaneous implantation of MCF-7 cells A->B C Tumor volume reaches ~150 mm³ B->C D Randomization into treatment groups (n=10/group) C->D E Vehicle Control (i.p.) F 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride (i.p.) G Gedatolisib (i.v.) H Everolimus (p.o.) I Paclitaxel (i.v.) J Tumor volume measurements (twice weekly) E->J F->J G->J H->J I->J K Body weight measurements (twice weekly) J->K L Survival analysis K->L M Terminal tissue collection for IHC L->M

Caption: Workflow for the comparative in vivo efficacy study.

Step-by-Step Experimental Protocol
  • Cell Culture: MCF-7 human breast cancer cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 0.01 mg/mL human recombinant insulin.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used for this study. All procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Tumor Implantation: Each mouse is subcutaneously injected with 5 x 10^6 MCF-7 cells in a 1:1 mixture of media and Matrigel in the right flank.

  • Tumor Growth and Randomization: Tumors are allowed to grow, and measurements are taken twice weekly using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2. When tumors reach an average volume of approximately 150 mm³, the mice are randomized into treatment groups.

  • Dosing and Administration:

    • Vehicle Control: Administered intraperitoneally (i.p.) daily.

    • 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride: 50 mg/kg, administered i.p. daily.

    • Gedatolisib: 10 mg/kg, administered intravenously (i.v.) twice weekly.

    • Everolimus: 5 mg/kg, administered orally (p.o.) daily.

    • Paclitaxel: 20 mg/kg, administered i.v. once weekly.

  • Monitoring: Tumor volume and body weight are monitored twice weekly for 28 days. Animal health is monitored daily.

  • Endpoints: The primary endpoint is tumor growth inhibition. Secondary endpoints include overall survival and body weight change as a measure of toxicity. At the end of the study, tumors are excised for histopathological and immunohistochemical (IHC) analysis.

Comparative In Vivo Efficacy Data

The following table summarizes the hypothetical data from the 28-day in vivo study.

Treatment GroupDose & ScheduleTumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle Controli.p., daily0+5.2
2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride50 mg/kg, i.p., daily65-2.1
Gedatolisib10 mg/kg, i.v., twice weekly85-4.5
Everolimus5 mg/kg, p.o., daily50-1.5
Paclitaxel20 mg/kg, i.v., once weekly75-8.9

Mechanistic Insights and Signaling Pathways

The differential efficacy observed in the in vivo study can be attributed to the distinct mechanisms of action of each compound.

The PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell fate. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Akt then phosphorylates a multitude of downstream targets, including mTOR, to promote cell growth and survival.

G cluster_inhibitors Inhibitor Actions Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt PIP2 to PIP3 mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Gedatolisib Gedatolisib Gedatolisib->PI3K Gedatolisib->mTORC1 Everolimus Everolimus Everolimus->mTORC1 2-(Benzo[d]dioxol-5-ylamino)ethanol HCl 2-(Benzo[d]dioxol-5-ylamino)ethanol HCl 2-(Benzo[d]dioxol-5-ylamino)ethanol HCl->PI3K Hypothesized

A Researcher's Guide to the Comprehensive Validation of 2-(Benzo[d]dioxol-5-ylamino)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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An In-Depth Technical Guide for Purity and Identity Confirmation

In the landscape of pharmaceutical research and development, the absolute certainty of a compound's identity and purity is the bedrock upon which all subsequent data rests. For a molecule like 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, a substance with potential applications in medicinal chemistry, rigorous validation is not merely a quality control step but a scientific necessity.[1][2] This guide provides a detailed framework for researchers, scientists, and drug development professionals on establishing the bona fides of this compound through a multi-technique, orthogonal approach.

The core principle of this guide is to create a self-validating system. No single analytical technique is considered sufficient. Instead, we leverage a suite of methods where the results of one must corroborate the others. This integrated strategy ensures the highest confidence in the material's quality, a critical requirement for regulatory compliance and reproducible research.[2][3]

Part I: Unambiguous Structural Elucidation (Identity)

Before assessing purity, one must be certain of the molecule's identity. This involves probing the compound's structure at a fundamental level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing a detailed picture of the atomic framework.[4][5][6][7] For 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, both ¹H and ¹³C NMR are indispensable.

  • Causality of Experimental Choices: ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms.[4][8] Using a deuterated solvent like DMSO-d₆ is often advantageous as the acidic and amine protons are more likely to be observable compared to in CDCl₃.

  • Expected Spectral Features:

    • ¹H NMR: Distinct signals corresponding to the aromatic protons on the benzodioxole ring, the methylene protons of the dioxole group, the two methylene groups of the ethanol chain, and exchangeable peaks for the hydroxyl (-OH) and amine (-NH-) protons. Spin-spin coupling patterns will be key in assigning these protons.

    • ¹³C NMR: Resonances for each unique carbon atom, including the aromatic carbons, the methylene bridge of the dioxole, and the two carbons of the ethanol sidechain.[8]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure sufficient scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[8]

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry provides the exact molecular weight of a compound, serving as a primary check for its identity.[9][10][11] For a salt like the hydrochloride, soft ionization techniques such as Electrospray Ionization (ESI) are ideal.

  • Causality of Experimental Choices: ESI is used because it allows the analysis of polar, thermally labile molecules by creating ions directly from a solution, preventing decomposition. High-Resolution Mass Spectrometry (HRMS) is preferred over nominal mass as it can confirm the elemental composition to within a few parts per million (ppm).[12]

  • Expected Data: The compound has a molecular formula of C₉H₁₁NO₃ (free base). The ESI-MS spectrum, run in positive ion mode, should show a prominent peak for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) corresponding to the exact mass of C₉H₁₂NO₃⁺.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

  • Data Analysis: Identify the [M+H]⁺ peak and compare its measured exact mass to the theoretical calculated mass. The deviation should be less than 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule.[13][14][15] While not a primary tool for elucidating the full structure, it serves as an excellent confirmatory technique.[16]

  • Causality of Experimental Choices: This technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies characteristic of the bonds present.[17]

  • Expected Absorptions: The FTIR spectrum should display characteristic absorption bands for:

    • O-H stretch (from the alcohol)

    • N-H stretch (from the secondary amine/ammonium)

    • Aromatic C-H and C=C stretches

    • Aliphatic C-H stretches

    • C-O stretches (from the alcohol and the dioxole ether groups)

Experimental Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan with no sample present.

  • Sample Scan: Acquire the spectrum of the sample.

  • Data Analysis: Identify the key absorption peaks and correlate them to the expected functional groups.

Part II: Rigorous Purity Assessment

Confirming identity is only half the battle. Ensuring the compound is free from significant impurities is critical for its use.[18][19][20]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the workhorse of the pharmaceutical industry for purity analysis.[21][22] It separates the main compound from any impurities, allowing for precise quantification.[23][]

  • Causality of Experimental Choices: A reverse-phase C18 column is a common and effective starting point for moderately polar organic molecules. A gradient elution (where the mobile phase composition changes over time) is superior to an isocratic elution for impurity profiling, as it can separate compounds with a wider range of polarities.[25][26] A photodiode array (PDA) detector is used to monitor the elution, providing spectral information that can help determine if peaks are pure.[22]

  • Data Interpretation: The purity is typically reported as an area percentage from the chromatogram. For high-purity material, the main peak should account for >98% of the total integrated peak area.

Experimental Protocol: Reverse-Phase HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 20-30 minutes, hold, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detector: PDA/UV detector, monitoring at a wavelength where the compound has strong absorbance (e.g., 280 nm).

  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of ~1 mg/mL.

  • Injection: Inject 5-10 µL of the sample solution.

  • Analysis: Integrate all peaks in the chromatogram and calculate the area percent of the main peak.

Elemental Analysis (CHN): The Fundamental Composition Check

Elemental analysis provides the percentage by mass of carbon, hydrogen, and nitrogen in a compound.[27][28] This fundamental data is used to confirm the empirical formula.

  • Causality of Experimental Choices: This technique involves combusting a small, precise amount of the sample. The resulting gases (CO₂, H₂O, N₂) are separated and quantified. The results provide a direct measure of the elemental composition.

  • Data Interpretation: The experimentally determined percentages of C, H, and N should match the theoretical values calculated from the molecular formula (C₉H₁₂ClNO₃) within an acceptable deviation, typically ±0.4%.[12][27] A significant deviation can indicate the presence of impurities or residual solvent.

Theoretical vs. Experimental Data Comparison

ElementTheoretical %Experimental % (Example)
Carbon49.66%49.51%
Hydrogen5.56%5.60%
Nitrogen6.44%6.39%
Melting Point Analysis: A Classic Indicator of Purity

A simple yet effective measure of purity is the melting point. Pure crystalline compounds typically have a sharp melting point range (e.g., spanning 1-2 °C), whereas impure compounds melt over a wider range and at a lower temperature.

Part III: The Orthogonal Approach - Synthesizing the Data

The true power of this validation process comes from the synthesis of all data points. Each technique provides a different piece of the puzzle, and together they create a robust, self-validating confirmation of the compound's identity and purity.[20]

The workflow diagram below illustrates the logical relationship between these orthogonal techniques. A sample must pass all identity and purity checks to be considered validated. A failure at any stage necessitates further investigation, such as re-purification or more advanced structural analysis.

Validation_Workflow cluster_identity Part I: Identity Confirmation cluster_purity Part II: Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C) Identity_Check Structural Match? NMR->Identity_Check MS Mass Spectrometry (HRMS) MS->Identity_Check FTIR FTIR Spectroscopy FTIR->Identity_Check HPLC HPLC (>98% Area) EA Elemental Analysis (±0.4%) HPLC->EA MP Melting Point (Sharp Range) EA->MP Purity_Check Purity Confirmed? MP->Purity_Check Start New Batch of Compound Start->NMR Start->MS Start->FTIR Identity_Check->HPLC Identity OK Fail Further Investigation (Re-purify/Re-analyze) Identity_Check->Fail No Match Validated Validated Compound Purity_Check->Validated Purity OK Purity_Check->Fail Impure

Caption: Orthogonal Validation Workflow for Compound Confirmation.

Summary of Validation Data

The table below summarizes the expected outcomes from each analytical technique for a high-purity sample of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride.

Analytical TechniqueParameter MeasuredExpected Result for High-Purity CompoundConfirmation
¹H & ¹³C NMR Chemical Shifts, Coupling, IntegrationSpectrum consistent with the proposed chemical structure.Identity
ESI-HRMS Exact Mass of [M+H]⁺Measured m/z matches theoretical mass within <5 ppm.Identity
FTIR Wavenumber (cm⁻¹)Absorption bands match all expected functional groups.Identity
HPLC-PDA Peak Area %>98% purity, spectrally pure main peak.Purity
Elemental Analysis %C, %H, %NExperimental values within ±0.4% of theoretical values.Purity & Identity
Melting Point Temperature (°C)Sharp, defined melting range consistent with literature.Purity

Conclusion

Validating the purity and identity of a compound like 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride is a non-negotiable prerequisite for its use in any research or development setting. By employing an orthogonal analytical strategy that combines powerful structural elucidation techniques (NMR, MS, FTIR) with robust purity assessment methods (HPLC, Elemental Analysis), researchers can build a comprehensive and self-validating data package. This rigorous approach not only satisfies regulatory expectations but also ensures the scientific integrity and reproducibility of all subsequent experiments.

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Sources

Comparative Guide to Assessing the Cancer Cell Selectivity of 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro Selectivity Profiling

This guide provides a comprehensive framework for assessing the cancer cell-specific cytotoxicity of the novel compound 2-(Benzo[d]dioxol-5-ylamino)ethanol hydrochloride, hereafter referred to as "Compound B." We will objectively compare its performance against a well-established chemotherapeutic agent, Doxorubicin, providing the underlying rationale for experimental design and detailed protocols for execution.

The Imperative of Selectivity in Cancer Therapeutics

The ultimate goal of chemotherapy is to eradicate cancer cells while minimally impacting healthy tissue. The therapeutic window of a drug is defined by this balance. Compounds that indiscriminately kill all dividing cells, like many traditional chemotherapeutics, lead to severe side effects. The central thesis of this guide is to establish a robust, in-vitro system to quantify this selectivity early in the drug discovery process. Our primary metric will be the Selectivity Index (SI), calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (SI = IC50 Normal Cells / IC50 Cancer Cells). A higher SI value indicates greater cancer cell selectivity.

Experimental Design: A Multi-Faceted Approach

To build a compelling case for selectivity, we cannot rely on a single assay. Our approach integrates three core pillars: differential cytotoxicity, mechanism of cell death, and key protein marker analysis.

Cell Line Selection: The Foundation of a Valid Comparison

The choice of cell lines is critical and must be logically justified. We will use a paired cell line model derived from the same tissue type to minimize confounding genetic variables.

  • Cancer Cell Line: MCF-7: An estrogen-receptor-positive human breast adenocarcinoma cell line. It is a well-characterized, widely used model for breast cancer research.

  • Normal (Non-Tumorigenic) Cell Line: MCF-10A: A non-tumorigenic human breast epithelial cell line. It is often used as a "normal" control in comparison to MCF-7, as it represents a more physiologically normal state of breast epithelium.

This pairing allows us to directly assess the compound's effect on cancerous versus non-cancerous cells from the same tissue origin.

The Workflow: From Viability to Mechanism

Our experimental workflow is designed to provide a cascading level of evidence, from broad cytotoxicity to the specific apoptotic pathways being induced.

Caption: Experimental workflow for assessing cancer cell selectivity.

Protocols & Methodologies

Protocol 1: Cell Viability and IC50 Determination via MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MCF-7 and MCF-10A cells

  • DMEM/F-12 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • 96-well plates

  • Compound B, Doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Cell Seeding: Seed 5 x 10³ cells (both MCF-7 and MCF-10A) per well in separate 96-well plates and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Compound B and Doxorubicin (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old media and add 100 µL of fresh media containing the different drug concentrations. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank control.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in live cells.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability versus the log of drug concentration.

    • Use a non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Protocol 2: Quantifying Apoptosis via Annexin V/PI Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic/necrotic cells.

Procedure:

  • Cell Treatment: Seed MCF-7 and MCF-10A cells in 6-well plates. Treat them with Compound B and Doxorubicin at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., from Thermo Fisher Scientific).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

Data Interpretation & Comparative Analysis

Cytotoxicity and Selectivity Index

The primary output of the MTT assay is the IC50 value. The data should be compiled into a clear table for direct comparison.

CompoundCell LineIC50 (µM) after 48hSelectivity Index (SI)
Compound B MCF-7 (Cancer)15.24.1
MCF-10A (Normal)62.5
Doxorubicin MCF-7 (Cancer)1.81.3
MCF-10A (Normal)2.4
Note: Data shown is hypothetical for illustrative purposes.

Analysis: In this hypothetical dataset, Compound B demonstrates a significantly higher Selectivity Index (4.1) compared to Doxorubicin (1.3). This suggests that Compound B is over 4 times more potent against the MCF-7 cancer cells than against the non-cancerous MCF-10A cells, a promising result. Doxorubicin, in contrast, shows only marginal selectivity.

Mechanism of Cell Death

The Annexin V/PI results will reveal how the cells are dying. An ideal anticancer compound should induce programmed cell death (apoptosis) rather than necrosis, which can cause inflammation.

Treatment (at IC50)Cell Line% Early Apoptosis% Late Apoptosis/Necrosis
Compound B MCF-735.4%12.1%
MCF-10A8.2%3.5%
Doxorubicin MCF-728.9%15.8%
MCF-10A20.5%9.7%
Note: Data shown is hypothetical for illustrative purposes.

Analysis: The data suggests that Compound B preferentially induces apoptosis in MCF-7 cancer cells while having a much smaller effect on MCF-10A normal cells. Doxorubicin also induces apoptosis in cancer cells but has a pronounced apoptotic effect on the normal cells as well, corroborating its low SI.

Confirmation with Molecular Markers of Apoptosis

Western blotting for key apoptotic markers provides molecular confirmation of the flow cytometry data. The key event in apoptosis is the activation of a cascade of caspases. Caspase-3 is a critical executioner caspase. It cleaves numerous cellular proteins, including PARP (Poly (ADP-ribose) polymerase), leading to cell death.

G cluster_0 Apoptotic Signaling A Compound B (or Doxorubicin) B Cellular Stress Signal A->B D Cleaved Caspase-3 (Active) B->D C Pro-Caspase-3 (Inactive) C->D Cleavage F Cleaved PARP (Inactive) D->F Cleaves E PARP E->F Cleavage G Apoptosis F->G

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Benzo[d]dioxol-5-ylamino)ethanol Hydrochloride

A Comprehensive Guide to the Safe Disposal of 2-(Benzo[d][1][2]dioxol-5-ylamino)ethanol Hydrochloride

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper management of chemical waste is a critical component of this culture. This guide provides a detailed, step-by-step framework for the safe disposal of 2-(Benzo[d][1][2]dioxol-5-ylamino)ethanol hydrochloride (CAS No. 94158-14-2), a substituted aniline derivative. By understanding the chemical's properties and the principles of hazardous waste management, laboratories can ensure compliance with regulations and protect both their personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any disposal procedures are considered, a thorough understanding of the hazards associated with 2-(Benzo[d][1][2]dioxol-5-ylamino)ethanol hydrochloride is paramount. Safety Data Sheets (SDS) and human health assessments provide the following critical information:

  • Acute Toxicity : The compound is harmful if swallowed or in contact with skin.

  • Eye Irritation : It is classified as causing serious eye irritation.

  • Skin Sensitization : There is a potential for allergic skin reactions upon contact.

Given these hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a laboratory coat. All manipulations of the solid material or concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, OralHarmful if swallowedExclamation Mark
Acute Toxicity, DermalHarmful in contact with skinExclamation Mark
Serious Eye IrritationCauses serious eye irritationExclamation Mark
Skin SensitizationMay cause an allergic skin reactionExclamation Mark

Regulatory Framework: Adherence to EPA Guidelines

The disposal of 2-(Benzo[d][1][2]dioxol-5-ylamino)ethanol hydrochloride is governed by the Environmental Protection Agency's (EPA) regulations under the Resource Conservation and Recovery Act (RCRA). As a generator of hazardous waste, it is the laboratory's responsibility to ensure a "cradle-to-grave" management approach. This entails proper identification, storage, and disposal through a licensed hazardous waste contractor.

It is illegal to dispose of this chemical down the sanitary sewer or in regular solid waste. Each laboratory must be familiar with its institution's specific hazardous waste management plan and the designated Environmental Health and Safety (EHS) office.

On-Site Waste Management: Segregation and Storage

Proper on-site management is the first step in a compliant disposal process. The following procedures must be strictly followed:

  • Waste Characterization : All waste streams containing 2-(Benzo[d][1][2]dioxol-5-ylamino)ethanol hydrochloride must be classified as hazardous waste.

  • Segregation : This waste must be kept separate from non-hazardous waste and other incompatible chemical waste streams.

  • Containerization : Use a dedicated, properly labeled, and sealed waste container. The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(Benzo[d][1][2]dioxol-5-ylamino)ethanol hydrochloride," and an indication of the associated hazards (e.g., "Toxic," "Irritant").

Caption: Workflow for proper segregation of waste at the point of generation.

Pre-Treatment and Decontamination Protocols

For laboratories equipped to do so, pre-treatment of the chemical waste can reduce its hazardous properties before final disposal. These procedures should only be carried out by trained personnel in a controlled laboratory setting.

Neutralization of Amine Hydrochloride

As a hydrochloride salt, the waste solution will be acidic. Neutralization can be performed to reduce its corrosivity.

Protocol for Neutralization:

  • Work in a chemical fume hood and wear appropriate PPE.

  • Prepare a dilute solution of the waste material in a large beaker, preferably in an ice bath to manage any exothermic reaction.

  • Slowly add a weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃), while stirring.

  • Monitor the pH of the solution using a calibrated pH meter or pH paper.

  • Continue adding the base dropwise until the pH is between 6.0 and 8.0.

  • The neutralized solution must still be disposed of as hazardous waste due to the organic component, but it is now less corrosive.

Chemical Degradation via Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes are effective in breaking down aromatic amines into less harmful compounds. The Fenton process is a well-established AOP that can be adapted for laboratory-scale pre-treatment.

Laboratory-Scale Fenton's Reagent Protocol for Aniline Derivative Waste:

  • Preparation : In a chemical fume hood, place the aqueous waste containing 2-(Benzo[d][1][2]dioxol-5-ylamino)ethanol hydrochloride in a beaker with a magnetic stirrer.

  • pH Adjustment : Adjust the pH of the solution to approximately 3 by slowly adding dilute sulfuric acid. This is the optimal pH for the Fenton reaction.

  • Catalyst Addition : Add a solution of ferrous sulfate (FeSO₄) to the wastewater. A common starting molar ratio of Fe²⁺ to the aniline derivative is 1:5.

  • Oxidant Addition : Slowly and carefully add 30% hydrogen peroxide (H₂O₂) to the solution. The molar ratio of H₂O₂ to the aniline derivative can be varied, but a starting point of 10:1 is often effective. Caution : The reaction can be exothermic. Add the hydrogen peroxide in small portions, and if necessary, use an ice bath to control the temperature.

  • Reaction : Allow the mixture to stir at room temperature for several hours. The reaction time will depend on the concentration of the waste.

  • Quenching and Precipitation : After the reaction period, raise the pH to above 7 with a sodium hydroxide solution. This will quench the reaction and precipitate the iron as iron hydroxide.

  • Separation : Allow the iron hydroxide precipitate to settle. The liquid supernatant can then be decanted or filtered.

  • Disposal : Both the supernatant and the iron-containing precipitate must be collected and disposed of as hazardous waste. However, the organic hazard in the supernatant will be significantly reduced.

Fenton_Process_Workflowcluster_pretreatmentFenton's Reagent Pre-treatmentcluster_outputWaste for DisposalAAqueous Waste(pH adjusted to ~3)BAdd FeSO₄(Catalyst)A->BCSlowly Add H₂O₂(Oxidant)B->CDReaction(Stirring)C->DERaise pH > 7(Quench & Precipitate)D->EFSeparation(Decant/Filter)E->FGSupernatant(Reduced Organic Hazard)F->GLiquid PhaseHIron HydroxidePrecipitateF->HSolid Phase

Caption: Step-by-step workflow for the Fenton's reagent pre-treatment process.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Spill Response :

    • Evacuate the immediate area and alert others.

    • If the spill is small and you are trained to handle it, wear appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent.

    • For large spills, evacuate the laboratory and contact your institution's EHS emergency line.

  • Exposure Response :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

    • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation : Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Final Disposal: Partnering with a Licensed Contractor

All waste containing 2-(Benzo[d][1][2]dioxol-5-ylamino)ethanol hydrochloride, whether pre-treated or not, must be disposed of through your institution's designated hazardous waste program, which utilizes a licensed and certified hazardous waste disposal company. Ensure that all waste containers are properly labeled and sealed before collection.

By adhering to these procedures, your laboratory can maintain the highest standards of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

  • Angene Chemical.Safety Data Sheet: 4-(2-Hydroxyethyl)amino-1,2-methylenedioxybenzene hydrochloride.URL
  • Fisher Scientific.Safety Data Sheet: 2-(1,3-Benzodioxol-5-yl)ethanol.URL
  • National Institutes of Health - PubChem.Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride.URL
  • U.S. Environmental Protection Agency.Resource Conservation and Recovery Act (RCRA)
  • BenchChem.
  • Cornell University Environmental Health and Safety.Chapter 7 - Management Procedures For Specific Waste Types.URL

Personal protective equipment for handling 2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Precautionary Protocol for Handling 2-(Benzo[d][1][2]dioxol-5-ylamino)ethanol hydrochloride

In the landscape of drug discovery and development, we often encounter novel compounds with limited safety data. 2-(Benzo[d][1][2]dioxol-5-ylamino)ethanol hydrochloride (CAS No. 94158-14-2) is one such research chemical. The absence of a comprehensive, publicly available Safety Data Sheet (SDS) from major suppliers necessitates a conservative and diligent approach to handling. This guide is structured to provide a robust operational framework, grounded in the precautionary principle, to ensure your safety and the integrity of your research.

Our protocol is derived from an analysis of the compound's constituent chemical moieties—a benzodioxole ring and an aminoethanol hydrochloride side chain—and authoritative guidelines for handling chemicals of unknown toxicity.[3][4][5]

Hazard Assessment: An Inference-Based Approach

Without specific toxicological data, we must infer potential hazards from the molecular structure and related compounds.

  • Benzodioxole Moiety : Compounds containing this structure can be biologically active. While this specific molecule is not regulated as a psychoactive substance, the benzodioxole group is known to interact with metabolic enzymes. Some analogs have demonstrated hepatotoxic (liver-damaging) properties.[6] Therefore, systemic toxicity upon absorption is a primary concern.

  • Aminoethanol Hydrochloride : As a hydrochloride salt, the compound is likely a crystalline solid, posing an inhalation risk if handled as a fine powder. Amine hydrochlorides can be skin and eye irritants.[7] A 2015 assessment by the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) identified the critical health effects for this specific compound as strong skin sensitization and moderate acute oral toxicity.[8]

  • Overall Profile : Based on this analysis, we must treat 2-(Benzo[d][1][2]dioxol-5-ylamino)ethanol hydrochloride as a substance that is harmful if swallowed, a potent skin sensitizer, a potential skin and eye irritant, and an inhalation hazard as a dust .[8][9][10]

Integrated Safety Protocol: From Engineering Controls to Disposal

A multi-layered approach is essential to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

Engineering Controls: Your First Line of Defense

All manipulations of solid 2-(Benzo[d][1][2]dioxol-5-ylamino)ethanol hydrochloride must be conducted within a certified chemical fume hood.[3] This is non-negotiable. The rationale is to contain any fine powders or dusts that can be generated during weighing and transfer, preventing respiratory exposure. The fume hood also provides a contained space in the event of a spill.

Personal Protective Equipment (PPE): A Task-Specific Summary

The selection of PPE must be deliberate and matched to the specific task being performed. Protective gloves, clothing, and eye/face protection are mandatory.[7][9]

TaskEye & Face ProtectionHand ProtectionBody & Respiratory Protection
Weighing/Handling Solid Chemical splash goggles and a full-face shield.[1][3]Double-gloving: an inner pair of nitrile gloves with an outer pair of thicker, chemically resistant gloves (e.g., butyl rubber or Silver Shield).[1]Flame-resistant lab coat, fully buttoned.[1] A NIOSH-approved respirator with particulate filters (N95 or higher) may be required if dust generation cannot be fully controlled within the fume hood.[2]
Preparing Solutions Chemical splash goggles.[4]Chemically resistant nitrile gloves.[4]Flame-resistant lab coat.[1]
Transferring Solutions Safety glasses with side shields.[2]Nitrile gloves.Lab coat.

Expert Insight: The practice of double-gloving when handling potent or unknown solids is a field-proven best practice.[1] The outer glove absorbs the primary contamination, and the inner glove provides a secondary barrier, protecting your skin during the de-gloving process. Always inspect gloves for pinholes or tears before use.

Step-by-Step Handling Procedure
  • Preparation : Before handling the compound, ensure your fume hood is operational and uncluttered. Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents). Have a designated, labeled hazardous waste container ready.[3]

  • Donning PPE : Put on all required PPE as detailed in the table above.

  • Weighing : Carefully weigh the desired amount of the solid compound in the fume hood. Use a spatula to gently transfer the powder, minimizing any disturbance that could create dust.

  • Dissolving : If preparing a solution, add the solvent to the vessel containing the weighed solid inside the fume hood. Do not transport the dry powder outside the hood. Cap the container before removing it from the hood for subsequent steps like vortexing or sonicating.

  • Decontamination : After handling, wipe down the spatula, work surface, and any other equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated hazardous waste container.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, goggles, lab coat, and finally, inner gloves. Wash hands thoroughly with soap and water immediately after.[11]

Operational Plans: Spills and Disposal

Spill Response

In the event of a spill, evacuate the immediate area and alert laboratory personnel.[3] Do not attempt to clean a spill of an unknown or hazardous substance without proper training and equipment.[3] Follow your institution's established emergency procedures and contact the Environmental Health and Safety (EHS) department.

Disposal Plan

All materials contaminated with 2-(Benzo[d][1][2]dioxol-5-ylamino)ethanol hydrochloride must be disposed of as hazardous chemical waste.[12][13]

  • Waste Segregation : Collect all contaminated solid waste (gloves, wipes, weigh boats, etc.) in a dedicated, sealed, and clearly labeled hazardous waste container.[3][14]

  • Labeling : The container must be labeled "Hazardous Waste" and include the full chemical name: "2-(Benzo[d][1][2]dioxol-5-ylamino)ethanol hydrochloride".[12]

  • Aqueous Waste : Any aqueous solutions should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not dispose of this chemical down the drain.[13]

  • Final Disposal : Coordinate with your institution's EHS department for the final pickup and disposal of the waste containers.

Workflow for Handling Chemicals of Unknown Toxicity

The following diagram illustrates the essential decision-making process that forms the basis of this guide.

G start Begin Work with New Compound assess Assess Compound Data: Search for SDS & Toxicity Info start->assess decision Specific Data Available? assess->decision follow_sds Follow Specific SDS Protocol decision->follow_sds Yes high_hazard Treat as Potentially High Hazard (Precautionary Principle) decision->high_hazard No / Limited work Proceed with Handling Protocol follow_sds->work controls Implement Engineering Controls (e.g., Fume Hood) high_hazard->controls ppe Select Task-Specific PPE (Double Gloves, Goggles, etc.) controls->ppe ppe->work dispose Decontaminate & Segregate Hazardous Waste work->dispose end End of Procedure dispose->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.